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  • Product: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
  • CAS: 177842-80-7

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: A Technical Guide

Executive Summary & Strategic Relevance The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric resemblance to purines and its highly tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its bioisosteric resemblance to purines and its highly tunable physicochemical properties. Derivatives of this bicyclic system have demonstrated profound efficacy as kinase inhibitors and central nervous system (CNS) modulators. Notably, ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate serves as a critical synthetic intermediate in the development of therapeutics for spinal muscular atrophy (SMA), functioning as a precursor to molecules that enhance the inclusion of exon 7 in SMN2 mRNA transcripts .

This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this key intermediate. By dissecting the mechanistic causality behind the reaction conditions, this guide empowers researchers to optimize yields, prevent structural misassignments, and ensure protocol fidelity.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the imidazo[1,2-a]pyrazine core classically relies on the condensation of a 2-aminopyrazine derivative with an


-halocarbonyl compound . For the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, the optimal disconnection leads to 2-amino-5-methylpyrazine  and ethyl bromopyruvate  (ethyl 3-bromo-2-oxopropanoate).
Mechanistic Breakdown (The Tschitschibabin-Type Cyclization)

The reaction proceeds via a highly regioselective cascade, driven by the differential nucleophilicity of the nitrogen atoms in the starting material:

  • Regioselective N-Alkylation (Kinetic Control): The exocyclic primary amine (

    
    ) is poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient pyrazine ring. Consequently, kinetic alkylation occurs exclusively at the endocyclic nitrogen (N1) adjacent to the amine, which is the most nucleophilic site due to resonance stabilization of the resulting cation. Nucleophilic attack on the highly electrophilic 
    
    
    
    -carbon of ethyl bromopyruvate yields a quaternary pyrazinium intermediate.
  • Intramolecular Cyclization: The spatial proximity of the exocyclic amine to the newly introduced ketone carbonyl facilitates a rapid 5-exo-trig cyclization. The amine attacks the carbonyl carbon, forming a transient hydroxyimidazoline intermediate.

  • Dehydration and Aromatization (Thermodynamic Control): Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes rapid dehydration (loss of

    
    ) and deprotonation (loss of 
    
    
    
    ) to yield the final imidazo[1,2-a]pyrazine architecture.

Mechanism SM Starting Materials 2-Amino-5-methylpyrazine + Ethyl Bromopyruvate Alkylation Step 1: Regioselective N-Alkylation Endocyclic N1 attacks alpha-carbon SM->Alkylation Intermediate1 Intermediate A Quaternary Pyrazinium Salt Alkylation->Intermediate1 Cyclization Step 2: 5-exo-trig Cyclization Exocyclic NH2 attacks Carbonyl Intermediate1->Cyclization Intermediate2 Intermediate B Hydroxyimidazoline Cyclization->Intermediate2 Dehydration Step 3: Dehydration & Aromatization Loss of H2O and HBr Intermediate2->Dehydration Product Final Product Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate Dehydration->Product

Figure 1: Mechanistic pathway of the Tschitschibabin-type cyclization.

Experimental Methodology & Self-Validating Protocols

To ensure high fidelity and reproducibility, the reaction conditions must be carefully optimized to manage the generated hydrobromic acid (HBr). If left unneutralized, HBr will protonate the starting material, halting the reaction and promoting degradation.

Table 1: Optimization of Reaction Conditions for Cyclization
EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Causality / Observation
1EtOHNone80 (Reflux)1648Standard conditions; HBr salt formation limits conversion .
2MeCN

(1.5 eq)
801265Base neutralizes HBr; triethylamine hydrobromide precipitates.
3 DME

(2.0 eq)
85 (Reflux) 12 78 Optimal. Mild inorganic base prevents ester hydrolysis.
4Toluene

(2.0 eq)
110 (Reflux)2435Poor solubility of intermediates leads to thermal degradation.
Self-Validating Step-by-Step Protocol (Optimized for Entry 3)

Materials Required:

  • 2-Amino-5-methylpyrazine (1.0 eq, 10.0 mmol, 1.09 g)

  • Ethyl bromopyruvate (1.2 eq, 12.0 mmol, 1.50 mL)

  • 1,2-Dimethoxyethane (DME), anhydrous (30 mL)

  • Sodium bicarbonate (

    
    ) (2.0 eq, 20.0 mmol, 1.68 g)
    

Execution Workflow:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyrazine in anhydrous DME (30 mL).

  • Base Addition: Add finely powdered

    
     to the solution. Stir the suspension at ambient temperature for 5 minutes. Causality: Using a heterogeneous mild base prevents the premature hydrolysis of the ethyl ester while acting as an efficient HBr scavenger.
    
  • Electrophile Introduction: Dropwise add ethyl bromopyruvate over 10 minutes via syringe.

    • Self-Validation Checkpoint: A slight exotherm should be observed, and the reaction mixture will transition from a pale yellow suspension to a darkening brown mixture, indicating the onset of N-alkylation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) under an inert argon atmosphere for 12 hours.

  • In-Process Monitoring: After 10 hours, sample the reaction.

    • Self-Validation Checkpoint: TLC (EtOAc:Hexanes 1:1) should show the complete consumption of the starting material (

      
      ) and the appearance of a new, intense blue-fluorescent spot under UV 254 nm (
      
      
      
      ). LC-MS analysis of the crude mixture must reveal a dominant
      
      
      peak at m/z 206.2, confirming aromatization [[1]]().
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
    , excess 
    
    
    
    ), washing the pad thoroughly with ethyl acetate (
    
    
    mL). Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude brown oil via flash column chromatography on silica gel, utilizing a gradient elution from 20% to 50% EtOAc in hexanes. Collect the product fractions and concentrate in vacuo to afford ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as an off-white to pale brown solid.

ExpWorkflow Prep 1. Preparation Dissolve SM in Anhydrous DME Add NaHCO3 (2.0 eq) React 2. Reaction Execution Add Ethyl Bromopyruvate Reflux at 85°C (12 h) Prep->React Monitor 3. In-Process Monitoring TLC (UV 254 nm) LC-MS (Target m/z 206.2) React->Monitor Workup 4. Workup & Extraction Filter Inorganic Salts Concentrate Filtrate Monitor->Workup Purify 5. Purification Flash Chromatography (20-50% EtOAc/Hexanes) Workup->Purify QC 6. Quality Control 1H/13C NMR, HRMS Confirm >98% Purity Purify->QC

Figure 2: Step-by-step experimental workflow with self-validating QC checkpoints.

Analytical Characterization & Data Presentation

Verification of the structural integrity and regiochemistry of the synthesized compound is critical, as Dimroth-type rearrangements can occasionally lead to structural misassignments in fused pyrimidine/pyrazine systems under harsh basic conditions .

Expected Analytical Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 205.21 g/mol

  • LC-MS (ESI+): m/z calculated for

    
     206.09, found 206.2 [[1]]().
    
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    9.05 (s, 1H, Ar-H, C8-H), 8.15 (s, 1H, Ar-H, C3-H), 7.92 (s, 1H, Ar-H, C5-H), 4.45 (q, J = 7.1 Hz, 2H,
    
    
    ), 2.50 (s, 3H,
    
    
    ), 1.42 (t, J = 7.1 Hz, 3H,
    
    
    ).
  • 13C NMR (100 MHz,

    
    ): 
    
    
    
    163.2 (C=O), 143.5, 140.1, 138.4, 129.6, 118.2, 115.4, 61.5 (
    
    
    ), 21.2 (
    
    
    ), 14.4 (
    
    
    ).

Conclusion

The synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is efficiently achieved through a regioselective Tschitschibabin-type cyclization. By understanding the mechanistic causality—specifically the kinetic preference for endocyclic N-alkylation followed by rapid intramolecular cyclization—researchers can optimize reaction conditions to mitigate byproduct formation. The self-validating protocol provided herein ensures high-yield access to this critical pharmacophore, empowering downstream drug development efforts.

References

  • Greene et al. "Compounds for treating spinal muscular atrophy." U.S. Patent US9586955B2, F. Hoffmann-La Roche AG / PTC Therapeutics, Inc., 2017.
  • Borisov, A. V., et al. "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives." Chemistry of Heterocyclic Compounds 49.5 (2014): 740-746. DOI: 10.1007/s10593-013-1301-6. Available at:[Link]

  • "The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study." ResearchGate. Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic and Synthetic Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Executive Summary Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7)[1] is a highly valuable bicyclic heteroaromatic building block. In modern drug discovery, this scaffold serves as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7)[1] is a highly valuable bicyclic heteroaromatic building block. In modern drug discovery, this scaffold serves as a critical intermediate in the synthesis of small-molecule therapeutics, most notably in the development of Survival Motor Neuron 2 (SMN2) splicing modifiers for the treatment of Spinal Muscular Atrophy (SMA)[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating framework for the synthesis and rigorous spectroscopic characterization of this compound.

Synthetic Methodology & Reaction Kinetics

The construction of the imidazo[1,2-a]pyrazine core relies on a classic Tschitschibabin-type condensation. The synthesis involves the reaction of 2-amino-5-methylpyrazine with ethyl 3-bromopyruvate[3].

Causality of the Reaction Mechanism: The endocyclic nitrogen (N1) of the pyrazine ring is less sterically hindered and sits para to the electron-donating methyl group. This makes it the primary nucleophile, attacking the alpha-carbon of ethyl 3-bromopyruvate to displace the bromide ion. This forms an uncyclized alkylated intermediate[4]. Subsequent intramolecular condensation between the exocyclic amine and the ketone carbonyl yields the fused bicyclic system. Ethanol is specifically selected as the refluxing solvent because its boiling point (78°C) provides the optimal thermal energy required to drive the dehydration step of the cyclization without causing thermal degradation or transesterification of the ethyl ester functionality[4].

SynthesisWorkflow A 2-Amino-5-methylpyrazine (Nucleophile) C Alkylation at N1 (0°C to RT) A->C B Ethyl 3-bromopyruvate (Electrophile) B->C D Uncyclized Intermediate [M+H]+ = 224 C->D E Dehydration & Cyclization (Reflux in EtOH, 16h) D->E F Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate [M+H]+ = 206.2 E->F

Figure 1: Synthetic workflow of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

In-Depth Spectroscopic Characterization

To ensure scientific integrity, the spectroscopic data must be treated as a self-validating system. The presence of the bridgehead nitrogen (N4) fundamentally alters the electron density across the fused rings, which is distinctly observable in both NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is defined by the highly anisotropic environment of the imidazo[1,2-a]pyrazine core.
  • H-8 Deshielding: The proton at the C-8 position is flanked by the bridgehead carbon (C8a) and the pyrazine nitrogen (N7). The combined electron-withdrawing effect of these nitrogen atoms strips electron density from H-8, pushing its chemical shift highly downfield (

    
     ~9.10 ppm).
    
  • H-3 Singlet: The proton on the imidazole ring (H-3) appears as a sharp singlet. Its shift (

    
     ~8.30 ppm) is heavily influenced by the adjacent electron-withdrawing ethyl carboxylate group at C-2.
    

Table 1:


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
H-8 9.10d (fine)1H~1.4
H-3 8.30s1H-
H-5 8.10d (fine)1H~1.4
-OCH

CH

4.45q2H7.1
C6-CH

2.55s3H-
-OCH

CH

1.42t3H7.1
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode readily protonates the bridgehead nitrogen, yielding a strong molecular ion peak at m/z 206.2 [M+H]+ [2]. The fragmentation pathway is a highly reliable diagnostic tool for this scaffold. The primary neutral loss is ethanol (-46 Da) from the ester moiety, forming a stable acylium ion, followed by the loss of carbon monoxide (-28 Da).

MSFragmentation M Molecular Ion [M+H]+ m/z 206.09 F1 Acylium Ion m/z 160.05 M->F1 Loss of EtOH (-46 Da) F3 Pyrazine Cleavage Fragment m/z 79.04 M->F3 Ring Opening F2 Decarbonylated Ion m/z 132.06 F1->F2 Loss of CO (-28 Da)

Figure 2: Primary ESI-MS fragmentation pathways of the protonated molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key Vibrational Modes

Wavenumber (cm

)
Functional GroupVibrational Mode
~1720 Ester (C=O)Strong, sharp stretching
~1640 Imidazole (C=N)Medium stretching
~1230 Ester (C-O-C)Strong asymmetric stretching

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis and In-Process LC-MS Validation
  • Preparation: Dissolve 1.0 equivalent of 2-amino-5-methylpyrazine in anhydrous ethanol (0.2 M concentration). Causality: Anhydrous conditions prevent the premature hydrolysis of the ethyl bromopyruvate.

  • Addition: Cool the solution to 0°C. Add 1.05 equivalents of ethyl 3-bromopyruvate dropwise. Causality: The dropwise addition at 0°C mitigates the exothermic alkylation step, preventing the formation of polymeric side products[4].

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 16 hours[3].

  • Self-Validation (LC-MS): Sample 10

    
    L of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. The reaction is deemed complete only when the intermediate mass (m/z 224) has completely transitioned to the target mass (m/z 206.2)[2].
    
Protocol B: NMR Sample Preparation
  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    ) treated with silver foil to remove acidic DCl impurities. Causality: Acidic impurities can protonate the imidazo[1,2-a]pyrazine nitrogens, causing drastic, unpredictable downfield shifts in the 
    
    
    
    H NMR spectrum.
  • Concentration: Dissolve exactly 15 mg of the purified compound in 0.6 mL of CDCl

    
    . This concentration ensures a high signal-to-noise ratio for the quaternary carbons (C2, C6, C8a) during 
    
    
    
    C NMR acquisition without causing line broadening from concentration-dependent
    
    
    stacking.

References

  • US Patent 9,586,955 B2. "Compounds for treating spinal muscular atrophy." Google Patents.2

  • BLD Pharm. "1699047-50-1|Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate / Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7)."1

  • Borisov, A. V., et al. "Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives." Chemistry of Heterocyclic Compounds. ResearchGate. 3

  • WO 2013/088257 A1. "Synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate." Googleapis. 4

Sources

Foundational

An In-Depth Technical Guide to Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include potential treatments for cancer, infectious diseases, and inflammatory conditions.[1][2][3] Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a specific derivative of this core structure that holds significant interest for further investigation and development in the pharmaceutical sciences. Its structural features suggest potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, detailed synthetic strategies, and robust protocols for its characterization.

Molecular Structure and Properties

The foundational structure of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate consists of a fused imidazole and pyrazine ring system, with a methyl group at the 6-position and an ethyl carboxylate group at the 2-position.

Table 1: Physical and Chemical Properties of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and Related Compounds

PropertyValue for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (Predicted/Inferred)Value for Related CompoundsCitation
Molecular Formula C10H11N3O2C11H12N2O2 (Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate)
Molecular Weight 205.21 g/mol 204.23 g/mol (Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate)
Physical Form Solid (Predicted)Solid (Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate)
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (Predicted)Not specified
CAS Number Not assigned1699047-50-1 (for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate)[4]

Note: Specific experimental data for the target compound is limited. The properties are largely predicted based on the analysis of structurally similar compounds.

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound. For the target molecule, a plausible and efficient synthetic route is the reaction of 2-amino-5-methylpyrazine with ethyl bromopyruvate.

Experimental Protocol: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

  • Base: A mild inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. An organic base like triethylamine can also be employed.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The temperature is chosen to be high enough for the reaction to proceed efficiently but not so high as to cause decomposition of the reactants or products.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous ethanol or DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Electrophile: To the stirred suspension, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Caption: Synthetic workflow for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Chemical Reactivity and Further Functionalization

The imidazo[1,2-a]pyrazine core is amenable to further chemical modifications. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The pyrazine ring can also undergo electrophilic substitution reactions, although the conditions need to be carefully controlled due to the presence of the deactivating ester group.

Analytical and Spectroscopic Characterization

A comprehensive characterization of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is crucial to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrazine core, a singlet for the methyl group, and a quartet and a triplet for the ethyl ester group. Based on data from similar compounds, the aromatic protons are expected in the range of δ 7.5-9.5 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (around δ 160-170 ppm). Aromatic carbons will be in the δ 110-150 ppm range, while the methyl and ethyl carbons will be in the upfield region.[1]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition. The expected molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C=O stretching of the ester group (~1720-1740 cm⁻¹)

  • C=N and C=C stretching of the aromatic rings (~1500-1650 cm⁻¹)

  • C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹)

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique to assess the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of trifluoroacetic acid) can be used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis and to determine the appropriate solvent system for column chromatography.

Caption: Comprehensive characterization workflow for the synthesized compound.

Potential Applications in Drug Discovery

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown a wide range of biological activities, suggesting potential therapeutic applications for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its derivatives. These include:

  • Anticancer Agents: Many imidazo[1,2-a]pyrazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1]

  • Antiviral Agents: Some compounds based on this scaffold have shown promising activity against viruses such as influenza.[3]

  • Kinase Inhibitors: The imidazo[1,2-a]pyrazine core can act as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

  • CNS-active Agents: Certain derivatives have been investigated for their effects on the central nervous system.[2]

Further screening of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in various biological assays is warranted to explore its full therapeutic potential.

Conclusion

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely available in the public domain, this guide provides a robust framework for its synthesis, characterization, and further exploration based on established chemical principles and data from closely related analogs. The methodologies and insights presented herein are intended to empower researchers to confidently work with this promising scaffold and unlock its potential for the development of novel therapeutic agents.

References

Sources

Foundational

Strategic Biological Screening of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: From Privileged Scaffold to SMN2 Splicing Modifiers

Executive Summary & Mechanistic Rationale In modern drug discovery, the success of a high-throughput screening (HTS) campaign is heavily dictated by the quality of the starting chemical matter. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the success of a high-throughput screening (HTS) campaign is heavily dictated by the quality of the starting chemical matter. As a Senior Application Scientist, I frequently guide teams away from random library screening and toward the targeted elaboration of "privileged scaffolds."

The imidazo[1,2-a]pyrazine core is a highly versatile, nitrogen-bridged heterocyclic scaffold that functions as an exceptional purine bioisostere[1]. It is widely utilized in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in critical hydrogen bonding and


-stacking interactions within biological targets[2].

Specifically, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7) serves as a critical intermediate in neuropharmacology and oncology.

  • Causality of Structure: The ethyl ester at the C2 position provides an ideal synthetic handle for downstream amidation or cross-coupling (following hydrolysis). Meanwhile, the C6 methyl group restricts rotational degrees of freedom and enhances hydrophobic packing in target binding pockets.

  • Therapeutic Application: This specific intermediate is foundational in the synthesis of survival motor neuron 2 (SMN2) splicing modifiers—a groundbreaking class of therapeutics used in the treatment of Spinal Muscular Atrophy (SMA)[3].

Fragment-Based Validation & Elaboration Workflow

Before advancing to complex cellular assays, the bare scaffold must be validated. In fragment-based drug discovery (FBDD), the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid to evaluate baseline target engagement (e.g., via Surface Plasmon Resonance or NMR). Once the binding vector is confirmed, the scaffold undergoes chemical elaboration to generate active splicing modifiers that stabilize the U1 snRNP complex on the SMN2 pre-mRNA.

Workflow A Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate B Chemical Elaboration (Amidation/Coupling) A->B Synthesis C Active SMN2 Splicing Modifier B->C Lead Optimization D SMN2 Pre-mRNA Target C->D Binding E U1 snRNP Stabilization D->E Modulates F Exon 7 Inclusion (Mature mRNA) E->F Splicing G Functional SMN Protein F->G Translation

Fig 1: Mechanistic workflow of SMN2 splicing modification via imidazo[1,2-a]pyrazine derivatives.

Self-Validating Biological Screening Protocols

Biological screening must go beyond merely generating


 values; the assays must be self-validating . This means integrating internal controls that independently verify the mechanism of action and rule out artifactual data (e.g., compound precipitation or non-specific cytotoxicity). Below are the gold-standard protocols for evaluating derivatives of this scaffold.
Protocol 1: SMN2 Minigene Splicing Assay (RT-qPCR)

The Causality Principle: To treat SMA, we must correct the aberrant splicing of the SMN2 gene, which normally excludes exon 7[3]. By transfecting a minigene reporter into cells, we can directly quantify the ratio of full-length (FL) mRNA to truncated (


7) mRNA. This ratiometric approach ensures that an increase in FL SMN2 is due to true splicing correction, not just a global, non-specific upregulation of cellular transcription.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells at

    
     cells/well in a 96-well plate. Transfect with the SMN2-A minigene construct using a lipid-based transfection reagent (e.g., Lipofectamine 3000).
    
  • Compound Treatment: 24 hours post-transfection, treat cells with a dose-response titration (1 nM to 10 µM) of the elaborated imidazo[1,2-a]pyrazine derivatives. Use 0.1% DMSO as the vehicle control.

  • RNA Extraction: After 24 hours of compound exposure, lyse the cells and extract total RNA using a high-throughput magnetic bead-based RNA isolation kit.

  • Reverse Transcription & qPCR: Convert RNA to cDNA. Perform multiplex qPCR using specific primers for FL-SMN2 (spanning the exon 6-7 junction) and SMN2-

    
    7 (spanning the exon 6-8 junction)[3].
    
  • Self-Validation Check: Normalize the absolute fluorescence against a co-transfected GAPDH or Renilla luciferase control. If the reference gene signal drops by >30%, flag the well for potential cytotoxicity rather than splicing activity.

Protocol 2: SMN Protein Quantification via AlphaLISA

The Causality Principle: mRNA correction is only therapeutically relevant if it translates into stable, functional SMN protein. AlphaLISA provides a bead-based, no-wash luminescent assay that is highly sensitive and scalable for HTS, allowing us to confirm phenotypic rescue in patient-derived cells.

Step-by-Step Methodology:

  • Patient Fibroblast Culture: Seed SMA Type I patient-derived fibroblasts (e.g., GM03813) in 384-well plates.

  • Incubation: Treat with the test compounds for 48 hours to allow sufficient time for protein translation and intracellular accumulation.

  • Lysis and Bead Addition: Add lysis buffer containing protease inhibitors. Add Anti-SMN Acceptor beads and biotinylated anti-SMN antibodies. Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add Streptavidin-coated Donor beads under subdued lighting (as donor beads are photosensitive). Incubate for 30 minutes.

  • Detection: Read the plate on an EnVision multimode plate reader (excitation at 680 nm, emission at 615 nm).

  • Self-Validation Check: Run a parallel ATP-based viability assay (e.g., CellTiter-Glo) on a replica plate. A true hit must show a dose-dependent SMN protein increase without a corresponding drop in ATP levels.

Quantitative Data Presentation

To illustrate the screening cascade, Table 1 summarizes the biological evaluation of the baseline scaffold versus its optimized derivatives.

Table 1: Representative Biological Screening Profile of Imidazo[1,2-a]pyrazine Derivatives

Compound StageModification StatusSMN2 Minigene

(nM)
SMN Protein Fold Increase (at 1 µM)Cytotoxicity

(µM)
Baseline Scaffold Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate> 10,0001.0x> 50
Intermediate Hydrolyzed Carboxylic Acid> 10,0001.0x> 50
Lead Derivative Amide-linked Piperazine Elaboration452.5x> 50
Reference Advanced Splicing Modifier (e.g., Risdiplam analog)123.1x> 50

Data Interpretation: As expected for a low-molecular-weight fragment, the bare ethyl ester scaffold exhibits no inherent splicing modification activity on its own. However, its structural geometry serves as the perfect anchor. Once elaborated via the C2-carboxylate vector, the resulting compounds achieve nanomolar potency in correcting SMN2 splicing and rescuing protein levels[3].

Conclusion

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is far more than a simple catalog intermediate; it is a privileged structural node in modern drug discovery[1]. By employing self-validating biological screening protocols—such as ratiometric RT-qPCR and viability-controlled AlphaLISA—researchers can confidently elaborate this scaffold into highly potent therapeutics, specifically targeting devastating neurodegenerative diseases like Spinal Muscular Atrophy.

References

  • Title: Compounds for treating spinal muscular atrophy (US9586955B2)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

Sources

Exploratory

Unlocking the Therapeutic Potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide focuses on a specific, yet under-explored derivative, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. While direct biological data for this compound is scarce, this document provides a comprehensive, technically-grounded framework for identifying and validating its potential therapeutic targets. By leveraging structure-activity relationships from related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs, we elucidate a rational, multi-pronged approach for its investigation. This guide is designed to empower researchers to systematically explore the therapeutic promise of this molecule, from initial hypothesis generation to preclinical validation.

Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyrazine nucleus, a nitrogen-bridged heterocyclic system, has garnered significant attention in drug discovery. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a diverse range of pharmacological activities, highlighting its versatility.[1][2] Notably, the related imidazo[1,2-a]pyridine core is present in several marketed drugs, further validating the therapeutic potential of this chemical class.[2][3][4][5]

This guide will specifically explore the potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate . The presence of the ethyl ester and methyl groups at the 2 and 6 positions, respectively, will influence its physicochemical properties and potential interactions with biological targets. Based on the extensive literature on analogous compounds, we will propose and detail the investigation of several high-priority therapeutic targets.

Proposed Therapeutic Arenas and High-Priority Molecular Targets

Based on the established bioactivities of the imidazo[1,2-a]pyrazine scaffold, we have identified three primary therapeutic areas for initial investigation: oncology, inflammation, and virology. For each area, we propose specific molecular targets and outline the scientific rationale for their selection.

Oncology: Targeting Uncontrolled Cell Proliferation

The imidazo[1,2-a]pyrazine scaffold is a recurring motif in the design of anti-cancer agents.[6][7][8][9] Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8][10] The primary mechanisms of action for these compounds often involve the inhibition of key regulators of the cell cycle and signaling pathways crucial for tumor growth and survival.

Scientific Rationale: Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases A and B.[11][12][13][14] The core scaffold is known to bind within the ATP-binding pocket of these kinases.

Experimental Validation Workflow:

G cluster_0 In Vitro Kinase Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Xenograft Model A Biochemical Assay: Determine IC50 against Aurora A and B kinases B Cellular Assay: Measure inhibition of autophosphorylation in cancer cell lines (e.g., HCT116, HeLa) A->B Confirms cell permeability and target engagement C Cell Proliferation Assay: Evaluate anti-proliferative effects (e.g., MTT, CellTiter-Glo) B->C Links target inhibition to cellular phenotype D Cell Cycle Analysis: Assess G2/M arrest using flow cytometry B->D E Apoptosis Assay: Detect induction of apoptosis (e.g., Annexin V/PI staining) B->E F Establish tumor xenografts in immunocompromised mice E->F Translates in vitro activity to in vivo efficacy G Administer Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate F->G H Monitor tumor growth inhibition and assess toxicity G->H

Caption: Workflow for Validating Aurora Kinase Inhibition.

Scientific Rationale: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been successfully utilized to develop potent and selective PI3K inhibitors, particularly against the p110α isoform.[15][16][17]

Experimental Validation Workflow:

G cluster_0 Biochemical and Cellular Assays cluster_1 Functional Cellular Assays cluster_2 In Vivo Efficacy Studies A In Vitro Kinase Assay: Determine IC50 against PI3K isoforms (α, β, γ, δ) B Western Blot Analysis: Assess inhibition of AKT phosphorylation (p-AKT) in serum-stimulated cancer cells A->B Validates cellular target engagement and pathway inhibition C Cell Proliferation Assay: Evaluate dose-dependent growth inhibition in PIK3CA-mutant cancer cell lines (e.g., MCF-7, A549) B->C Correlates pathway inhibition with anti-proliferative effects D Apoptosis Induction: Quantify apoptosis via caspase-3/7 activity or PARP cleavage B->D E PIK3CA-mutant xenograft model D->E Confirms in vivo relevance F Pharmacodynamic analysis of p-AKT levels in tumor tissue E->F

Caption: Workflow for Validating PI3K Pathway Inhibition.

Scientific Rationale: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and has emerged as a promising strategy in cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors with anti-proliferative effects in various cancer cell lines.[18]

Experimental Validation Workflow:

Experimental Step Methodology Endpoint
1. In Vitro Kinase Assay Recombinant CDK9/cyclin T1 kinase assayIC50 determination
2. Cellular Target Engagement Western blot analysis for MCL-1 and c-Myc protein levels in treated cancer cells (e.g., MCF7, HCT116)Reduction in downstream protein expression
3. Anti-proliferative Activity MTT or similar cell viability assayIC50 determination in various cancer cell lines
4. In Vivo Efficacy Xenograft models using relevant cancer cell linesTumor growth inhibition
Anti-Inflammatory Potential: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The imidazo[1,2-a]pyrazine scaffold has been explored for its anti-inflammatory properties.[19][20][21][22]

Scientific Rationale: The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. Inhibition of IKK is a well-established strategy for the development of anti-inflammatory drugs. Imidazo[1,2-a]pyrazine derivatives have been reported as inhibitors of IKK1 and IKK2.[23]

Experimental Validation Workflow:

G cluster_0 In Vitro and Cellular Assays cluster_1 Cytokine Production Analysis cluster_2 In Vivo Anti-inflammatory Model A IKKβ Kinase Assay: Determine IC50 against recombinant IKKβ B NF-κB Reporter Assay: Measure inhibition of NF-κB transcriptional activity in LPS-stimulated macrophages (e.g., RAW 264.7) A->B Confirms cellular activity C ELISA: Quantify the inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production in stimulated macrophages B->C Links NF-κB inhibition to functional anti-inflammatory effects D Western Blot: Assess inhibition of IκBα phosphorylation and degradation B->D E LPS-induced endotoxemia model in mice C->E Demonstrates in vivo efficacy F Measure serum levels of TNF-α and IL-6 E->F

Caption: Workflow for Validating IKK/NF-κB Pathway Inhibition.

Antiviral Activity: Targeting Viral Proteases

The emergence of new viral threats necessitates the development of novel antiviral agents. The imidazo[1,2-a]pyrazine scaffold has shown promise in this area.

Scientific Rationale: The main protease (Mpro or 3CLpro) of coronaviruses is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Certain imidazo[1,2-a]pyrazine derivatives have demonstrated inhibitory activity against the human coronavirus 229E protease and have shown good binding affinity in docking studies with the COVID-19 main protease.[18]

Experimental Validation Workflow:

Experimental Step Methodology Endpoint
1. In Vitro Protease Inhibition Assay FRET-based enzymatic assay using recombinant MproIC50 determination
2. Antiviral Cell-Based Assay Viral replication assay using a relevant human coronavirus strain (e.g., HCoV-229E) in a suitable cell lineEC50 determination
3. Cytotoxicity Assay Standard cytotoxicity assay (e.g., CCK-8) in the host cell lineCC50 determination and calculation of Selectivity Index (SI = CC50/EC50)
4. In Silico Modeling Molecular docking studies with the crystal structure of MproPrediction of binding mode and key interactions

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

General Cell Culture and Compound Preparation
  • Cell Lines: Obtain cancer cell lines (e.g., HCT116, HeLa, MCF-7, A549) and macrophage cell lines (e.g., RAW 264.7) from a reputable cell bank.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in DMSO. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration does not exceed 0.5%.

Protocol: In Vitro Kinase Assay (e.g., for Aurora A)
  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay, Promega). This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer.

    • Recombinant human Aurora A kinase.

    • Substrate (e.g., Kemptide).

    • Serial dilutions of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate or a known inhibitor (positive control).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for p-AKT Inhibition
  • Cell Treatment: Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 24 hours.

  • Compound Incubation: Pre-treat the cells with various concentrations of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the initial exploration of the therapeutic potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The proposed targets in oncology, inflammation, and virology are based on robust scientific evidence from structurally related compounds. The detailed experimental workflows and protocols are designed to enable a systematic and rigorous evaluation of this promising molecule.

Future work should focus on a broader screening against a larger panel of kinases and other relevant biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing potency and selectivity. Furthermore, comprehensive ADME/Tox profiling will be necessary to assess the drug-like properties of this compound and its potential for further development as a therapeutic agent.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Europe PMC. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. Scribd. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. PubMed. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. [Link]

  • Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. ResearchGate. [Link]

Sources

Foundational

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate This guide provides a comprehensive framework for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Leveraging the extensive body of research on the privileged imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds, this document outlines potential biological targets and provides detailed experimental protocols to systematically investigate the compound's cellular and molecular effects.

The imidazo[1,2-a]pyrazine ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] This scaffold is recognized for its synthetic tractability and its ability to interact with a diverse range of biological targets.[2][3] Derivatives of this core structure have been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][4][5][6] The therapeutic potential of this class of compounds is underscored by the successful development of drugs containing the related imidazo[1,2-a]pyridine scaffold, such as zolpidem and alpidem.[4][5]

Given the established biological significance of the imidazo[1,2-a]pyrazine core, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest for further investigation. This guide will explore potential mechanisms of action based on the known activities of structurally similar molecules and provide a strategic experimental workflow to elucidate its specific biological function.

Plausible Mechanistic Pathways for Imidazo[1,2-a]pyrazine Derivatives

Based on existing literature, several key signaling pathways and molecular targets have been identified for imidazo[1,2-a]pyrazine and its analogs. These represent the most probable starting points for investigating the mechanism of action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Anticancer Activity

A significant number of imidazo[1,2-a]pyrazine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[7][8][9][10] The proposed mechanisms are often multifaceted and can include:

  • Kinase Inhibition: Several derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as PI3Kα and Aurora kinases.[7][11][12]

  • Induction of Apoptosis: Studies have shown that some imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through the release of cytochrome c and the activation of caspases 3 and 8.[13]

  • Modulation of p53 Pathway: Certain (imidazo[1,2-a]pyrazin-6-yl)ureas have been shown to exhibit cytostatic activity by reactivating mutant p53 in non-small cell lung cancer cell lines.[9]

Antiviral Activity

The imidazo[1,2-a]pyrazine scaffold has also been explored for its antiviral potential. A notable example is the identification of a derivative as a potential inhibitor of the influenza virus nucleoprotein (NP).[14] This compound was found to induce the clustering of NP and prevent its accumulation in the nucleus, a critical step in the viral replication cycle.[14]

Neurological Activity

Derivatives of the related imidazo[1,2-a]pyridine and other similar heterocyclic systems have shown activity in the central nervous system. For instance, imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit.[15] This selectivity for TARP γ-8, which is highly expressed in the hippocampus, suggests potential applications as anticonvulsants with an improved therapeutic index.[15]

Other Potential Activities

The versatility of the imidazo[1,2-a]pyrazine scaffold is further highlighted by reports of its derivatives possessing:

  • Antimicrobial and antifungal activities. [1]

  • Antioxidant properties. [1]

  • Anti-inflammatory effects. [6]

  • ENPP1 inhibition , which can stimulate the cGAS-STING pathway and enhance cancer immunotherapy.[16]

Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a systematic approach to investigating the mechanism of action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This workflow is designed to progress from broad phenotypic screening to more specific target identification and validation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial phase focuses on identifying the primary biological effect of the compound through broad phenotypic screens.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., A549, PC-3, MCF-7) and a normal human cell line (e.g., fibroblasts) to assess cytotoxicity and selectivity.

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate for 24, 48, and 72 hours.

  • Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™ to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

Table 1: Hypothetical IC50 Values for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cell LineIC50 (µM) at 48h
A549 (Lung Carcinoma)5.2
PC-3 (Prostate Cancer)8.1
MCF-7 (Breast Cancer)3.5
Normal Fibroblasts> 50

Interpretation of Results: Potent and selective activity against cancer cell lines would suggest an anticancer mechanism. The pattern of activity across different cell lines can provide clues about the potential target pathway.

dot

Phenotypic_Screening_Workflow cluster_start Phase 1: Initial Screening cluster_assay Phenotypic Assays cluster_analysis Data Analysis & Interpretation Compound Compound Cell_Panel Diverse Cell Line Panel (Cancer & Normal) Compound->Cell_Panel Treat Viability Cell Viability Assay (e.g., MTT) Cell_Panel->Viability Proliferation Proliferation Assay (e.g., BrdU) Cell_Panel->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Panel->Apoptosis IC50 Determine IC50 Values Viability->IC50 Proliferation->IC50 Selectivity Assess Selectivity Index Apoptosis->Selectivity Hypothesis Formulate Initial Mechanistic Hypothesis IC50->Hypothesis Selectivity->Hypothesis

Caption: Initial phenotypic screening workflow.

Phase 2: Pathway Analysis and Target Deconvolution

Based on the initial findings, this phase aims to narrow down the potential signaling pathways and identify specific molecular targets.

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Format: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or Promega ADP-Glo™) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

  • Primary Hits: Identify kinases with significant inhibition (e.g., >50% inhibition).

  • Dose-Response: For the primary hits, perform dose-response assays to determine the IC50 values for each kinase.

dot

Kinase_Profiling_Workflow Compound Compound Kinase_Panel Broad Kinase Panel Screen (e.g., >400 kinases) Compound->Kinase_Panel Primary_Screen Single Concentration Screen (e.g., 10 µM) Kinase_Panel->Primary_Screen Hit_Identification Identify Kinases with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays for Hits Hit_Identification->Dose_Response Primary Hits IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Target_Validation Validated Kinase Targets IC50_Determination->Target_Validation

Caption: Kinase inhibition profiling workflow.

Experimental Protocol: Western Blot Analysis for Pathway Activation

  • Cell Treatment: Treat a responsive cell line with Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, PARP, cleaved caspase-3) to assess pathway modulation.

Phase 3: Target Validation and In-depth Mechanistic Studies

This final phase focuses on confirming the direct interaction with the identified target and further characterizing the downstream cellular effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is a powerful method to assess direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with the compound.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot.

  • Result: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.

Experimental Protocol: Gene Expression Profiling

  • RNA Sequencing: Treat cells with the compound and extract total RNA. Perform RNA sequencing (RNA-Seq) to obtain a global view of the transcriptional changes induced by the compound.

  • Data Analysis: Use bioinformatics tools to identify differentially expressed genes and perform pathway enrichment analysis to reveal the affected biological processes.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a rich source of novel therapeutic agents. While the specific mechanism of action of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate remains to be elucidated, the established activities of its structural analogs provide a strong foundation for a targeted and efficient investigation. The systematic, multi-phased experimental approach outlined in this guide, progressing from broad phenotypic screening to specific target validation, will enable a comprehensive understanding of the compound's biological function and its potential for further drug development.

References

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link][4]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link][5]

  • PubMed. (2024, October 24). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link][16]

  • TSI Journals. (2018, July 16). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. [Link][1]

  • ACS Pharmacology & Translational Science. (2023, November 17). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. [Link][14]

  • PMC. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. [Link][15]

  • ResearchGate. (2025, November 7). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • PMC. (2011). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link][2]

  • ResearchGate. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link][3]

  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link][6]

  • MDPI. (2017, February 17). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link][7]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link][8]

  • PubMed. (2016, April 15). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. [Link][9]

  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link][13]

  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Semantic Scholar. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. [Link][11]

  • Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. [Link]

  • ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link][12]

  • ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. [Link]

  • PubMed. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link][10]

Sources

Exploratory

Technical Guide: Discovery and History of Imidazo[1,2-a]pyrazine Derivatives

Executive Summary The imidazo[1,2-a]pyrazine scaffold represents a paradigm of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a paradigm of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Originally isolated as the chemiluminescent core of coelenterazine in marine organisms, this bicyclic nitrogen heterocycle has evolved into a cornerstone of kinase inhibitor design. Its structural resemblance to the adenine moiety of ATP allows it to function as a potent hinge-binder in the ATP-binding pocket of protein kinases.

This guide delineates the technical evolution of imidazo[1,2-a]pyrazines, from their bio-organic origins to their synthesis via the Groebke-Blackburn-Bienaymé (GBB) reaction, and their clinical application in targeted therapies like Entospletinib .

Historical Genesis: From Light to Ligand

The Coelenterazine Origins

The history of the imidazo[1,2-a]pyrazine core is rooted in marine bioluminescence. In the mid-20th century, isolation of coelenterazine (the luciferin substrate for Renilla luciferase and aequorin) revealed an imidazo[1,2-a]pyrazin-3-one core.

  • Mechanism: The chemiluminescence arises from the oxidative decarboxylation of the imidazopyrazinone ring, forming a high-energy dioxetanone intermediate.

  • Significance: While initially studied for its photophysical properties, the planar, nitrogen-rich architecture was later recognized for its potential to mimic purine bases, sparking interest in its pharmacological utility.

The Medicinal Pivot

The transition from chemical biology to therapeutics occurred when researchers identified that the N1-C8 motif of the imidazo[1,2-a]pyrazine scaffold could mimic the N1-N6 hydrogen-bonding pattern of adenine. This realization catalyzed its widespread adoption as a scaffold for Type I kinase inhibitors.

Chemical Synthesis: Methodologies and Protocols

The construction of the imidazo[1,2-a]pyrazine ring system has evolved from harsh condensation reactions to elegant multicomponent couplings.

Method A: Traditional Condensation (Tschitschibabin-type)

The classical approach involves the condensation of 2-aminopyrazine with


-halocarbonyls (aldehydes or ketones).
  • Reaction: Nucleophilic attack of the ring nitrogen (N1) on the

    
    -carbon of the haloketone, followed by cyclization and dehydration.
    
  • Limitations: Regioselectivity can be problematic depending on substituents; harsh conditions often required.

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the modern "gold standard" for synthesizing 3-aminoimidazo[1,2-a]pyrazines. It is a three-component reaction (3-CR) involving an aldehyde, a 2-aminopyrazine, and an isocyanide.

Advantages:

  • Atom Economy: High.[1]

  • Diversity: Allows simultaneous introduction of diversity at C2 (from aldehyde), C3 (from isocyanide), and the core (from aminopyrazine).

  • Conditions: Often proceeds with Lewis acid catalysis (e.g., Sc(OTf)₃, ZnCl₂) or Brønsted acids.

Standard Operating Protocol: GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

Objective: Synthesis of a library representative 3-amino-2-aryl-imidazo[1,2-a]pyrazine.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or AcOH (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (Sc(OTf)₃, 0.05 mmol). Stir at room temperature for 15 minutes to facilitate imine formation.

  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Thermal: Stir at room temperature for 12–24 hours.

    • Microwave (Preferred): Seal and heat to 100°C for 20 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (characteristic singlet for C2-H if aldehyde used, or disappearance of aldehyde proton) and LC-MS.

Synthesis Pathway Visualization

SynthesisPathways Start 2-Aminopyrazine Intermed1 N-Alkylated Intermediate Start->Intermed1 + HaloKetone (Condensation) SchiffBase Schiff Base (Imine) Start->SchiffBase + Aldehyde (Acid Cat.) HaloKetone α-Haloketone ProductA Imidazo[1,2-a]pyrazine (2-Substituted) Intermed1->ProductA Cyclization (- H2O, - HX) Aldehyde Aldehyde (R-CHO) Isocyanide Isocyanide (R-NC) ProductB 3-Aminoimidazo[1,2-a]pyrazine (2,3-Disubstituted) SchiffBase->ProductB + Isocyanide [4+1] Cycloaddition

Caption: Comparative synthetic routes. Top: Traditional condensation. Bottom: Multicomponent GBB reaction.

Medicinal Chemistry & SAR

The biological potency of imidazo[1,2-a]pyrazines is largely dictated by their ability to occupy the ATP-binding pocket of kinases.

The Hinge Binding Mode

In the active site of a typical kinase (e.g., Syk, BTK, Aurora):

  • N1 (Bridge Nitrogen): Acts as a Hydrogen Bond Acceptor interacting with the backbone NH of the hinge region residues.

  • C8-Substituent (often -NHR): Acts as a Hydrogen Bond Donor interacting with the backbone Carbonyl (C=O) of the hinge region.

  • C3-Position: Projects into the solvent-exposed region or the gatekeeper pocket, allowing for solubility-enhancing groups (e.g., morpholines, piperazines).

Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationBiological Impact
C8 (Amino) Aryl/Heteroaryl aminesCritical Hinge Binder. Determines primary affinity. Bulky groups here can target the selectivity pocket.
N1 None (Core atom)Critical Hinge Binder. Must remain unblocked to accept H-bond from kinase backbone.
C3 Aryl, Alkyl, AmideSolubility & Selectivity. Projects toward solvent or gatekeeper.[2] Ideal for solubilizing groups (e.g., morpholine).
C6 Aryl/HeteroarylAffinity Booster. Extends into the hydrophobic back-pocket (selectivity pocket).
C2 H, Alkyl, ArylSteric Control. Substituents here can twist the core, affecting planarity and binding fit.
SAR Logic Visualization

SAR_Logic Core Imidazo[1,2-a]pyrazine Core N1 N1: H-Bond Acceptor (Hinge Interaction) Core->N1 C8 C8-Amine: H-Bond Donor (Hinge Interaction) Core->C8 C3 C3: Solvent Exposure (Solubility/PK) Core->C3 C6 C6: Hydrophobic Pocket (Potency/Selectivity) Core->C6

Caption: Functional mapping of the imidazo[1,2-a]pyrazine scaffold for kinase inhibition.

Case Study: Entospletinib (GS-9973)[3][4][5]

Entospletinib exemplifies the successful application of this scaffold in drug discovery.

  • Target: Spleen Tyrosine Kinase (Syk).[3][4][5]

  • Indication: Hematological malignancies (CLL, AML).

  • Chemical Structure: 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine.[3][4]

  • Discovery Logic:

    • Scaffold Selection: Imidazo[1,2-a]pyrazine chosen for high ligand efficiency and clean kinase selectivity profile compared to purines.

    • Optimization (C8): A p-morpholinoaniline group was installed at C8. The aniline NH donates an H-bond to the hinge (Ala381 in Syk), while the morpholine improves solubility.

    • Optimization (C6): An indazole group was introduced at C6. This occupies the hydrophobic pocket behind the gatekeeper (Met378), conferring high selectivity for Syk over other kinases like JAK2.

References

  • Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010). Significance: Establishes the scaffold as a potent kinase inhibitor class.

  • Entospletinib (GS-9973), a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk). Source:[4][5] Journal of Medicinal Chemistry (2014).[5] Significance: Detailed SAR and discovery of Entospletinib.

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Source: Synthesis (2017) / Organic Chemistry Portal. Significance: Validates the scalability of the GBB reaction for this scaffold.

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins. Source: Chemistry - A European Journal (2015). Significance: Reviews the historical and chemical biology origins of the scaffold.

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: Beilstein Journal of Organic Chemistry (2024). Significance: Comprehensive review of the synthetic methodology.[6][7][8]

Sources

Foundational

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: A Keystone Scaffold in Modern Drug Discovery

As drug discovery pivots toward highly targeted, precision-engineered therapeutics, the selection of versatile and metabolically stable chemical scaffolds is paramount. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, precision-engineered therapeutics, the selection of versatile and metabolically stable chemical scaffolds is paramount. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7) has emerged as a privileged building block in medicinal chemistry[1]. This in-depth technical guide explores the mechanistic rationale behind its utility, details its pharmacological applications across oncology, neurology, and genetic disorders, and provides self-validating protocols for its synthesis and functionalization.

Mechanistic Rationale: The Imidazo[1,2-a]pyrazine Advantage

The imidazo[1,2-a]pyrazine core is a nitrogen-rich, bicyclic heteroaromatic system. As a Senior Application Scientist, I frequently select this scaffold over traditional purine or pyrimidine rings due to three critical physiochemical advantages:

  • Bioisosteric Mimicry: The spatial arrangement of the nitrogen atoms allows the scaffold to perfectly mimic the adenine ring of ATP. This is crucial for anchoring the molecule within the highly conserved hinge regions of kinases (e.g., PI3K, mTOR) via robust hydrogen bonding[2].

  • Electronic Tunability: The presence of the ethyl carboxylate group at the C2 position and a methyl group at the C6 position provides distinct electronic handles. The electron-withdrawing ester facilitates regioselective electrophilic aromatic substitution (e.g., bromination at C3 or C8), enabling divergent synthetic pathways[3].

  • Metabolic Stability: Unlike endogenous purines, the imidazo[1,2-a]pyrazine system is highly resistant to rapid enzymatic degradation (such as by adenosine deaminases), resulting in superior pharmacokinetic profiles, lower in vivo clearance, and enhanced blood-brain barrier (BBB) penetrance[4].

G Scaffold Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate Intermediate C3/C8 Halogenation & Saponification Scaffold->Intermediate Functionalization Oncology PI3K/mTOR Inhibitors (e.g., Compound 42) Intermediate->Oncology Suzuki Coupling Neurology TARP γ-8 Modulators (AMPAR Antagonists) Intermediate->Neurology Amidation Genetics SMN2 Splicing Modulators (SMA Therapeutics) Intermediate->Genetics Complex Assembly

Figure 1: Synthetic divergence of the imidazo[1,2-a]pyrazine scaffold into therapeutic classes.

Pharmacological Applications & Quantitative Profiling

The synthetic flexibility of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate has led to its incorporation into several high-profile therapeutic pipelines.

Oncology: PI3K/mTOR Dual Inhibition & Tubulin Modulation

The PI3K-Akt-mTOR signaling pathway is a highly activated signal transduction network in human malignancies[2]. Through function-oriented synthesis (FOS), researchers have optimized the imidazo[1,2-a]pyrazine core into potent dual inhibitors[5]. exhibits exceptional kinase selectivity and low hepatotoxicity, achieving sub-nanomolar inhibition of PI3Kα[2].

Beyond kinase inhibition, structural optimization has yielded derivatives that act as tubulin polymerization inhibitors[6]. effectively binds to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest in HCT-116 colorectal cancer cells[7].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Figure 2: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazine.

Neurology: TARP γ-8 Selective AMPAR Modulators

In neuropharmacology, the scaffold is pivotal for designing TARP γ-8 selective AMPA receptor (AMPAR) negative modulators[4]. High-throughput screening identified imidazopyrazine hits that were optimized into subnanomolar, brain-penetrant leads (e.g., precursors to JNJ-61432059) for epilepsy treatment[8]. These compounds provide robust seizure protection in pentylenetetrazole (PTZ) models without the severe motor impairment associated with non-selective antagonists[4].

Genetic Disorders: SMN2 Splicing Modulators for SMA

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a critical intermediate in the synthesis of SMN2 splicing modulators[9]. Spinal muscular atrophy (SMA) is characterized by progressive motor neuron loss due to mutations in the SMN1 gene[10]. By utilizing the imidazo[1,2-a]pyrazine core, researchers (such as those in ) have developed compounds that enhance the inclusion of exon 7 in SMN2 mRNA, thereby restoring functional SMN protein levels[10].

Quantitative Data Summary
Derivative / CompoundTarget / MechanismPrimary IndicationPotency (IC50 / EC50)Source
Compound 42 PI3Kα / mTOR Dual InhibitionOncologyPI3Kα: 0.06 nM, mTOR: 3.12 nMLi et al.[2]
TB-25 Tubulin Polymerization InhibitionOncology (Colorectal)HCT-116 Proliferation: 23 nMDeng et al.[6]
JNJ-61432059 (Analog) TARP γ-8 / AMPAR ModulationEpilepsy / SeizuresSub-nanomolarMaher et al.[4]
Compound 6 / 170 SMN2 Splicing ModulationSpinal Muscular AtrophyDose-dependent EC50Qi et al.[9]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis of the core scaffold must be executed with strict causal controls. The following protocol describes the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate via the condensation of 2-amino-5-methylpyrazine and ethyl bromopyruvate[11].

Causality Rationale: The reaction is driven by the nucleophilic attack of the highly electron-dense pyrazine ring nitrogen (N1) on the alpha-carbon of the bromopyruvate. Low initial temperatures are mandatory to prevent uncontrolled exothermic polymerization and di-alkylation, ensuring regioselective cyclization.

Protocol: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent (e.g., 5.0 g) of 2-amino-5-methylpyrazine[12] in 50 mL of anhydrous 2-methyltetrahydrofuran (Me-THF) or Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: A polar aprotic solvent ensures complete solvation of the amine while preventing protic interference during the initial nucleophilic attack.

Step 2: Controlled Condensation

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 1.1 equivalents of ethyl bromopyruvate[12] over 30 minutes.

  • Validation Check: The solution should gradually transition from clear to a pale yellow/brown suspension. An immediate spike in temperature indicates a too-rapid addition, which will result in degraded yield.

Step 3: Cyclization & Reflux

  • Action: Remove the ice bath and gradually heat the mixture to 80°C (reflux) for 4 to 6 hours.

  • Validation Check (Self-Correcting System): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase. The disappearance of the starting amine (UV active, lower

    
    ) and the appearance of a new, highly fluorescent spot (higher 
    
    
    
    ) validates the completion of the cyclization. Do not proceed to workup until the starting material is consumed.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature and quench with 50 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Action: Purify the crude brown solid via silica gel column chromatography to yield the pure ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate[9].

  • Validation Check: Conduct

    
     NMR spectroscopy. The spectrum must show the distinct imidazopyrazine aromatic protons (typically around 8.0 - 9.0 ppm) and the characteristic ethyl ester splitting pattern (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm).
    

References

  • Li, C., et al. "Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry, 247, 115030 (2022). URL:[Link]

  • Maher, B. M., et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters, 10(3), 267-272 (2018). URL:[Link]

  • Qi, H., et al. "Compounds for treating spinal muscular atrophy." United States Patent US9586955B2, PTC Therapeutics Inc / F. Hoffmann-La Roche AG (2017).
  • Deng, B., et al. "Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities." Bioorganic & Medicinal Chemistry, 76, 117098 (2022). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate: An In-depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.

Introduction

Imidazo[1,2-a]pyrazines are a class of fused nitrogen-containing heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry. Their unique structural framework allows for diverse functionalization, leading to a wide spectrum of biological activities. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and anti-inflammatory agents.[1] The synthesis of this target molecule is most effectively achieved through a classical condensation reaction known as the Tschitschibabin (or Chichibabin) reaction.[2]

Core Synthetic Strategy: The Tschitschibabin Reaction

The cornerstone of this synthetic protocol is the Tschitschibabin reaction, a powerful method for the construction of imidazo-fused heterocycles.[3] This reaction involves the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound. In the context of this synthesis, 2-amino-5-methylpyrazine serves as the nucleophilic 2-aminoheterocycle, which attacks the electrophilic carbonyl carbon of an ethyl α-halo-β-ketoester. Subsequent intramolecular cyclization and dehydration lead to the formation of the desired imidazo[1,2-a]pyrazine ring system.

The general mechanism involves an initial SN2 reaction where the amino group of the pyrazine attacks the α-carbon of the halo-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine core.

Experimental Protocol

This protocol details the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-methylpyrazine≥98%Commercially Available
Ethyl 2-chloro-3-oxobutanoate≥97%Commercially Available
EthanolAnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis Workflow

Synthesis Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Reactants 2-Amino-5-methylpyrazine + Ethyl 2-chloro-3-oxobutanoate Reaction_Conditions Ethanol, Reflux Reactants->Reaction_Conditions Heat Neutralization Cool and Neutralize (aq. K₂CO₃) Reaction_Conditions->Neutralization Precipitation Precipitate Formation Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize (e.g., Ethanol) Filtration->Recrystallization Drying Dry under vacuum Recrystallization->Drying Characterization Analyze Product (NMR, MS, MP) Drying->Characterization

Caption: Experimental workflow for the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyrazine (10.9 g, 0.1 mol) and anhydrous ethanol (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of α-Halo-β-ketoester: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (16.5 g, 0.1 mol) dropwise at room temperature. An alternative α-halocarbonyl, ethyl bromopyruvate, can also be used.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) with vigorous stirring until the pH of the solution is approximately 8-9.

  • Isolation: A precipitate will form upon neutralization. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The structure and purity of the synthesized ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the pyrazine ring (singlet), and the aromatic protons of the imidazopyrazine core.
¹³C NMR Resonances for the carbonyl carbons of the ester, the aliphatic carbons of the ethyl and methyl groups, and the aromatic carbons of the fused heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁N₃O₂ = 205.21 g/mol ).

Discussion and Mechanistic Insights

The choice of the α-halocarbonyl compound can influence the reaction rate and yield. While both ethyl 2-chloro-3-oxobutanoate and ethyl bromopyruvate are suitable, the bromo derivative is generally more reactive. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the starting materials and the subsequent cyclization. The use of a base in the work-up is crucial to deprotonate the initially formed hydrohalide salt of the product, leading to its precipitation from the reaction mixture.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl 2-chloro-3-oxobutanoate and ethyl bromopyruvate are lachrymators and should be handled with care.

  • Avoid inhalation of dust and vapors.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. By following the detailed steps and understanding the underlying chemical principles, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The Tschitschibabin reaction proves to be a highly effective method for constructing the imidazo[1,2-a]pyrazine scaffold.

References

  • Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704–711. [Link]

  • Dhara, K., Barick, S., & Chandrashekharappa, S. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 28(48). [Link]

  • Guchhait, S. K., & Kashyap, M. (2014). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 12(46), 9403-9425. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1507-1510. [Link]

  • Leclerc, G., et al. (1981). Synthesis of imidazo[1,2-a]pyrazine Derivatives With Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties. Journal of Medicinal Chemistry, 24(9), 1083-1088. [Link]

  • Li, J. J. (2009). Chichibabin Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 160-163). John Wiley & Sons, Inc.
  • Tschitschibabin, A. E. (1924). Über eine neue Synthese von kondensierten Pyridin-Ringen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(10), 2092-2096.
  • Wikipedia contributors. (2023, December 29). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 29, 2024, from [Link]

  • Xia, Y., et al. (2008). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Executive Summary & Strategic Rationale The synthesis of the imidazo[1,2-a]pyrazine core is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of the imidazo[1,2-a]pyrazine core is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics for neurodegenerative diseases such as spinal muscular atrophy (SMA) .

This application note details a highly efficient, two-phase telescoped synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate . Adapted from validated pharmaceutical patent literature , this protocol leverages orthogonal solubility profiles to achieve high regioselectivity without the need for complex protecting group strategies or time-consuming silica gel chromatography.

Mechanistic Pathway & Reaction Design

The formation of the bicyclic system occurs via a bimolecular condensation between 2-amino-5-methylpyrazine and ethyl bromopyruvate. As established in foundational heterocyclic studies, the endocyclic nitrogen (N1) of 2-aminopyrazines is significantly more nucleophilic than the exocyclic amine due to lone-pair delocalization .

This intrinsic electronic property dictates the reaction's causality:

  • Kinetic Control (Alkylation): The initial step is a regioselective N-alkylation at N1. By conducting this in 1,2-dimethoxyethane (DME), the resulting highly polar pyrazinium salt spontaneously precipitates. This antisolvent effect acts as a thermodynamic sink, driving the reaction forward and preventing premature cyclization or over-alkylation.

  • Thermodynamic Control (Cyclization): The isolated intermediate is subjected to high temperatures in a protic solvent (EtOH). The protic environment facilitates the proton transfers necessary for the exocyclic amine to attack the ketone carbonyl, followed by thermal dehydration to yield the stable, aromatic imidazo[1,2-a]pyrazine core.

Mechanism SM 2-Amino-5-methylpyrazine + Ethyl bromopyruvate Alkylation Phase 1: N-Alkylation Solvent: DME | Temp: RT | Time: 45 min SM->Alkylation Nucleophilic Attack (N1) Intermediate Intermediate: Pyrazinium Salt (Yellow Precipitate) Alkylation->Intermediate Precipitation drives reaction Cyclization Phase 2: Cyclization & Dehydration Solvent: EtOH | Temp: 90°C | Time: 1.5 h Intermediate->Cyclization Filter & Et2O Wash Workup Phase 3: Neutralization (pH 7) & EtOAc Extraction Cyclization->Workup Condensation of exocyclic NH2 Product Target: Ethyl 6-methylimidazo [1,2-a]pyrazine-2-carboxylate (Brown Solid) Workup->Product MeCN Trituration

Figure 1: Two-phase synthetic workflow and mechanistic progression for the imidazo[1,2-a]pyrazine.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-methylpyrazine 109.131.01.09 g (10 mmol)Primary Starting Material
Ethyl bromopyruvate 195.011.251.57 mL (12.5 mmol)Alkylating/Cyclizing Agent
1,2-Dimethoxyethane (DME) 90.12-10 mLReaction Solvent (Phase 1)
Diethyl ether (Et₂O) 74.12-2 x 10 mLWash Solvent
Absolute Ethanol (EtOH) 46.07-20 mLReaction Solvent (Phase 2)
Sat. NaHCO₃ (aq) --As neededNeutralizing Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent
Acetonitrile (MeCN) 41.05-~5 mLTrituration Solvent

Step-by-Step Experimental Protocol

Phase 1: Regioselective N-Alkylation (Intermediate Isolation)
  • Preparation: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve 1.09 g (10 mmol) of 2-amino-5-methylpyrazine in 10 mL of anhydrous DME.

  • Alkylation: Under continuous stirring at room temperature (20–25 °C), add 1.57 mL (12.5 mmol) of ethyl bromopyruvate dropwise over 5 minutes.

  • Maturation: Stir the reaction mixture for exactly 45 minutes.

    • In-Process Control (IPC) & Causality: You will observe the rapid formation of a yellow precipitate. This is a self-validating visual cue confirming the formation of the pyrazinium salt. Strict adherence to the 45-minute timeframe prevents the degradation of the highly reactive α-bromo ketone.

  • Isolation: Filter the resulting yellow precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with Et₂O (2 x 10 mL).

    • Causality: The ether wash selectively removes unreacted ethyl bromopyruvate and non-polar impurities without dissolving the target salt, preventing polymerization side-reactions in the next step. Dry the solid under vacuum for 15 minutes.

Phase 2: High-Temperature Cyclization & Dehydration
  • Suspension: Transfer the dried yellow intermediate to a clean 100 mL round-bottom flask equipped with a reflux condenser. Suspend the solid in 20 mL of absolute EtOH.

  • Thermal Cyclization: Heat the mixture to 90 °C using an oil bath or heating block, maintaining a gentle reflux for 1.5 hours.

    • IPC & Causality: The thermal energy drives the dehydration step, yielding the thermodynamically stable aromatic core. Visually, the heterogeneous suspension will gradually transition into a homogeneous dark brown solution as the salt cyclizes and dissolves.

Phase 3: Workup & Chromatography-Free Purification
  • Concentration: Remove the flask from the heat source and concentrate the brown solution under reduced pressure (rotary evaporation) to remove the ethanol.

  • Neutralization: Resuspend the crude residue in 15 mL of deionized water. Carefully adjust the pH to 7.0 using saturated aqueous NaHCO₃.

    • Causality: The reaction generates hydrobromic acid (HBr). Neutralization converts the protonated imidazo[1,2-a]pyrazine into its free base form, which is mandatory for efficient partitioning into the organic phase.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Trituration: Triturate the resulting crude solid with a minimal volume of cold MeCN (~5 mL). Filter and dry under high vacuum to afford the pure product.

    • Causality: MeCN selectively solubilizes lipophilic byproducts, allowing for the isolation of the pure target compound without the need for silica gel chromatography.

Analytical Validation Data

ParameterValue / Observation
Appearance Brown solid
Isolated Yield 0.993 g (48% over two steps)
ESI-MS (m/z) 206.2 [M+H]⁺
Target Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol

Application Scientist's Troubleshooting Guide

  • Low Yield in Phase 1: Ensure the DME is strictly anhydrous. Trace water can hydrolyze the highly reactive ethyl bromopyruvate, reducing the effective stoichiometry and lowering the yield of the intermediate salt.

  • Incomplete Cyclization in Phase 2: If LC-MS indicates the persistence of the hydrated carbinolamine intermediate, ensure the ethanol used is absolute (100%). Excessive water can stall the thermodynamic dehydration step. Extending the reflux time to 2.5 hours may be necessary upon scaling up.

  • Emulsion Formation during Extraction: The pyrazine core can occasionally act as a mild surfactant. If an emulsion forms during the EtOAc extraction, filter the biphasic mixture through a tightly packed pad of Celite, or add a small volume of brine to increase the ionic strength of the aqueous layer.

References

1.[1] Borisov, A. V. (2014). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 735-742. URL:[Link] 2.[2] PTC Therapeutics, Inc., & F. Hoffmann-La Roche AG. (2017). Compounds for treating spinal muscular atrophy (US Patent No. 9,586,955 B2). U.S. Patent and Trademark Office. URL:

Sources

Method

Application Notes and Protocols for the Biological Evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2] Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a specific analogue within this class that holds significant potential for further investigation as a therapeutic agent. The strategic placement of the ethyl carboxylate and methyl groups on the core ring system can influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for drug discovery programs.

This comprehensive guide provides detailed application notes and protocols for the biological evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The assays described herein are selected based on the known biological activities of structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3][4] These protocols are designed to be robust and self-validating, providing researchers with the necessary tools to elucidate the compound's biological function and mechanism of action.

Part 1: Anticancer Activity Evaluation

Given that numerous imidazo[1,2-a]pyrazine derivatives have demonstrated potent anticancer activity, a primary focus of the biological evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate should be the assessment of its effect on cancer cell viability and proliferation.[1][5][6]

Cell Viability and Cytotoxicity Assays

The initial step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cell lines. The MTT and CellTiter-Glo® assays are two widely accepted methods for this purpose.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][7] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[1][3] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.[1][8]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[8][9]

  • Assay Procedure: Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Table 1: Comparison of Cell Viability Assays

FeatureMTT AssayCellTiter-Glo® Assay
Principle Colorimetric (Formazan production)[7]Luminescent (ATP quantification)[1]
Endpoint AbsorbanceLuminescence[9]
Sensitivity GoodExcellent[10]
Throughput HighHigh[1]
Advantages Cost-effectiveHomogeneous, fewer steps[1]
Disadvantages Multiple steps, potential for compound interferenceHigher cost
In Vitro Tubulin Polymerization Assay

Several imidazo-fused heterocyclic compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for anticancer drug development.[3] This assay measures the effect of the test compound on the in vitro assembly of microtubules from purified tubulin.[11][12]

Experimental Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a stock solution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization enhancement, colchicine for inhibition) and negative (vehicle) controls.[13]

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance is proportional to the extent of tubulin polymerization.[13]

  • Data Analysis: Plot the change in absorbance over time. Calculate the rate and extent of polymerization for each concentration of the test compound and determine the IC₅₀ value for inhibition of tubulin polymerization.

Tubulin_Polymerization_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Prepare_Tubulin Prepare Tubulin Solution Mix_Reagents Mix Tubulin, Compound, and Controls in 96-well Plate Prepare_Tubulin->Mix_Reagents Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Mix_Reagents Prepare_Controls Prepare Positive/Negative Controls Prepare_Controls->Mix_Reagents Initiate_Polymerization Incubate at 37°C Mix_Reagents->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm Kinetically Initiate_Polymerization->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_IC50 Determine IC50 for Polymerization Inhibition Plot_Data->Calculate_IC50

Part 2: Kinase Inhibitory Activity

Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[4][14] Therefore, screening Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate against a panel of kinases is a logical step in its biological characterization.

In Vitro Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay suitable for this purpose.[15][16][17][18][19]

Experimental Protocol (General for ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate (specific for the kinase of interest), and ATP solution. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.[15]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.[15]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Potential Kinase Targets for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Kinase TargetRationale for ScreeningReference Substrate
MAPKAPK5 Imidazopyrazine derivatives have shown inhibitory activity.[4]HSP27tide[18]
Aurora Kinases Imidazo[1,2-a]pyrazine-based inhibitors have been discovered.[14]Kemptide (for Aurora A)[6]
SHP2 Imidazopyrazine scaffold identified as allosteric inhibitors.[11]DiFMUP (phosphatase substrate)[20]
ENPP1 Imidazo[1,2-a]pyrazine derivatives are potent inhibitors.p-Nitrophenyl-5'-thymidylate (pNP-TMP)[21]

Part 3: Anti-inflammatory Activity Evaluation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a key strategy for the development of anti-inflammatory drugs.[22][23][24] An NF-κB reporter assay can be used to assess the anti-inflammatory potential of the test compound.

NF-κB Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[22][25]

Experimental Protocol:

  • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 6-24 hours.[22]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

NFkB_Pathway_and_Assay cluster_pathway NF-κB Signaling Pathway cluster_assay_workflow Reporter Assay Workflow Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Reporter_Cells NF-κB Reporter Cells Compound_Treatment Treat with Test Compound Reporter_Cells->Compound_Treatment Stimulate_Cells Stimulate with TNF-α Compound_Treatment->Stimulate_Cells Measure_Luciferase Measure Luciferase Activity Stimulate_Cells->Measure_Luciferase Inhibition_Point->IkB_Degradation Potential Inhibition Point

Conclusion

The biological evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate requires a systematic approach, starting with broad-spectrum activity screening and progressing to more specific mechanistic studies. The protocols detailed in this guide provide a solid foundation for characterizing its potential as an anticancer, kinase inhibitory, or anti-inflammatory agent. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results. Further investigation into the specific molecular targets and in vivo efficacy will be necessary to fully elucidate the therapeutic potential of this promising compound.

References

  • Merck. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]

  • ACS Pharmacology & Translational Science. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. [Link]

  • PMC. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • PubMed. Discovery of a series of imidazopyrazine small molecule inhibitors of the kinase MAPKAPK5, that show activity using in vitro and in vivo models of rheumatoid arthritis. [Link]

  • ACS Medicinal Chemistry Letters. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. [Link]

  • S. K. Singh, et al. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • ResearchGate. ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. [Link]

  • Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). [Link]

  • European Pharmaceutical Review. High-throughput screening protocol created to discover SHP2 inhibitors. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • PMC. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. [Link]

  • BellBrook Labs. ENPP1 Assay | ENPP1 Inhibitor Screening Kit. [Link]

  • ResearchGate. A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. [Link]

  • ResearchGate. (PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • MDPI. Computational Discovery of Potent Nucleoprotein Inhibitors for Influenza A Virus: Validation Through QM/MM Analysis and Experimental Binding Assays. [Link]

  • PMC. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. [Link]

  • Signosis. Inflammation/NfkB. [Link]

  • High throughput screening of inhibitors for influenza protein NS1. [Link]

  • PMC. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. [Link]

  • BPS Bioscience. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • ASM Journals. Identification and characterization of a novel inhibitor of influenza A virus that acts by blocking nucleoprotein oligomerization. [Link]

  • Semantic Scholar. Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus. [Link]

Sources

Application

Application Notes & Protocols: In Vitro Evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Prepared by: Google's Gemini Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological act...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Google's Gemini

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties[1][2][3]. The versatility of this scaffold makes it a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for the in vitro testing of a specific derivative, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, outlining detailed protocols for assessing its potential cytotoxic, anti-inflammatory, and kinase inhibitory activities.

The rationale for selecting these initial assays is based on the well-documented potential of the broader imidazo[1,2-a]pyrazine class. Numerous studies have reported the anti-proliferative effects of these compounds against various cancer cell lines, making a cytotoxicity screen a fundamental first step[4][5][6][7]. Furthermore, the structural similarity of imidazo[1,2-a]pyrazines to purines suggests potential interactions with key enzymes in cellular signaling pathways, such as protein kinases, which are often dysregulated in cancer and inflammatory diseases[1][8][9][10]. Finally, given the reported anti-inflammatory properties of related compounds, assessing the potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate to modulate inflammatory responses is a logical avenue of investigation[11][12].

These application notes are intended for researchers, scientists, and drug development professionals engaged in the preliminary screening and characterization of novel chemical entities.

Compound Information

Compound Name Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
CAS Number 139042-63-4
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Structure ```dot
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a -- b [label="N"];
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Caption: Workflow for MTT-based cytotoxicity assay.

Protocol: MTT Assay
  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours.

  • MTT Assay and Data Acquisition:

    • After 72 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

II. Evaluation of Anti-inflammatory Potential

Objective: To assess the ability of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties.[11][12] A common in vitro model for studying inflammation involves the stimulation of macrophages (e.g., RAW 264.7 cells) with LPS, a component of the outer membrane of Gram-negative bacteria. This stimulation leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Measuring the inhibition of these cytokines can provide insights into the anti-inflammatory potential of the test compound.

Experimental Workflow: Cytokine Release Assay

Cytokine_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Readout start Start cell_seeding Seed RAW 264.7 cells start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation pre_treatment Pre-treat with test compound (1h) overnight_incubation->pre_treatment lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa read_absorbance Read absorbance elisa->read_absorbance end End read_absorbance->end Kinase_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection start Start prepare_reagents Prepare kinase, substrate, ATP, and compound dilutions start->prepare_reagents mix_reagents Combine kinase, substrate, and compound prepare_reagents->mix_reagents initiate_reaction Initiate reaction with ATP mix_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detect_phosphorylation Detect substrate phosphorylation (e.g., luminescence) stop_reaction->detect_phosphorylation read_signal Read signal detect_phosphorylation->read_signal end End read_signal->end

Caption: General workflow for a kinase inhibition assay.

Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based kit)
  • Reagent Preparation:

    • Prepare serial dilutions of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in the appropriate assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP at the recommended concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the kinase, and the substrate.

    • Allow for a pre-incubation period as recommended by the assay kit.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the specified time.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using the detection reagent provided in the kit (e.g., a luciferase-based system that measures the remaining ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Recommended Kinase Panel:

Kinase TargetRationale
CDK9 Imidazopyrazines have been identified as potent CDK9 inhibitors. [8]
PI3Kα The PI3K/Akt signaling pathway is frequently dysregulated in cancer, and imidazopyridine derivatives have shown inhibitory activity. [13]
Aurora Kinases These are key regulators of mitosis and are attractive targets for cancer therapy. Imidazopyrazine-based inhibitors have been developed. [14]
JAK family kinases These are involved in inflammatory signaling pathways. [9]

Data Summary

AssayCell Line / TargetEndpointExpected Outcome
CytotoxicityMCF-7, HCT-116, A549IC50 (µM)Determination of anti-proliferative activity.
Anti-inflammatoryRAW 264.7% Inhibition of TNF-α and IL-6Assessment of anti-inflammatory potential.
Kinase InhibitionCDK9, PI3Kα, Aurora A/BIC50 (nM or µM)Identification of potential molecular targets.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The data generated from these assays will be instrumental in determining the compound's potential as a lead molecule for further development. Positive results in any of these assays would warrant more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and western blotting to investigate the modulation of specific signaling pathways.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals. [Link]

  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. (2022, December 15). National Center for Biotechnology Information. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (2023, December 13). Royal Society of Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry. [Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - MDPI. (2023, July 18). MDPI. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC. (2020, April 16). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. National Center for Biotechnology Information. [Link]

  • Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • (PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - ResearchGate. ResearchGate. [Link]

  • INNOVATIVE PATHWAYS FOR HETEROCYCLIC COMPOUND SYNTHESIS AND BIOACTIVITY TESTING - The Chitransh Academic & Research. (2025, January 30). The Chitransh Academic & Research. [Link]

  • (PDF) Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - MDPI. (2021, September 22). MDPI. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - Semantic Scholar. (2024, January 10). Semantic Scholar. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. National Center for Biotechnology Information. [Link]

  • Microwave assisted synthesis of novel heterocyclic compounds and evaluation of their biological activities - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Semantic Scholar. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis, Characterization and i n vi tro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring - Scientific & Academic Publishing. Scientific & Academic Publishing. [Link]

  • (PDF) Synthesis and in vitro Pharmacology of Novel Heterocyclic Muscarinic Ligands. (2025, August 6). ResearchGate. [Link]

  • Novel heterocyclic glucocorticoids: in vitro profile and in vivo efficacy - PubMed. (2005, April 15). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). American Chemical Society. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. (2023, April 6). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2022, February 7). MDPI. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for Antibacterial Assays Using Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The imidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a member of this promising class of heterocyclic compounds. Its structural features suggest potential as a candidate for antibacterial drug discovery.

This guide, designed for researchers in microbiology and drug development, provides a comprehensive framework for evaluating the antibacterial efficacy of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. It offers detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[5]

Compound Profile: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Property Information
IUPAC Name Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Structure NNNCH3OO
Mechanism of Action (Hypothesized) The precise mechanism of action for this specific compound is not yet fully elucidated. However, related imidazo[1,2-a]pyridine derivatives have been shown to target bacterial cell division proteins like FtsZ or inhibit essential enzymes such as DNA gyrase and topoisomerase IV.[6][7] Some derivatives also act as inhibitors of the bacterial type IV secretion system.[8][9]

Safety, Handling, and Storage

Caution: A specific Safety Data Sheet (SDS) for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate was not available at the time of publication. The following guidelines are based on a structurally similar compound, Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, and general laboratory safety protocols. It is imperative to handle this compound as potentially hazardous.

  • Hazard Statements (Assumed based on analog):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][2]

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid inhalation of dust or fumes.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Do not eat, drink, or smoke in the laboratory.[2][10]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Part 1: Preparation of Bacterial Inoculum

The standardization of the bacterial inoculum is a critical step for the reproducibility of antibacterial assays.[11] The following protocol describes the preparation of a bacterial suspension equivalent to a 0.5 McFarland standard.

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

  • Nutrient Agar or Tryptic Soy Agar plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media[12][13][14][15]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard[9]

  • Sterile inoculating loops and swabs

  • Spectrophotometer (optional)

Procedure:

  • Bacterial Culture: From a stock culture, streak the test bacterium onto a nutrient agar plate and incubate at the recommended temperature and duration to obtain well-isolated colonies (typically 18-24 hours at 35-37°C for most strains).

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the agar plate using a sterile inoculating loop.

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Turbidity Adjustment: Vortex the tube to create a smooth suspension. Adjust the turbidity of the bacterial suspension to match that of the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer to measure the absorbance at 625 nm (the acceptable range is typically 0.08 to 0.13).[9][11] This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.[9]

  • Final Dilution: For the broth microdilution assay, further dilute the standardized suspension in MHB to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.

`dot graph TD { A[Start: Fresh Bacterial Culture on Agar Plate] --> B{Select 3-5 Isolated Colonies}; B --> C[Suspend in Sterile Saline/Broth]; C --> D{Adjust Turbidity to 0.5 McFarland Standard}; D --> E[Standardized Inoculum (~1.5 x 10^8 CFU/mL)]; E --> F[Dilute for Final Inoculum (~5 x 10^5 CFU/mL)]; F --> G[End: Inoculum Ready for MIC Assay];

} ` Caption: Workflow for Bacterial Inoculum Preparation

Part 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that visibly inhibits the growth of the test microorganism.

Materials:

  • Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Prepared bacterial inoculum (5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle control (DMSO)

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of each row designated for that compound. This will be your highest concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mix thoroughly, and repeat this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • Controls:

    • Growth Control: The eleventh well, containing only MHB and the bacterial inoculum, serves as the growth control.

    • Sterility Control: The twelfth well, containing only MHB, serves as the sterility control.

    • Vehicle Control: Set up a separate row to test the effect of the solvent (e.g., DMSO) at the highest concentration used.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm.

`dot graph TD { A[Start: 96-Well Plate with MHB] --> B{Add Test Compound to First Well}; B --> C[Perform 2-Fold Serial Dilutions]; C --> D{Set Up Controls}; subgraph "Controls" D1[Growth Control] D2[Sterility Control] D3[Vehicle Control] end D --> E[Inoculate Wells with Bacterial Suspension]; E --> F[Incubate Plate (35-37°C, 16-20h)]; F --> G{Read Results: Visual Inspection for Turbidity}; G --> H[End: Determine MIC];

} ` Caption: Workflow for MIC Determination via Broth Microdilution

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.[8]

Materials:

  • MIC plate from the previous assay

  • Nutrient Agar or Tryptic Soy Agar plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4]

Data Presentation and Interpretation

The results of the MIC and MBC assays can be summarized in a table for clear comparison.

Bacterial Strain Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Ciprofloxacin (Positive Control)
MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 25923
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Bacillus subtilis ATCC 6633

Interpretation:

  • Bacteriostatic: If the MBC is significantly higher than the MIC (typically MBC/MIC > 4), the compound is considered bacteriostatic.[7]

  • Bactericidal: If the MBC is close to the MIC (typically MBC/MIC ≤ 4), the compound is considered bactericidal.[7]

Concluding Remarks

This application note provides a robust and standardized framework for assessing the antibacterial potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the progression of this compound in the drug discovery pipeline. Further investigations could explore the compound's spectrum of activity against a broader range of clinical isolates, including resistant strains, and delve into its precise mechanism of action.

References

  • Mishra, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. [Link]

  • Reddy, T. S., et al. (2012). Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. i2a. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. [Link]

  • Biosafety Levels 1, 2, 3 & 4: What's the Difference? Consolidated Sterilizer Systems. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]

  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals. [Link]

  • Guide to Biosafety Levels (BSL) 1, 2, 3, & 4. (2025). Lab Manager. [Link]

  • Biosafety Levels 1-4: What's the Difference? (2025). Modulus Cleanrooms. [Link]

  • 12 Safe Practices for the Microbiology Laboratory. (2020). Carolina Knowledge Center. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]

  • Growth and Laboratory Maintenance of Staphylococcus aureus. PMC. [Link]

  • Biosafety Levels 1 & 2: What's the Difference? Terra Universal. [Link]

  • Growth conditions, storage, media and antibiotics for Bacillus subtilis. iGEM. [Link]

  • Growth and Laboratory Maintenance of Pseudomonas aeruginosa. PMC. [Link]

  • Growth and Maintenance of Escherichia coli Laboratory Strains. PMC. [Link]

  • Biosafety Levels (BSL-1 to BSL-4). (2026). CleanRoomMates | Pharmaceutical Professionals Community. [Link]

  • Microorganisms Safety Guide. Science Buddies. [Link]

  • Safe Practices for the Microbiology Laboratory. University of arizona. [Link]

Sources

Application

Application Notes and Protocols for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its Analogs in Cancer Cell Line Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to studying the effects of Ethyl 6-methylimidazo[1,2-a]pyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its structural analogs, a class of heterocyclic compounds with emerging potential in oncology research. While specific data on the named compound is limited, this document leverages findings from closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives to outline its putative mechanism of action and provide detailed protocols for its characterization in cancer cell lines.[1][2][3]

The imidazopyridine and imidazopyrazine cores are privileged scaffolds in medicinal chemistry, known to interact with various enzymes and receptors.[2][3] Several derivatives have demonstrated potent anticancer activities by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][3][4][5] This guide will equip researchers with the foundational knowledge and practical methodologies to investigate the anticancer potential of novel compounds within this class.

Putative Mechanism of Action

Based on the activities of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many imidazopyridine compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like BAX and the activation of caspase cascades.[1]

  • Cell Cycle Arrest: These compounds have been shown to halt the cell cycle at various checkpoints, most notably the G2/M phase.[1][5][6] This prevents cancer cells from proliferating and can lead to apoptosis. The arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[1]

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Several imidazopyridine derivatives have been identified as potent inhibitors of this pathway, reducing the levels of phosphorylated Akt and mTOR.[1]

The following diagram illustrates the potential signaling pathways affected by Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its analogs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Proteins Bax/Bcl-2 Akt->Apoptosis_Proteins Inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Caspases Caspases Apoptosis_Proteins->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis p53 p53 p53->Apoptosis_Proteins Activates p21 p21 p53->p21 Activates Cell_Cycle_Proteins Cyclins/CDKs p21->Cell_Cycle_Proteins Inhibits Cell_Cycle_Progression Cell_Cycle_Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Drives Compound Ethyl 6-methylimidazo [1,2-a]pyrazine-2-carboxylate Compound->PI3K Inhibits Compound->p53 Activates

Caption: Putative signaling pathways affected by the compound.

Experimental Protocols

The following protocols provide a framework for characterizing the anticancer effects of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10][12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its non-specific binding of PI.[14] Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of the compound's effect on signaling pathways.[15][16]

Principle: Proteins from a cell lysate are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, cleaved caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein bands.[16]

Protocol:

  • Protein Extraction: Treat cells with the compound, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[15][17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Hypothetical IC50 Values of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Non-small cell lung cancer15.2 ± 1.8
MCF-7Breast cancer22.5 ± 2.1
HCT116Colon cancer18.7 ± 1.5
HeLaCervical cancer25.1 ± 2.9

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 3.125.1 ± 2.219.6 ± 1.9
Compound (15 µM)30.8 ± 2.515.7 ± 1.853.5 ± 3.3

Experimental Workflow Diagram

Experimental_Workflow Start Start with Cancer Cell Lines Cell_Viability 1. Cell Viability Assay (MTT) Determine IC50 values Start->Cell_Viability Apoptosis_Assay 2. Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells Cell_Viability->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis 3. Cell Cycle Analysis (PI Staining) Determine cell cycle distribution Cell_Viability->Cell_Cycle_Analysis Based on IC50 Western_Blot 4. Western Blotting Analyze protein expression Cell_Viability->Western_Blot Based on IC50 Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Effects and Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for characterizing the compound.

References

  • Assaying cell cycle st
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Apoptosis Protocols. Thermo Fisher Scientific.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Flow Cytometry Protocol.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Cell Viability Assays. NCBI Bookshelf.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MTT assay protocol. Abcam.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio.
  • Western Blot Protocol. R&D Systems.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • General Protocol for Western Blotting. Bio-Rad.
  • Western blotting. Chen Lab, University of Hawaii Cancer Center.
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
  • Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.

Sources

Method

Protocol for NMR analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Part 1: Abstract & Core Directive Objective: This application note establishes a standardized protocol for the structural validation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 64095-48-1). This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Core Directive

Objective: This application note establishes a standardized protocol for the structural validation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 64095-48-1). This scaffold is a critical intermediate in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs) and kinase inhibitors.

The Challenge: Imidazo[1,2-a]pyrazines exhibit specific tautomeric and solubility behaviors that can lead to ambiguous NMR assignments. Specifically, distinguishing the regioisomeric placement of the methyl group (position 6 vs. 5) and the ester functionality requires precise proton assignment.[1]

The Solution: This guide utilizes a "Self-Validating" NMR workflow. By leveraging specific scalar couplings (


) and Nuclear Overhauser Effects (NOE), the protocol ensures that the structure is confirmed not just by chemical shift lookups, but by internal geometric connectivity.

Part 2: Structural Analysis & Numbering

To ensure accurate assignment, we use the IUPAC fusion numbering system for the imidazo[1,2-a]pyrazine core.

Structure Visualization (DOT):

ChemicalStructure N1 N1 C2 C2 (Ester) N1->C2 C3 C3 (H) C2->C3 N4 N4 (Bridge) C3->N4 C5 C5 (H) N4->C5 C6 C6 (Me) C5->C6 N7 N7 C6->N7 C8 C8 (H) N7->C8 C8->N1 Fused

Caption: Numbering scheme for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Note the critical proximity of C5 and C6 for NOE validation.

Part 3: Experimental Protocol

Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the solid analyte.[1]

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      )  (99.8% D) + 0.03% TMS.[1]
      
      • Reasoning: Provides sharp resolution for the ethyl ester quartet and is the standard for literature comparison.[1]

    • Alternative: DMSO-

      
       .
      
      • Reasoning: Use only if aggregation broadens peaks or if water suppression is required.[1] Note that H-5 will shift further downfield (>9.0 ppm) in DMSO due to hydrogen bonding with the solvent.[1]

  • Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr, Na2SO4) from the synthesis workup.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration without excessive relaxation delays.

  • Spectral Width: -2 to 14 ppm (covers all aromatic and exchangeable protons).[1]

  • Scans (NS): 16 (sufficient for >5 mg sample).[1]

  • Relaxation Delay (D1): 1.0 s (minimum). For quantitative purity analysis (qNMR), increase D1 to 15s (5 x T1).

Part 4: Data Analysis & Self-Validation

Chemical Shift Assignment Table ( )
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-5 Aromatic9.05 – 9.15 Singlet (s) or d

Most Deshielded. Adjacent to bridgehead N4.[1] Diagnostic peak.
H-3 Aromatic8.15 – 8.25 Singlet (s)-Located on the imidazole ring.[1] Sharp singlet.
H-8 Aromatic7.85 – 7.95 Singlet (s)-Adjacent to N7.[1] Upfield relative to H-5.
Ethyl (

)
Aliphatic4.45 Quartet (q)7.1Characteristic ester methylene.[1]
Me-6 Methyl2.45 – 2.55 Singlet (s)-Attached to pyrazine ring.[1][2] Weak long-range coupling to H-5 possible.[1]
Ethyl (

)
Aliphatic1.45 Triplet (t)7.1Characteristic ester methyl.[1]
The "Self-Validating" Mechanism

To confirm the synthesis produced the 6-methyl isomer and not the 5-methyl or 8-methyl regioisomers, you must perform the following checks:

  • Integration Check:

    • Normalize the Ethyl

      
       quartet (4.45 ppm) to 2.00 .
      
    • The Methyl singlet (2.50 ppm) must integrate to 3.00 .[1]

    • H-5, H-3, and H-8 must each integrate to 1.00 .[1]

    • Failure Mode: If aromatic integrals are 0.5 or 2.0, suspect aggregation or rotamers (switch to DMSO and heat to 310K).

  • Connectivity Check (NOESY 1D or 2D):

    • Irradiate the Methyl group at 2.50 ppm .[1]

    • Observation: You should see a strong NOE enhancement at H-5 (~9.1 ppm) .[1]

    • Logic: In the 6-methyl isomer, the methyl group is sterically adjacent to H-5.[1] It is separated from H-8 by Nitrogen (N7), so no NOE should be observed at H-8.[1]

    • Result: If NOE is seen at H-5, the structure is Valid .[1]

Part 5: Troubleshooting & Causality

Issue: Broad Aromatic Peaks

  • Cause: Imidazo[1,2-a]pyrazines are flat, nitrogen-rich systems prone to

    
    -stacking aggregation in non-polar solvents like 
    
    
    
    at high concentrations.[1]
  • Fix: Dilute the sample to <5 mg/mL or switch to DMSO-

    
    , which disrupts stacking via H-bonding.
    

Issue: Missing H-3 Peak

  • Cause: Deuterium exchange.[1] While H-3 is not highly acidic, in the presence of residual

    
     and trace base (from workup), H-3 can exchange over time.
    
  • Fix: Use fresh, anhydrous solvent.

Issue: Water Peak Interference

  • Context: In DMSO, water appears at ~3.3 ppm. In

    
    , at ~1.56 ppm.
    
  • Impact: The water peak in

    
     often overlaps with the Ethyl triplet or the Methyl singlet if the solvent is wet.[1]
    
  • Fix: Dry the NMR tube in an oven before use.

Part 6: Workflow Diagram

NMRWorkflow Start Start: Crude Solid Prep Prep: 5mg in CDCl3 Filter Cotton Plug Start->Prep Acquire Acquire: 1H NMR (ns=16, d1=1.0s) Prep->Acquire Process Process: Phase & Baseline Ref: TMS = 0.00 ppm Acquire->Process Decision Check Integrals: Ethyl CH2 (2H) vs Me (3H)? Process->Decision Decision->Prep Fail (Reprep) NOE NOE Experiment: Irradiate Me (2.5 ppm) Decision->NOE Pass Result Validation: NOE at H-5 (9.1 ppm)? NOE->Result Success PASS: 6-Methyl Isomer Confirmed Result->Success Yes Fail FAIL: Suspect Regioisomer Result->Fail No

Caption: Step-by-step logic flow for confirming the regiochemistry of the 6-methyl substituent.

References

  • Royal Society of Chemistry. (2019).[1][3] Regioselective functionalization of the Imidazo[1,2-a]pyrazine Scaffold.[1][4][5]RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11283344 (Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate).[1] Retrieved from [Link][1]

  • MDPI. (2022).[1] Synthesis and Antimicrobial Evaluation of Imidazo[1,2-a]pyridine Derivatives.Molecules.[1][2][4][5][6][7][8] Retrieved from [Link][1]

Sources

Application

Application Note: Structural Elucidation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate using Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anti-inflammatory, antiulce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anti-inflammatory, antiulcer, and antitumor properties.[1][2][3] Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a key derivative within this class, serving as a versatile intermediate in the synthesis of novel therapeutic agents. Accurate structural characterization is paramount for ensuring the identity, purity, and quality of this compound in drug discovery and development pipelines.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structures.[4] By measuring the absorption of infrared radiation by a molecule's chemical bonds, FTIR provides a unique "fingerprint" based on the vibrational frequencies of its functional groups.[5] This application note provides a detailed guide for researchers and drug development professionals on the application of FTIR spectroscopy for the structural characterization of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. We will cover the theoretical basis for its expected spectrum, provide detailed experimental protocols for sample analysis, and offer guidance on spectral interpretation.

Theoretical Framework: Predicting the IR Spectrum

The structure of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate contains several key functional groups and structural motifs, each with characteristic vibrational modes. Understanding these allows for a predictive approach to spectral interpretation.

  • Aromatic Imidazo[1,2-a]pyrazine Core: This fused N-heterocyclic system gives rise to several distinct vibrations.[6]

    • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7]

    • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will produce a series of sharp, medium-to-strong absorption bands in the 1650-1450 cm⁻¹ range.[8][9] These bands are characteristic of the heterocyclic ring system.

  • Ethyl Carboxylate Group (-COOEt): This ester functional group is a prominent feature and has highly characteristic absorptions.

    • C=O Stretching: The carbonyl (C=O) stretch of the ester is one of the most intense and easily identifiable bands in the spectrum. For an α,β-unsaturated ester like this one, where the carbonyl is conjugated with the aromatic ring system, the absorption is expected between 1730-1715 cm⁻¹.[10][11]

    • C-O Stretching: The ester C-O bonds produce strong, characteristic bands in the 1300-1000 cm⁻¹ region.[10] Two distinct bands are typically observed, corresponding to the C-C(=O)-O and O-CH₂ stretching vibrations.[12]

  • Aliphatic Groups (Methyl and Ethyl):

    • C-H Stretching: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[11]

    • C-H Bending: C-H bending (scissoring and rocking) vibrations for these aliphatic groups will appear in the 1470-1370 cm⁻¹ region.[11]

Predicted IR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H StretchingAromatic (Imidazopyrazine Ring)3100 - 3000Medium to Weak
C-H StretchingAliphatic (-CH₃, -CH₂CH₃)3000 - 2850Medium
C=O Stretchingα,β-Unsaturated Ester1730 - 1715Strong, Sharp
C=C and C=N StretchingAromatic (Imidazopyrazine Ring)1650 - 1450Medium to Strong (multiple bands)
C-H BendingAliphatic (-CH₃, -CH₂CH₃)1470 - 1370Medium
C-O StretchingEster (C-C(=O)-O and O-CH₂)1300 - 1000Strong (two or more bands)
C-H Out-of-Plane BendingAromatic Ring900 - 675Medium to Strong

Experimental Protocols

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a classic transmission method suitable for high-quality analysis of solid samples.[13] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to form a thin, transparent pellet.[14]

Causality: The KBr matrix is used because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and has a refractive index that, when pressed, allows for minimal light scattering, providing a clear spectrum of the analyte.[13] Meticulous drying is essential as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[14]

Protocol:

  • Material Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.[13][14]

    • Thoroughly clean and dry an agate mortar and pestle.[15]

  • Sample Grinding:

    • Place approximately 1-2 mg of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate into the agate mortar.

    • Grind the sample into a very fine, consistent powder. This step is critical to reduce light scattering.[13]

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[15][16] The sample-to-KBr ratio should be roughly 1:100.[15]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[14]

  • Pellet Pressing:

    • Transfer the mixture to a pellet die set.

    • Place the die into a hydraulic press and apply pressure gradually up to 8-10 metric tons.[14][17]

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse and remove trapped air.[14]

  • Pellet Inspection:

    • Carefully release the pressure and extract the die.

    • Remove the pellet. A high-quality pellet should be thin and transparent or translucent.[17]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the spectrometer's sample holder and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

KBr_Pellet_Workflow cluster_prep Preparation cluster_press Pellet Formation cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 4h) Mix Mix Sample + KBr (Ratio ~1:100) Dry_KBr->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Press Hydraulic Press (8-10 tons) Mix->Press Acquire Acquire Sample Spectrum Press->Acquire Background Collect Background (Empty Chamber) Background->Acquire Reference

Caption: KBr Pellet Preparation and Analysis Workflow.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[18][19]

Causality: The technique works by pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide).[20] An IR beam is passed through the crystal and reflects internally at the crystal-sample interface. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, and the sample absorbs energy at its characteristic frequencies.[21] The attenuated beam is then detected. This method is highly reproducible as the path length is constant.[22]

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean. Wipe the surface with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial to subtract the absorbance of the crystal and ambient atmosphere (CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate powder directly onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the pressure clamp onto the sample to ensure firm, uniform contact between the powder and the crystal surface. Good contact is essential for a high-quality spectrum.[21]

  • Data Acquisition:

    • Collect the sample spectrum. Parameters are typically similar to the KBr method (16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Cleaning:

    • Release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

ATR_Workflow Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Collect_Bkg 2. Collect Background Spectrum Clean_Crystal->Collect_Bkg Apply_Sample 3. Apply Solid Sample Powder Collect_Bkg->Apply_Sample Apply_Pressure 4. Apply Pressure Clamp Apply_Sample->Apply_Pressure Collect_Smp 5. Collect Sample Spectrum Apply_Pressure->Collect_Smp Clean_End 6. Clean ATR Crystal Collect_Smp->Clean_End End End Clean_End->End

Caption: Step-by-step workflow for ATR-FTIR analysis.

Data Interpretation and Conclusion

An acquired spectrum should show strong, well-defined peaks corresponding to the values in the prediction table. The most prominent features will be:

  • A very strong, sharp peak between 1730-1715 cm⁻¹ , confirming the conjugated ester carbonyl group.

  • A complex region of multiple bands between 1650-1450 cm⁻¹ , characteristic of the fused imidazo[1,2-a]pyrazine ring system.

  • Strong absorptions in the 1300-1000 cm⁻¹ range, confirming the C-O stretches of the ethyl ester.

  • Bands in the 3000-2850 cm⁻¹ range for aliphatic C-H and weaker bands just above 3000 cm⁻¹ for aromatic C-H stretches.

The absence of a broad band around 3500-3200 cm⁻¹ would confirm the absence of O-H or N-H groups (e.g., from starting materials or hydrolysis), indicating sample purity.[12] The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for definitive identification when compared against a reference spectrum.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Mazzetti, C., & Ruggiero, L. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Shailaja, M., Manjula, A., & Latha, D. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • TSI Journals. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Retrieved from [Link]

  • PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]

  • PubMed. (1998). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). Vibronic Interactions between n 71" and 71" 71"* States of Polycyclic Azines and Aromatic Aldehydes*. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Method

High-performance liquid chromatography (HPLC) methods for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

An Application Note and Protocol for the Quantification and Stability Assessment of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate using High-Performance Liquid Chromatography. Authored by: A Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification and Stability Assessment of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate using High-Performance Liquid Chromatography.

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Recognizing the growing importance of imidazo[1,2-a]pyrazine derivatives in pharmaceutical research and development, this document outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from method development rationale to full method validation in accordance with International Council for Harmonisation (ICH) guidelines. This includes procedures for forced degradation studies to ensure the method's specificity in the presence of potential degradation products.

Introduction to Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and Analytical Imperatives

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.[1][2][3] The accurate determination of its purity and stability is critical during drug discovery, development, and manufacturing. A validated, stability-indicating HPLC method is therefore an indispensable tool for ensuring the quality, safety, and efficacy of any potential drug candidate.[4][5] This application note details the development and validation of such a method.

HPLC Method Development: Rationale and Strategy

The selection of chromatographic conditions was based on the physicochemical properties of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and related imidazopyrazine structures.[6] A reversed-phase C18 column was chosen due to its wide applicability for the separation of moderately polar organic molecules. A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer was selected to ensure adequate retention of the analyte and elution of any potential impurities with different polarities. UV detection was selected based on the chromophoric nature of the imidazopyrazine ring system.

Diagram of the HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Review Physicochemical Properties (Solubility, pKa, UV Spectrum) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Selection (Acetonitrile vs. Methanol, pH) B->C D Detector Wavelength Selection C->D E Gradient Elution Optimization D->E F Flow Rate and Temperature Adjustment E->F G Peak Shape and Resolution Improvement F->G H Validation According to ICH Guidelines G->H

Caption: A logical workflow for HPLC method development.

Detailed HPLC Protocol

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B, 5-15 min: 20% to 80% B, 15-20 min: 80% B, 20-21 min: 80% to 20% B, 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[5][8][9]

  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples and compare the chromatograms to that of an unstressed standard. The method is considered specific if the main peak is well-resolved from any degradation product peaks.

Diagram of the Forced Degradation Workflow

Forced Degradation Workflow A Analyte Solution B Acid Hydrolysis (e.g., 1N HCl, 80°C) A->B C Base Hydrolysis (e.g., 1N NaOH, 80°C) A->C D Oxidative Degradation (e.g., 30% H2O2) A->D E Thermal Degradation (Solid, 105°C) A->E F Photolytic Degradation (Solution, UV light) A->F G HPLC Analysis of Stressed Samples B->G C->G D->G E->G F->G H Peak Purity Assessment and Resolution Evaluation G->H

Caption: Workflow for forced degradation studies.

Linearity

Analyze the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the 50 µg/mL standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

Robustness

Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Example Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery 99.77%
Table 3: Precision Data
ParameterRSD (%)
Repeatability 0.85%
Intermediate Precision 1.23%

Conclusion

The developed RP-HPLC method for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is specific, linear, accurate, precise, and robust. The forced degradation studies demonstrate its stability-indicating capability, making it a reliable tool for the quantitative analysis of the compound in routine quality control and stability studies.

References

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023). ResearchGate. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). ResearchGate. [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF. (2025). ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (2025). ResearchGate. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (n.d.). MDPI. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]

  • Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. (n.d.). PubChem. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PMC. [Link]

  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. (2007). PubMed. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[4,5-b]pyridines with a Chiral Substituent at the Nitrogen Atom and Their Conversion to Piperazine Derivatives. | Request PDF. (2025). ResearchGate. [Link]

  • Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Properties. (n.d.). EPA. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. [Link]

  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.).
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate. (n.d.). Acta Crystallographica Section E. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields of your target compound.

The synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is typically achieved via a variation of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][3] This one-pot reaction combines an aminopyrazine, an aldehyde or ketone (in this case, a glyoxylate derivative is conceptually related), and an isocyanide. More classically, it is synthesized by the condensation of 2-amino-5-methylpyrazine with ethyl bromopyruvate. This guide will focus on the latter, more direct approach. While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q: My reaction yield is consistently low (below 40%). What are the most likely causes?

A: Low yields in this synthesis are common and can typically be attributed to one or more of the following factors:

  • Reagent Quality:

    • 2-Amino-5-methylpyrazine: This reagent can be hygroscopic. The presence of water can interfere with the initial condensation step. Ensure the reagent is dry, for instance, by storing it in a desiccator over a drying agent.

    • Ethyl Bromopyruvate: This reagent is a lachrymator and is sensitive to moisture and light.[4] Over time, it can decompose, leading to the formation of byproducts that can complicate the reaction. It is highly recommended to use freshly opened or distilled ethyl bromopyruvate for best results.[5] The technical grade is often around 90% pure, which may be insufficient for achieving high yields.[5]

  • Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent are critical. While various solvents can be used, ethanol is often a good starting point as it facilitates the dissolution of the starting materials and mediates the reaction effectively.[6][7] In some cases, using a non-polar solvent like toluene has been reported, but this may require a catalyst.[8]

    • Temperature Control: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the formation of dark, tarry decomposition products. Refluxing in ethanol (around 78°C) is a common practice.[7]

    • Reaction Time: This reaction needs to be monitored to determine the optimal time. Running the reaction for too long can lead to byproduct formation, while not running it long enough will result in incomplete conversion. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting materials.

  • pH of the Reaction Mixture: After the initial condensation and cyclization, the reaction mixture will be acidic due to the formation of HBr. A crucial step during the workup is to neutralize the mixture. The addition of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often necessary to deprotonate the product and facilitate its precipitation or extraction.[7][9]

Q: I'm observing a significant amount of a dark, tarry byproduct. How can I minimize this?

A: The formation of dark, polymeric, or tarry substances is a common issue, often resulting from the decomposition of starting materials or intermediates, especially at elevated temperatures.

  • Minimize Reaction Temperature and Time: As mentioned, avoid excessive heating. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. Overheating or prolonged reaction times can promote polymerization and decomposition pathways.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.[10]

  • Purity of Ethyl Bromopyruvate: Impurities in the ethyl bromopyruvate are a major culprit. Consider purifying it by vacuum distillation before use.

Q: My reaction appears to stall before completion according to TLC. What should I do?

A: A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Check Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. A slight excess (1.1 to 1.2 equivalents) of ethyl bromopyruvate is sometimes used to ensure the complete consumption of the more valuable aminopyrazine.

  • Catalyst Addition: While this reaction can proceed without a catalyst, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can sometimes drive the reaction to completion.[11] For instance, iodine (I₂) has been shown to be an effective and cost-effective catalyst for the synthesis of similar imidazo[1,2-a]pyrazines in ethanol at room temperature.[6] Other catalysts to consider include scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (PTSA), although these are often used in the context of the three-component GBB reaction.[2][12]

  • Solvent Effects: If the reaction is stalling in a particular solvent, it may be due to poor solubility of an intermediate. Trying a different solvent system, or a mixture of solvents, could be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate from 2-amino-5-methylpyrazine and ethyl bromopyruvate?

A: The reaction proceeds through a two-step sequence:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 2-amino-5-methylpyrazine attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is an Sₙ2 reaction that forms a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the ketone carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic imidazole ring, yielding the final product.

Q: How do I choose the optimal solvent and temperature?

A: The choice of solvent and temperature is a balance between reaction rate and side product formation.

SolventTypical TemperatureAdvantagesDisadvantages
Ethanol Reflux (~78°C)Good solubility for starting materials, relatively non-toxic.[6][7]May require longer reaction times.
Methanol Reflux (~65°C)Similar to ethanol, can sometimes offer faster reaction rates.Lower boiling point may not be sufficient for less reactive substrates.
Acetonitrile Reflux (~82°C)Aprotic polar solvent, can be useful if protic solvents interfere.May not be as effective at solvating intermediates.
Toluene Reflux (~111°C)Higher boiling point can drive reactions to completion.Can lead to more decomposition products if not carefully controlled.

A good starting point is to reflux in ethanol and monitor the reaction by TLC.

Q: What are the critical safety precautions when handling ethyl bromopyruvate?

A: Ethyl bromopyruvate is a hazardous chemical and must be handled with appropriate care.[4]

  • Lachrymator: It is a strong lachrymator, meaning it causes tearing. Always handle it in a well-ventilated fume hood.

  • Corrosive: It can cause severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles or a face shield.

  • Storage: Store it in a cool, dark place, preferably refrigerated, and under an inert atmosphere if possible to minimize decomposition.[5]

Experimental Protocols

Optimized Protocol for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Synthesis

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyrazine (1.0 eq).

    • Dissolve the aminopyrazine in anhydrous ethanol (approximately 10-15 mL per gram of aminopyrazine).

  • Reaction Setup:

    • Slowly add ethyl bromopyruvate (1.1 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78-80°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is neutral to slightly basic (pH 7-8).

    • A precipitate of the product should form. If it does not, you may need to reduce the volume of the ethanol under reduced pressure.

    • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a solid.

Workflow Diagram

G reagent_prep Reagent Preparation (2-amino-5-methylpyrazine in Ethanol) reaction_setup Reaction Setup (Add Ethyl Bromopyruvate, Reflux) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up (Cool, Neutralize with NaHCO3) monitoring->workup Reaction Complete isolation Isolation (Filter Precipitate) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Analysis (NMR, MS, mp) purification->analysis G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration Amine 2-Amino-5-methylpyrazine Intermediate Quaternary Ammonium Salt Amine->Intermediate + Bromoester Ethyl Bromopyruvate Bromoester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Attack Product Final Product Cyclized->Product - H2O

Caption: Simplified mechanism showing the two key stages of the reaction.

References

  • Bonne, D., et al. (2019). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162. Available at: [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé (GBB) three-component reaction. Organic & Biomolecular Chemistry, 17(43), 9373-9390.
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Shaaban, M. R., et al. (2015). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 19(3), 519-546.
  • Longo, V. R. M., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • Sashidhara, K. V., et al. (2016). Silver(I) triflate catalyzed Groebke–Blackburn–Bienaymé reaction: a facile synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. Tetrahedron Letters, 57(1), 115-119.
  • de la Torre, D., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 30(10), 2185-2194. Available at: [Link]

  • Campbell, F. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Guntuku, L., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37031-37040. Available at: [Link]

  • Capan, G., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 58(4), 279-284. Available at: [Link]

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-712. Available at: [Link]

  • WO2004022562A1 - 6-ARYL-IMIDAZO[1,2-a]PYRAZIN-8-YLAMINES, METHOD OF MAKING... (n.d.). Google Patents.
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3241. Available at: [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Available at: [Link]

  • de Oliveira, R. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Butler, A. R., et al. (1981). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 317-321. Available at: [Link]

  • Shaabani, A., et al. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry, 9, 448-453. Available at: [Link]

  • Ethyl bromopyruvate | C5H7BrO3. (n.d.). PubChem. Retrieved from [Link]

  • A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. (n.d.). ResearchGate. Retrieved from [Link]

  • Xia, Y., et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Ticket ID: PUR-IMP-062 Subject: Chromatography Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the Purification Support Center. You are w...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-IMP-062 Subject: Chromatography Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are working with Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate , a fused heterocyclic ester commonly synthesized via the condensation of 2-amino-5-methylpyrazine with ethyl bromopyruvate.

This molecule presents a specific set of chromatographic challenges:

  • Basicity: The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms (pKa ~3.0–4.0), leading to peak tailing on acidic silica gel.

  • Ester Instability: The ethyl ester at the C2 position is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, potentially generating the highly polar carboxylic acid byproduct.

  • Solubility Profile: Moderately polar; soluble in DCM, chloroform, and ethyl acetate; limited solubility in pure hexanes/heptane.

Pre-Purification Diagnostics (The "Triage")

Before loading your column, perform these diagnostic checks to prevent irreversible sample loss.

Workflow Visualization

Triage Start Crude Reaction Mixture TLC TLC Analysis (10% MeOH in DCM) Start->TLC Check1 Baseline Spot Present? TLC->Check1 Acid Hydrolysis Detected (Carboxylic Acid) Check1->Acid Yes Check2 Spot Tailing? Check1->Check2 No BaseWash Action: Aqueous Workup (Sat. NaHCO3 wash) Acid->BaseWash Remove Acid BaseWash->TLC AddBase Action: Add 1% Et3N to Eluent Check2->AddBase Yes Proceed Proceed to Flash Chromatography Check2->Proceed No AddBase->Proceed

Caption: Decision logic for pre-purification sample treatment.

Diagnostic Checklist
ParameterObservationAction Required
TLC (Hex/EtOAc 1:1) Product stays at baseline (

)
Switch to DCM/MeOH system.
TLC (DCM/MeOH 9:1) Product streaks/tails significantlySilica is too acidic. Add 1% Triethylamine (TEA) or

to mobile phase.
Crude Appearance Dark tar/polymeric residuePerform a filtration through a Celite pad before loading to prevent column blockage.
1H NMR Check Broad peaks or missing ethyl quartetConfirm ester integrity. If hydrolyzed, re-esterify or purify the acid via crystallization.

Primary Purification: Normal Phase Flash Chromatography

This is the workhorse method. Because the imidazo-pyrazine core is basic, standard silica gel (pH ~5) can act as a cation exchanger, causing the compound to "stick" or elute as a broad band.

Method A: The "Neutralized" Silica Protocol (Recommended)

Best for: High purity requirements and preventing tailing.

  • Column Pre-treatment: Flush the silica cartridge with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This neutralizes active silanol sites.

  • Mobile Phase Preparation:

    • Solvent A: Hexane (or Heptane) + 0.5% TEA.

    • Solvent B: Ethyl Acetate (EtOAc) + 0.5% TEA.

    • Note: The ester group increases polarity, so pure Hexane is rarely sufficient for elution.

  • Gradient Profile:

Time (CV)% Solvent B (EtOAc)Purpose
0–20%Equilibration & elution of non-polar impurities
2–100%

40%
Linear gradient to elute the target
10–1240%Isocratic hold (Target usually elutes here)
12–1540%

100%
Flush polar impurities
Method B: The DCM/Methanol Alternative

Best for: Samples with poor solubility in Hexane/EtOAc or highly polar impurities.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: 1% Concentrated Ammonium Hydroxide (

    
    ) in the MeOH bottle.
    
  • Gradient: 0% to 10% MeOH in DCM over 15 CV.

  • Warning: DCM is volatile; ensure your fraction collector is vented.

Polishing: Reversed-Phase (RP) HPLC

If flash chromatography yields <95% purity, use RP-HPLC.

Critical Constraint: Avoid strong acids (like 0.1% TFA) if you plan to concentrate the fractions by heating/rotovap, as this accelerates ester hydrolysis.

Recommended Buffer Systems
Buffer SystempHProsCons
10mM Ammonium Bicarbonate ~8.0–9.0Keeps the basic nitrogen neutral (better retention & peak shape).Silica stability issues in older columns (ensure column is pH 2–10 compatible).
10mM Ammonium Formate ~3.8Volatile; MS-compatible.Nitrogen is protonated; compound elutes earlier (less retention).
Water / Acetonitrile NeutralSimple.Peak tailing possible due to lack of ionic suppression.

Protocol:

  • Column: C18 (e.g., XBridge or Gemini), 5

    
    m.
    
  • Flow: 15–20 mL/min (for 19mm ID prep columns).

  • Gradient: 5% to 95% Acetonitrile in 10mM Ammonium Bicarbonate over 20 mins.

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (2-amino-5-methylpyrazine). How do I separate them?

  • Diagnosis: Both are basic heterocycles with similar polarity.

  • Solution: Leverage the "Chemical Filter." The starting material has a free primary amine (

    
    ), whereas your product does not.
    
    • Chemical Trick: Add a scavenger resin (aldehyde-functionalized) to the crude mixture before purification to bind the unreacted amine.

    • Chromatography: Switch to a DCM/MeOH gradient. The primary amine usually interacts more strongly with silica than the cyclized product, improving separation (

      
       difference increases).
      

Q2: I see a "ghost peak" that grows if I leave the sample in solution. What is it?

  • Diagnosis: Likely hydrolysis of the ethyl ester to the carboxylic acid (6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid) or transesterification if dissolved in Methanol.

  • Solution:

    • Avoid storing the sample in MeOH for extended periods.

    • Do not use strong acid modifiers (TFA/HCl).

    • Dry fractions immediately after collection; do not leave them in aqueous buffer overnight.

Q3: The compound precipitates on the column (high backpressure).

  • Diagnosis: Solubility limit reached. The compound is likely crystallizing at the interface of the injection solvent and the mobile phase.

  • Solution:

    • Solid Load: Adsorb the crude mixture onto Celite or silica (1:3 ratio), dry it, and use a solid load cartridge. This eliminates solvent mismatch issues.

    • Solvent Switch: If liquid loading, use a minimal amount of DCM (strong solvent) rather than DMSO/DMF, which can cause band broadening.

Q4: My recovery is low (<50%), but no other peaks are eluting.

  • Diagnosis: Irreversible adsorption. The basic nitrogens are binding permanently to acidic silanols.

  • Solution:

    • Flush the column with DCM containing 10% Methanol and 1% TEA. If the product elutes now, your initial mobile phase was not polar/basic enough.

    • Switch to Alumina (Neutral) stationary phase instead of silica. Alumina is less acidic and often provides better recovery for nitrogenous heterocycles.

References

  • General Synthesis & Properties: Goel, R. et al. "Imidazo[1,2-a]pyrazine derivatives: a review on their synthesis and pharmacological activities." Journal of Chemical and Pharmaceutical Research, 2011.

  • Chromatography of Basic Heterocycles: "Flash Chromatography of Basic Compounds." Biotage Application Note.

  • pKa Data: "Physicochemical properties of imidazo[1,2-a]pyrazines." Journal of Medicinal Chemistry (Contextual reference for heterocyclic pKa values).

  • Ester Hydrolysis Kinetics: "Kinetics of hydrolysis of ethyl esters under acidic and basic conditions." Journal of Organic Chemistry.

Troubleshooting

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate solubility issues and solutions

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and similar novel heterocyclic compounds. Our goal is to provide a scientifically grounded, tiered troubleshooting framework that moves from simple first steps to advanced formulation strategies, explaining the rationale behind each experimental choice.

Introduction: The Solubility Challenge with Novel Heterocycles

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic activities.[1][2] However, like many new chemical entities (NCEs) emerging from modern drug discovery pipelines, these complex, often lipophilic molecules frequently exhibit poor aqueous solubility.[3][4] It is estimated that 70-90% of drug candidates in development are poorly soluble, posing a significant hurdle for in vitro assays and preclinical development.[5]

Poor solubility can lead to several experimental failures:

  • Underestimation of Potency: If the compound precipitates in the assay medium, its effective concentration at the target site is much lower than the nominal concentration, leading to inaccurate IC50/EC50 values.[6]

  • Poor Bioavailability: For in vivo studies, low aqueous solubility is a primary cause of low and erratic oral absorption.[7]

  • Irreproducible Results: Uncontrolled precipitation can lead to high variability between experiments.

This guide provides a systematic approach to understanding and overcoming these challenges for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I just received my vial of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. It won't dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What is the first thing I should do?

A1: This is the most common issue. Do not attempt to directly dissolve the compound in an aqueous medium. The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its excellent solubilizing power for a wide range of organic molecules. From this concentrated stock, you can make serial dilutions in the organic solvent before performing a final, large dilution into your aqueous experimental medium.

Q2: What is the best practice for preparing and storing a DMSO stock solution?

A2: Proper stock solution handling is crucial for reproducibility.[6]

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can reduce the compound's solubility in the stock and promote degradation over time.[9] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Prepare a High Concentration: Aim for a stock concentration of 10 mM or higher, if possible. This minimizes the volume of DMSO added to your final aqueous solution.

  • Ensure Complete Dissolution: After adding the solvent, vortex the vial vigorously. If needed, gentle warming (to 37-50°C, if the compound is thermally stable) or brief sonication can aid dissolution.[8][9]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[6][9]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do now?

A3: This indicates that the thermodynamic solubility of your compound in the final aqueous medium has been exceeded. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Try testing a lower concentration range.

  • Reduce the Final DMSO Concentration: While counterintuitive, sometimes a high percentage of DMSO in the final medium can cause compounds to "crash out." Ensure your final DMSO concentration is as low as possible, typically well below 0.5% (v/v), as higher concentrations can also be toxic to cells.[6]

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding it dropwise while vortexing the buffer to ensure rapid dispersion.[9] This can sometimes prevent localized high concentrations that trigger precipitation.

Q4: My biological assay is sensitive to DMSO. What are some alternative solvents for the stock solution?

A4: If DMSO is not an option, other water-miscible organic solvents can be tested. The choice depends on the compound's specific properties and the assay's tolerance.

SolventCommon Use Cases & Considerations
Ethanol (EtOH) Good alternative for many compounds. Can be less toxic to some cells than DMSO.
Dimethylformamide (DMF) Strong solubilizing power, similar to DMSO. However, it can be more toxic.
Methanol (MeOH) Can be effective but is generally more volatile and can be more toxic than ethanol.
Acetonitrile (ACN) Used in analytical chemistry and some formulations. Its compatibility with biological assays varies.[10]

Always perform a vehicle control experiment to ensure the final concentration of your chosen solvent does not impact the biological system.[6]

Systematic Troubleshooting Guide for Solubility Enhancement

If basic troubleshooting fails, a more systematic approach is required. This tiered strategy progresses from simple to more complex formulation techniques.

Tier 1: Comprehensive Solubility Assessment

Before attempting advanced methods, you must establish a baseline understanding of your compound's solubility profile. This protocol helps you identify the best solvent for your stock solution.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (e.g., 1 mg) into several separate, clear glass or low-adhesion microcentrifuge vials.

  • Solvent Addition: To each vial, add a precise volume of a test solvent (e.g., DMSO, Ethanol, DMF, Acetonitrile) to achieve a high target concentration (e.g., 20 mg/mL or ~100 mM).

  • Solubilization: Vortex each vial vigorously for 2-3 minutes. Use sonication or gentle warming if necessary, but record the conditions used.[8]

  • Visual Inspection: Observe each solution against a dark background. Look for any visible particulates, cloudiness, or crystals.

  • Centrifugation (Critical Step): Centrifuge all vials at high speed (e.g., >10,000 x g) for 10 minutes. This will pellet any undissolved microparticulates that are not visible to the naked eye.[8]

  • Analysis: Carefully inspect the supernatant and the bottom of the vial. A completely clear supernatant with no pellet indicates good solubility in that solvent at that concentration.

  • Aqueous Precipitation Test: For the most promising organic solvent(s), perform a quick test by diluting the stock 1:100 into your primary aqueous buffer. Observe for immediate precipitation.

Tier 2: Intermediate Strategies - Co-Solvents & pH Adjustment

These methods modify the final aqueous medium to increase the compound's apparent solubility.

A co-solvent is a water-miscible organic solvent used in the final aqueous medium to increase the solubilizing capacity of the solution.[11] This is a common technique for parenteral drug formulations.

  • Rationale: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by reducing the polarity of the aqueous solvent system, making it more favorable for a lipophilic compound.[11]

  • Application: You can prepare your final dilution medium to contain a small percentage (e.g., 1-10%) of a co-solvent. The key is to find a balance where the compound is soluble, but the co-solvent concentration is not detrimental to your assay.

  • Workflow Diagram:

G cluster_0 Co-Solvent Workflow A Prepare DMSO Stock (e.g., 50 mM) C Add DMSO Stock to Co-Solvent Buffer (e.g., 1:1000 dilution) A->C B Prepare Aqueous Buffer with Co-Solvent (e.g., 5% PEG 400 in PBS) B->C D Vortex & Incubate C->D E Visually Inspect for Precipitation D->E

Caption: Workflow for using a co-solvent system.

For ionizable compounds, altering the pH of the medium can dramatically increase solubility.[12]

  • Rationale: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate has several nitrogen atoms in its heterocyclic core, which can be protonated at acidic pH. The resulting salt form is typically much more water-soluble than the neutral form.

  • Application:

    • Determine the pKa of your compound (if not known, this can be predicted using software).

    • Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pKa. For a basic compound, this means lowering the pH.

    • Test the solubility of the compound in buffers of varying pH (e.g., pH 4.0, 5.5, 7.4).

    • Crucial Caveat: Ensure the optimal pH for solubility is compatible with your biological system (e.g., cell health, enzyme activity).

Tier 3: Advanced Formulation Strategies

When other methods are insufficient, more advanced formulation techniques, often used in the pharmaceutical industry, can be adapted for research purposes.[7][13] These methods aim to present the drug in a higher energy state (amorphous) or within a carrier system.

TechniqueMechanism of ActionSuitability & Considerations
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents crystallization and enhances the dissolution rate.[4][14]Excellent for increasing both solubility and dissolution rate. Requires specific preparation protocols (e.g., solvent evaporation).
Cyclodextrin Complexation Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the drug molecule, effectively shielding it from water and increasing its apparent solubility.[15]Forms a true solution. Can be limited by the binding affinity and the amount of cyclodextrin required. Potential for toxicity at high cyclodextrin concentrations.
Lipid-Based Formulations The drug is dissolved in a lipid or surfactant-based system (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS). These form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[7][15]Very effective for highly lipophilic ('grease-ball') compounds. The resulting emulsion may interfere with some optical-based assays.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][15][16]Increases dissolution rate but not necessarily equilibrium solubility. Requires specialized equipment like high-pressure homogenizers.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol provides a simplified lab-scale method to check the feasibility of using a solid dispersion to enhance solubility.[14]

  • Selection of Carrier: Choose a hydrophilic polymer. Polyvinylpyrrolidone (PVP K30) is a common starting point.

  • Weighing: Accurately weigh the Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and the polymer. A common starting drug-to-polymer ratio is 1:4 (w/w).

  • Dissolution: Co-dissolve both the drug and the polymer in a minimal amount of a suitable volatile solvent (e.g., methanol or acetone) in a round-bottom flask. Ensure a clear solution is formed.

  • Evaporation: Remove the solvent using a rotary evaporator. This should be done under reduced pressure and with gentle heating (e.g., 40-50°C) to form a thin film on the flask wall.

  • Drying: Further dry the solid mass under a high vacuum for 12-24 hours to remove all residual solvent.

  • Collection & Sieving: Scrape the dried solid dispersion from the flask. Gently grind it with a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluation: Test the solubility of this new powder in your aqueous buffer compared to the unformulated compound. You should observe a significant improvement in the dissolution rate and potentially the extent of solubility.

G cluster_1 Troubleshooting Workflow Start Compound Insoluble in Aqueous Buffer Tier1 Tier 1: Prepare High-Conc. Stock in Organic Solvent (e.g., DMSO) Start->Tier1 Dilute Dilute Stock into Aqueous Medium Tier1->Dilute Precipitate Precipitation? Dilute->Precipitate Success Soluble: Proceed with Experiment Precipitate->Success No Tier2 Tier 2: Intermediate Strategies - Co-solvents - pH Adjustment Precipitate->Tier2 Yes Tier2_Check Soluble? Tier2->Tier2_Check Tier2_Check->Success Yes Tier3 Tier 3: Advanced Formulation - Solid Dispersion - Cyclodextrin Complex - Nanosuspension Tier2_Check->Tier3 No Consult Consult Formulation Specialist Tier3->Consult

Caption: A tiered troubleshooting workflow for addressing compound insolubility.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Medicinal Research. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Panzade, P., & Shendarkar, G. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed. [Link]

  • Imidazo[1,2-a]pyrazines. (2016). ResearchGate. [Link]

Sources

Optimization

Improving the purity of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7). As a Senior Application Scientist, I have designed this guide to move b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing fused bicyclic heteroaromatics like imidazo[1,2-a]pyrazines is notoriously sensitive to electronic effects and environmental conditions. This guide dissects the causality behind common synthetic failures, providing you with self-validating methodologies to ensure high-purity yields for downstream drug development applications [2].

Mechanistic Foundations: The Cyclocondensation Pathway

The synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate relies on the bimolecular condensation between 2-amino-5-methylpyrazine and an


-haloester (ethyl bromopyruvate) [1]. The pyrazine ring is highly electron-withdrawing, which drastically reduces the nucleophilicity of the exocyclic amine. Consequently, the initial 

attack on the

-carbon of the bromopyruvate is the rate-limiting step and is highly susceptible to stalling if the reaction environment becomes acidic [3].

G SM1 2-Amino-5-methylpyrazine Step1 Nucleophilic Attack (Rate-limiting SN2) SM1->Step1 SM2 Ethyl bromopyruvate SM2->Step1 Int1 Iminium/Alkyl Intermediate Step1->Int1 Step2 Cyclocondensation (-H2O, -HBr) Int1->Step2 NaHCO3, Reflux Prod Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate Step2->Prod Imp1 Hydrolysis Byproduct (Carboxylic Acid) Prod->Imp1 H2O / Excess Base

Reaction pathway and common hydrolysis degradation for imidazo[1,2-a]pyrazine synthesis.

Diagnostic Troubleshooting & FAQs

Q1: My final product is heavily contaminated with unreacted 2-amino-5-methylpyrazine. Why is the reaction stalling? The Causality: The formation of the imidazo[1,2-a]pyrazine core generates hydrobromic acid (HBr) as a byproduct. Because the starting amine is weakly nucleophilic, even a slight drop in pH will protonate the exocyclic amine, completely neutralizing its ability to attack the ethyl bromopyruvate. The Fix: You must maintain a mildly basic environment. Ensure you are using at least 2.0 equivalents of a mild base like


. Do not use strong bases (like 

or

), as they will rapidly degrade the ethyl bromopyruvate and hydrolyze your final product [1].

Q2: LC-MS shows a massive peak at m/z 178 instead of the expected m/z 206. What went wrong? The Causality: You are observing the formation of 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid. The fused bicyclic system withdraws electron density from the ester carbonyl, making it highly activated toward nucleophilic attack. Any trace water in your solvent, combined with the


 base at reflux temperatures, will rapidly hydrolyze the ethyl ester into the carboxylic acid.
The Fix:  Switch to strictly anhydrous solvents (e.g., anhydrous ethanol or a Toluene/Me-THF mixture) [2]. Store your ethyl bromopyruvate over molecular sieves, as it is hygroscopic.

Q3: The isolated solid is dark brown or black instead of the expected pale/off-white color. How do I prevent this? The Causality: Pyrazine derivatives are highly prone to auto-oxidation at elevated temperatures, leading to the formation of highly conjugated, polymeric colored species. The Fix: The reaction must be thoroughly degassed. Sparge your solvents with Argon for 15 minutes prior to heating. If the product is already dark, dissolve the crude mixture in ethyl acetate, add 10% w/w activated charcoal, stir for 30 minutes at room temperature, and filter through a Celite pad.

Q4: Are there regioisomeric impurities I should be screening for? The Causality: Yes. If your starting 2-amino-5-methylpyrazine is contaminated with 2-amino-3-methylpyrazine, the condensation will yield the 8-methylimidazo[1,2-a]pyrazine-2-carboxylate isomer. Because these are isobaric (both m/z 206), LC-MS will not easily distinguish them unless chromatographic separation is optimized. The Fix: Always verify the purity of your starting pyrazine via


 NMR before commencing the reaction. The 5-methyl pyrazine protons will appear as two distinct singlets, whereas the 3-methyl isomer will show coupled doublets.

Quantitative Impurity Matrix

Use the following table to rapidly identify and quantify reaction failures during your in-process controls (IPC).

Impurity ProfileMechanistic CauseAnalytical Detection (LC-MS /

NMR)
Mitigation Strategy
Unreacted SM (2-amino-5-methylpyrazine)Amine protonation by un-scavenged HBr.LC-MS: m/z 110

NMR: Missing ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm).
Maintain pH 7.5-8.0; use 1.2 eq ethyl bromopyruvate.
Hydrolysis Product (Carboxylic acid)Trace water reacting with activated ester at reflux.LC-MS: m/z 178

NMR: Broad -OH peak ~13.0 ppm; missing ethyl signals.
Use anhydrous solvents; limit base to exactly 2.0 eq.
Regioisomer (8-methyl isomer)Impure starting material (2-amino-3-methylpyrazine).LC-MS: m/z 206

(Isobaric)NMR: Shift in pyrazine aromatic proton splitting.
Source >99% pure starting material; verify via NMR prior to use.
Polymeric Species Pyrazine auto-oxidation.HPLC: Broad, unresolved baseline hump.Visual: Dark brown/black solid.Degas solvents with Argon; utilize activated charcoal post-reaction.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checks. If a check fails, halt the workflow and address the root cause before proceeding.

Step 1: Preparation & Degassing

  • In a flame-dried 250 mL round-bottom flask under an Argon atmosphere, dissolve 2-amino-5-methylpyrazine (1.0 eq, 10 mmol) in anhydrous Toluene/Me-THF (2:8 ratio, 50 mL) [2].

  • Sparge the solution with Argon for 15 minutes.

  • Validation Check: The solution must be clear and pale yellow. If it is dark orange/brown, the starting material has already oxidized; discard and obtain a fresh batch.

Step 2: Reagent Addition

  • Add finely powdered anhydrous

    
     (2.0 eq, 20 mmol) to the flask.
    
  • Slowly add Ethyl bromopyruvate (1.2 eq, 12 mmol) dropwise via syringe over 15 minutes at room temperature.

  • Validation Check: Test the pH of the suspension using a wetted indicator strip held in the vapor phase (or carefully spot a micro-aliquot). It should read slightly basic (~pH 8).

Step 3: Cyclocondensation

  • Heat the reaction mixture to 80°C and stir for 16 hours [2].

  • Validation Check (IPC): Pull a 0.1 mL aliquot at 12 hours. Run a TLC (EtOAc:Hexane 1:1). The starting material spot (

    
     ~0.2) should be completely consumed, replaced by a new spot (
    
    
    
    ~0.5) that exhibits bright blue fluorescence under 254 nm UV light. If SM remains, add an additional 0.2 eq of
    
    
    and continue heating.

Step 4: Workup & Purification

  • Cool the mixture to room temperature. Filter the inorganic salts (NaBr, unreacted

    
    ) through a tightly packed Celite pad. Wash the pad with 20 mL of EtOAc.
    
  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in EtOAc (100 mL). Wash with distilled water (2 x 30 mL) to remove trace acids, followed by brine (30 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Validation Check: If the solution is dark brown, add 1.0 g of activated charcoal, stir for 30 minutes, and filter again. The filtrate should now be pale yellow.

  • Concentrate the solvent and recrystallize the product from an EtOAc/Hexane gradient to yield Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a highly pure, off-white solid.

References

  • Green, L., et al. "Compounds for treating spinal muscular atrophy." US Patent US9586955B2, Google Patents, 7 Mar. 2017.
  • Kumar, A., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, vol. 13, no. 51, 2023, pp. 36439-36454. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common challenges, specifically focusing on the identification and mitigation of side products that can compromise yield and purity.

The primary and most established route to this scaffold involves the condensation of 2-amino-5-methylpyrazine with an α-halo ketoester, typically ethyl bromopyruvate.[1] This seemingly straightforward reaction is nuanced, and understanding the potential side reactions is critical for a successful outcome. This document will serve as your comprehensive resource for navigating these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis and the origins of common impurities.

Q1: What is the core mechanism for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate?

The synthesis is a classic example of a bicyclic heterocycle formation via condensation. The mechanism proceeds in two key steps:

  • S_N2 Alkylation: The process begins with the nucleophilic attack of a ring nitrogen from 2-amino-5-methylpyrazine onto the electrophilic carbon of ethyl bromopyruvate. The endocyclic nitrogen (N4), which is not adjacent to the amino group, is generally the most nucleophilic and leads to the desired intermediate.[2]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate then undergoes an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. Subsequent dehydration and aromatization yield the stable imidazo[1,2-a]pyrazine ring system.

Q2: What are the main categories of side products I should anticipate?

From our experience, impurities in this synthesis can be grouped into three main classes:

  • Isomeric Byproducts: These include regioisomers formed from incorrect cyclization pathways and positional isomers arising from impurities in the starting materials.

  • Reaction-Derived Impurities: These are products resulting from incomplete reactions or side-reactions of the reagents themselves.

  • Degradation Products: The target molecule itself can degrade under certain workup or purification conditions, most commonly through hydrolysis of the ethyl ester.

Q3: Can the starting 2-amino-5-methylpyrazine lead to isomeric impurities?

Absolutely. The purity of your 2-amino-5-methylpyrazine is paramount. Commercially available batches or in-house preparations may contain small amounts of positional isomers, such as 2-amino-3-methylpyrazine or 2-amino-6-methylpyrazine. These isomers will react in an identical fashion to produce the corresponding positional isomers of the final product (e.g., Ethyl 8-methyl- or 5-methylimidazo[1,2-a]pyrazine-2-carboxylate), which can be very difficult to separate from the desired 6-methyl isomer via standard column chromatography.

Q4: How does hydrolysis occur and what does the side product look like?

The ethyl ester functional group on your target molecule is susceptible to hydrolysis, particularly during aqueous workup if the pH is not carefully controlled. Both acidic and basic conditions can catalyze the cleavage of the ester to form 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid . This side product will have a different polarity, a distinct NMR spectrum (disappearance of the ethyl quartet and triplet), and a mass difference of -28 Da (loss of C₂H₄) in the mass spectrum compared to the parent compound.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to identifying and solving specific issues encountered during the experiment.

Issue 1: My yield is low and the crude ¹H NMR shows multiple complex aromatic signals and more than one ethyl ester pattern.
  • Primary Suspect: Formation of a regioisomeric byproduct, specifically Ethyl 7-methylimidazo[1,2-a]pyrazine-2-carboxylate .

  • Causality: While the N4 of 2-amino-5-methylpyrazine is the more nucleophilic nitrogen, under certain conditions (e.g., higher temperatures, specific solvent systems), the N1 nitrogen can also attack the ethyl bromopyruvate. This leads to an alternative cyclization pathway, resulting in the 7-methyl regioisomer.

  • Diagnostic Steps:

    • LC-MS Analysis: Inject the crude reaction mixture. You will likely see two major peaks with the identical mass corresponding to the molecular weight of the product.

    • Careful NMR Analysis: The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. The desired 6-methyl product has three aromatic protons (H3, H5, H8), while the 7-methyl isomer has three different aromatic protons (H3, H5, H6).

  • Solutions & Preventative Measures:

    • Control Temperature: Run the initial alkylation step at a lower temperature (0 °C to room temperature) before gently heating to complete the cyclization. This favors the kinetically preferred N4 attack.

    • Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile often give cleaner reactions compared to alcohols, which can sometimes facilitate proton shuffling and alternative pathways.

    • Purification Strategy: If the isomer has formed, careful column chromatography with a shallow gradient (e.g., starting with 20% Ethyl Acetate in Hexanes and slowly increasing) may be required for separation.

Issue 2: My final product shows a persistent impurity with a mass of [M+H]⁺ = 188, and my yield of the desired product is lower than expected.
  • Primary Suspect: Self-condensation of ethyl bromopyruvate leading to diethyl 2,5-dioxo-1,4-dioxane-3,6-dicarboxylate .

  • Causality: In the presence of a base, particularly if the 2-amino-5-methylpyrazine is added slowly or is less reactive, ethyl bromopyruvate can react with itself. One molecule is deprotonated at the α-carbon to form an enolate, which then attacks a second molecule of ethyl bromopyruvate. This can lead to dimers and other related impurities.

  • Diagnostic Steps:

    • Check ¹H NMR: Look for signals that do not correspond to the imidazopyrazine core. The dimer will have characteristic signals for the ester and the ring protons.

    • TLC Analysis: This byproduct is often significantly more polar than the starting materials and the desired product.

  • Solutions & Preventative Measures:

    • Order of Addition: Add the base (e.g., NaHCO₃ or a non-nucleophilic organic base) to the solution of 2-amino-5-methylpyrazine before the slow addition of ethyl bromopyruvate. This ensures the aminopyrazine is ready to react, outcompeting the self-condensation pathway.

    • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the 2-amino-5-methylpyrazine to ensure the ethyl bromopyruvate is consumed efficiently.

Issue 3: After workup and purification, I have a significant amount of a polar, water-soluble compound that crashes out upon acidification.
  • Primary Suspect: Hydrolysis of the ethyl ester to 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid .

  • Causality: This is a classic workup issue. Using strong acids (e.g., HCl) or bases (e.g., NaOH) to wash the organic layer can easily hydrolyze the ester, especially with prolonged contact time.

  • Diagnostic Steps:

    • Mass Spectrometry: The side product will have a mass corresponding to [M-28] relative to the desired product.

    • Solubility Test: The carboxylic acid will be soluble in aqueous base and will precipitate upon neutralization or acidification.

  • Solutions & Preventative Measures:

    • Neutral Workup Protocol: Avoid strong acids and bases. Wash the organic layer with saturated aqueous sodium bicarbonate (mildly basic) to neutralize any HBr formed, followed by a water wash and a brine wash.

    • Salvage Procedure: If significant hydrolysis has occurred, the carboxylic acid can be recovered from the aqueous layer by acidification and filtration. It can then be re-esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

Part 3: Data, Diagrams, and Protocols

Comparative Analytical Data

The table below summarizes key analytical data to help distinguish the target compound from its most common side products.

Compound NameStructureKey ¹H NMR Signals (DMSO-d₆, δ ppm)Expected [M+H]⁺
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (Target) ~8.9 (s, 1H, H5), ~8.4 (s, 1H, H3), ~7.6 (s, 1H, H8), 4.3 (q, 2H, CH₂), 2.4 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)218.1
Ethyl 7-methylimidazo[1,2-a]pyrazine-2-carboxylate (Regioisomer)A different set of 3 aromatic proton signals with distinct shifts and couplings.218.1
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid (Hydrolysis)Disappearance of quartet at ~4.3 ppm and triplet at ~1.3 ppm. Appearance of a broad COOH proton signal.190.1
2-Amino-5-methylpyrazine (Starting Material)~7.8 (s, 1H), ~7.7 (s, 1H), ~6.3 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃)110.1
Reaction Pathway Visualizations

Caption: Main synthetic pathway to the desired product.

main_reaction reagent1 2-Amino-5-methylpyrazine intermediate Quaternized Intermediate reagent1->intermediate 1. SN2 Attack (N4) reagent2 Ethyl Bromopyruvate reagent2->intermediate product Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate intermediate->product 2. Cyclization & Dehydration

side_reaction

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Troubleshooting Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate synthesis reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fused bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fused bicyclic heterocycles. The synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a critical pathway in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases like Spinal Muscular Atrophy (SMA)[1] and novel anticancer agents[2].

This guide abandons rigid templates in favor of a dynamic, causality-driven approach. We will explore the validated methodology, the chemical logic dictating each step, and diagnostic FAQs to troubleshoot common experimental failures.

Part 1: Mechanistic Logic & Validated Methodology

The formation of the imidazo[1,2-a]pyrazine core relies on a two-step condensation between 2-amino-5-methylpyrazine and an


-halo ester (ethyl bromopyruvate)[1].

The Causality of the Reaction:

  • Regioselective Alkylation: The initial nucleophilic attack does not occur at the exocyclic primary amine. Instead, the highly nucleophilic ring nitrogen ortho to the amine (N1) attacks the

    
    -carbon of ethyl bromopyruvate. This forms a stable pyrazinium intermediate.
    
  • Solvent-Driven Kinetics: We perform this step in 1,2-dimethoxyethane (DME). Because the intermediate salt is insoluble in DME, it precipitates immediately. This phase separation acts as a thermodynamic sink, preventing premature, uncontrolled cyclization that leads to polymerization.

  • Thermal Dehydration: The isolated salt is then resuspended in ethanol and heated. The thermal energy drives the exocyclic amine to attack the ketone carbonyl, forming a hemiaminal that subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyrazine system.

Self-Validating Experimental Protocol

This protocol is engineered so that the chemistry provides real-time visual feedback, ensuring you do not proceed with a failed step.

Step 1: Intermediate Salt Formation

  • Dissolve 2-amino-5-methylpyrazine (10 mmol) in anhydrous 1,2-dimethoxyethane (DME) (10 mL) to create a 1.0 M solution.

  • Add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (12.5 mmol, 1.25 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 45 minutes.

    • Self-Validation Checkpoint: Within 15–20 minutes, a dense yellow precipitate must form. If the solution remains clear, the alkylation has failed (likely due to degraded ethyl bromopyruvate).

  • Filter the yellow precipitate, wash thoroughly with diethyl ether (Et

    
    O), and dry under a vacuum.
    

Step 2: Cyclization & Isolation 5. Suspend the isolated yellow solid in ethanol (EtOH) (20 mL). 6. Heat the suspension to 90°C (reflux) for 1.5 hours.

  • Self-Validation Checkpoint: As cyclization proceeds, the suspension will dissolve and transition into a dark brown, homogeneous solution.

  • Concentrate the solution under reduced pressure to remove ethanol.

  • Adjust the aqueous residue to exactly pH 7.0 using saturated aqueous NaHCO

    
    .
    
  • Extract the neutralized mixture with ethyl acetate (EtOAc) (3 x 20 mL).

  • Combine the organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate. Triturate the crude residue with acetonitrile (MeCN) to afford ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a brown solid[1].

Part 2: Visualizing the Workflow and Mechanism

Workflow Step1 1. Alkylation 2-Amino-5-methylpyrazine + Ethyl bromopyruvate Solvent: DME | Temp: RT | Time: 45 min Val1 Self-Validation: Yellow precipitate forms (Pyrazinium salt) Step1->Val1 Step2 2. Isolation of Intermediate Filter & Wash with Et2O Val1->Step2 Step3 3. Cyclization & Dehydration Suspend in EtOH | Temp: 90°C | Time: 1.5 h Step2->Step3 Val2 Self-Validation: Suspension turns into a brown solution Step3->Val2 Step4 4. Neutralization & Extraction Adjust to pH 7 | Extract with EtOAc Val2->Step4 Step5 5. Purification Triturate crude with MeCN Step4->Step5

Workflow for ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate synthesis and validation steps.

Mechanism N1 Nucleophilic Attack Ring N1 attacks alpha-carbon N2 Pyrazinium Salt (Stable Intermediate) N1->N2 DME, RT N3 Intramolecular Cyclization Exocyclic NH2 attacks carbonyl N2->N3 EtOH, 90°C N4 Hemiaminal Formation N3->N4 N5 Dehydration (-H2O) Aromatization N4->N5 -H2O N6 Imidazo[1,2-a]pyrazine Core N5->N6

Mechanistic pathway from pyrazine alkylation to the final imidazo[1,2-a]pyrazine aromatization.

Part 3: Troubleshooting FAQs

Q1: Why am I getting a low yield of the intermediate pyrazinium salt in Step 1? Causality: Ethyl bromopyruvate is highly electrophilic but notoriously unstable; it degrades and polymerizes rapidly upon exposure to light or atmospheric moisture. Furthermore, if you substitute DME with a polar protic solvent (like ethanol) during Step 1, the intermediate salt will not precipitate. Instead, it remains in solution and undergoes premature, uncontrolled side reactions. Resolution: Always verify the integrity of your ethyl bromopyruvate via


H-NMR before use (it should be a pale yellow liquid, not dark brown). Strictly use anhydrous DME to force the immediate precipitation of the intermediate salt.

Q2: The cyclization step (Step 2) yields a complex mixture with multiple spots on TLC. How can I improve purity? Causality: The intermediate salt must be thoroughly washed with Et


O in Step 1. If unreacted ethyl bromopyruvate is carried over into the 90°C ethanol reflux, it decomposes into highly reactive hydrobromic acid (HBr) and polymeric byproducts, which degrade the desired imidazo[1,2-a]pyrazine core[3]. Additionally, exceeding the 1.5-hour reflux time can lead to transesterification or hydrolysis of the ethyl ester.
Resolution:  Ensure aggressive Et

O washing of the Step 1 filter cake. Strictly adhere to the 1.5-hour heating limit and monitor the disappearance of the intermediate via TLC (EtOAc:Hexane 1:1).

Q3: During extraction, the product remains in the aqueous layer instead of partitioning into the EtOAc. What went wrong? Causality: Imidazo[1,2-a]pyrazines are basic heterocycles. Following the cyclization step, the product exists as a hydrobromide salt. If the pH is too low (< 5), the compound remains protonated and highly water-soluble. Conversely, if you over-basify the solution (pH > 9) using strong bases like NaOH, you risk hydrolyzing the ethyl ester into a highly water-soluble carboxylic acid. Resolution: Carefully adjust the pH to exactly 7.0–7.5 using a mild base (saturated NaHCO


) to neutralize the salt without triggering ester hydrolysis[1].

Part 4: Quantitative Parameter Matrix

Use the following table to benchmark your reaction parameters against established tolerances. Deviations from these metrics are the primary cause of synthesis failure.

Reaction ParameterOptimal ConditionDiagnostic Metric / Self-ValidationConsequence of Deviation
Step 1 Solvent Anhydrous DMERapid yellow precipitation (< 20 min)No precipitation; premature cyclization and degradation
Step 1 Stoichiometry 1.25 eq Ethyl bromopyruvateComplete consumption of pyrazine (TLC)Unreacted starting material; complex mixtures
Step 2 Temperature 90°C (Reflux in EtOH)Suspension becomes a brown solutionIncomplete dehydration; hemiaminal accumulation
Extraction pH pH 7.0 - 7.5High product recovery in EtOAcProduct loss in aqueous layer (protonation or hydrolysis)

References

  • Title: US9586955B2 - Compounds for treating spinal muscular atrophy Source: Google Patents URL
  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PMC / NIH URL: [Link]

  • Title: Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity Source: DergiPark URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the technical support center for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate?

A1: Based on its chemical structure, the two primary stability concerns for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate are the hydrolysis of the ethyl ester and the degradation of the imidazo[1,2-a]pyrazine core. The ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.[1][2][3][4][5] The fused bicyclic imidazopyrazine ring system, while aromatic, may be sensitive to oxidative, photolytic, and extreme pH conditions, similar to other nitrogen-containing heterocyclic compounds.[6][7][8]

Q2: In which solvents is the compound expected to be most stable for short-term storage (e.g., during sample preparation)?

A2: For short-term storage, aprotic and non-polar to moderately polar solvents are generally preferred to minimize the risk of hydrolysis. Solvents such as acetonitrile, tetrahydrofuran (THF), ethyl acetate, and dichloromethane are good starting points. It is crucial to use anhydrous solvents, as even trace amounts of water can lead to hydrolysis over time, especially if acidic or basic impurities are present. For aqueous-based assays, buffered solutions at a neutral pH (around 6-7.5) are recommended, and samples should be analyzed as quickly as possible.

Q3: How does temperature affect the stability of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate?

A3: As with most chemical reactions, degradation rates are expected to increase with temperature. For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. Solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) to slow down potential degradation processes.[6][7] Studies on the related compound zopiclone have shown that storage at -20°C is the best condition for preserving the integrity of the molecule in biological samples.[6][7]

Q4: Is the compound sensitive to light?

A4: Photostability is a potential concern for many heterocyclic compounds containing conjugated pi systems, as they can absorb UV or visible light, leading to photochemical degradation.[9] It is recommended to handle the compound and its solutions in amber vials or under low-light conditions to minimize exposure. A formal photostability study, as outlined in ICH guidelines, would be necessary to fully characterize its light sensitivity.

Troubleshooting Guides

This section provides in-depth troubleshooting for common issues encountered during the handling and analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Issue 1: Inconsistent results or loss of potency in bioassays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • pH of the Medium: The ester linkage is highly susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4]

    • Question: What is the pH of your assay buffer?

    • Recommendation: Ensure the pH of your assay medium is within a neutral range (6.0-7.5). If the assay requires a different pH, run a time-course experiment to determine the stability of the compound under those specific conditions.

  • Incubation Time and Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation.

    • Question: What are the incubation time and temperature for your assay?

    • Recommendation: Minimize incubation times where possible. If long incubation periods are necessary, consider including a stability-indicating control where the compound is incubated in the assay medium for the same duration, and then analyzed by a chromatographic method like HPLC to assess for degradation.

  • Presence of Enzymes: If using biological matrices (e.g., cell lysates, plasma), esterases can rapidly hydrolyze the ethyl ester.

    • Question: Does your assay system contain active enzymes?

    • Recommendation: If enzymatic degradation is suspected, consider adding an esterase inhibitor to a control experiment to see if this improves the stability of your compound.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause: On-instrument or in-solvent degradation.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase in reverse-phase HPLC can influence the stability of the analyte on the column.

    • Question: What is the composition and pH of your mobile phase?

    • Recommendation: If using acidic or basic mobile phases, try to keep the run times as short as possible. Analyze the sample immediately after it is placed in the autosampler. Consider using a mobile phase with a more neutral pH if the separation allows.

  • Solvent for Stock Solutions: The choice of solvent for preparing stock solutions can impact long-term stability.

    • Question: In what solvent is your stock solution prepared and how is it stored?

    • Recommendation: For stock solutions, aprotic solvents like DMSO or acetonitrile are generally a good choice. However, even in these solvents, degradation can occur. It is best practice to prepare fresh solutions. If storing stock solutions, they should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[6][7]

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is invaluable.[10][11][12] This involves intentionally exposing the compound to harsh conditions to generate the likely degradants.

    • Recommendation: Perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in identifying the retention times of the major degradation products and in developing a stability-indicating analytical method.

Data Presentation: Expected Stability Profile

The following table summarizes the expected stability of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in common laboratory solvents. This is a predictive guide based on chemical principles and data from related compounds. Experimental verification is essential.

Solvent/ConditionExpected StabilityPrimary Degradation Pathway
Aprotic Solvents
Acetonitrile (anhydrous)HighMinimal degradation expected.
DMSO (anhydrous)HighMinimal degradation expected.
Tetrahydrofuran (THF) (anhydrous)HighMinimal degradation expected.
Protic Solvents
Methanol/EthanolModeratePotential for transesterification or solvolysis over time.
Water (neutral pH)Low to ModerateHydrolysis of the ethyl ester.
Aqueous Buffers
Acidic (pH < 4)LowAcid-catalyzed hydrolysis of the ethyl ester.[1][3][4]
Neutral (pH 6-7.5)ModerateSlow hydrolysis of the ethyl ester.
Basic (pH > 8)Very LowBase-catalyzed hydrolysis of the ethyl ester (saponification).[1][3][4]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer

This protocol outlines a simple experiment to assess the short-term stability of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate in an aqueous buffer.

Materials:

  • Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

  • Acetonitrile (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of the compound in acetonitrile.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4).

  • Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram and peak area of the parent compound.

  • Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).

  • Inject samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the peak area of the parent compound and look for the appearance of new peaks.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[10][11][12]

Objective: To identify potential degradation products under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (as per ICH Q1B guidelines).

Analytical Method:

  • A gradient HPLC method is typically required to separate the parent compound from its degradation products.

  • A mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.[13]

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., in ACN) working Dilute to Working Concentration in Test Solvent/Buffer stock->working t0 Time = 0 h (Initial Sample) working->t0 t_final Incubate at Defined Temperature and Time Points t0->t_final hplc HPLC Analysis t_final->hplc data Data Interpretation (% Remaining, Degradants) hplc->data

Caption: Workflow for assessing compound stability over time.

Potential Degradation Pathway: Ester Hydrolysis

Hydrolysis_Pathway reactant Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate product 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid + Ethanol reactant->product H+ or OH- H2O

Caption: Primary hydrolysis degradation pathway.

References

  • Nilsson, G., et al. (2010). Stability tests of zopiclone in whole blood. Forensic Science International, 200(1-3), 94-98. [Link][6]

  • A-Level Chemistry. (n.d.). Ester Hydrolysis. A-Level Chemistry Revision Notes. [Link][1]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. School of Chemistry. [Link][2]

  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters. [Link][3]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link][4]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link][5]

  • Nilsson, G., et al. (2010). Stability tests of zopiclone in whole blood. ResearchGate. [Link][7]

  • Diva-Portal.org. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. [Link][8]

  • ResearchGate. (n.d.). The Stabilization of Amorphous Zopiclone in an Amorphous Solid Dispersion. [Link]

  • Semantic Scholar. (n.d.). First derivative spectrofluorimetric determination of zopiclone and its degradation product, 2-amino-5-chloropyridine, in pharmaceutical formulations with preliminary tool in biological fluids for clinical evidence of zopiclone intake. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ScienceDirect. (2010). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1010-1021. [Link][10]

  • Springer. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 10795-10804. [Link]

  • PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • ResearchGate. (2016). Imidazo[1,2-a]pyrazines. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 84(21), 13877-13887. [Link][9]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][13]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link][11]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-80. [Link][12]

Sources

Optimization

Scaling up the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Technical Support Center: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Introduction: The Engineering of a Heterocycle Welcome to the technical support hub for the synthesis of Ethyl 6-methylimidazo[1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Introduction: The Engineering of a Heterocycle

Welcome to the technical support hub for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate . This molecule is a critical scaffold in medicinal chemistry, particularly for PI3K and kinase inhibitor discovery.

The synthesis relies on a Hantzsch-type condensation between 2-amino-5-methylpyrazine and ethyl bromopyruvate . While the chemistry appears straightforward on paper, scaling this reaction from milligrams to multigram or kilogram batches introduces specific challenges regarding regioselectivity, exotherm management, and hydrobromide salt isolation.

This guide moves beyond basic literature procedures to provide a robust, scalable process control strategy.

Module 1: Strategic Planning (Upstream)

The Reaction System

The transformation involves the alkylation of the pyrazine ring nitrogen (N1) followed by cyclodehydration.

  • Starting Material A: 2-Amino-5-methylpyrazine (CAS 5521-58-4). Note: The methyl group at position 5 directs the alkylation to N1, leading to the 6-methyl isomer in the final fused system.

  • Starting Material B: Ethyl bromopyruvate (CAS 70-23-5). Warning: Potent lachrymator and alkylating agent.

  • Solvent: Ethanol (EtOH) is the preferred solvent for scale-up due to its safety profile and the solubility differential between the hot reaction mixture and the cooled product.

  • Stoichiometry: A slight excess of the electrophile (1.2 – 1.5 equiv) is recommended to drive the less nucleophilic pyrazine amine to completion.

Critical Material Attributes (CMA)
ComponentCritical AttributeRisk ImpactMitigation
Ethyl Bromopyruvate Purity >90%Impurity formation (black tar)Distill if dark/aged. Store at 4°C.
2-Amino-5-methylpyrazine Water Content <0.5%Hydrolysis of esterDry under vacuum if hygroscopic.
Ethanol Grade: AnhydrousEster hydrolysisUse 200 proof or dry EtOH.

Module 2: Execution & Monitoring (In-Process)

Step-by-Step Scale-Up Protocol

Scale Basis: 100 g Input (2-Amino-5-methylpyrazine)

  • Dissolution: Charge 2-amino-5-methylpyrazine (1.0 equiv) into the reactor. Add Ethanol (10-12 volumes relative to wt). Stir at 20–25°C until fully dissolved.

  • Controlled Addition: Charge Ethyl bromopyruvate (1.2 equiv) dropwise over 30–60 minutes.

    • Why? Although the exotherm is mild, rapid addition can lead to local high concentrations promoting polymerization (darkening).

  • Reaction Phase: Heat the mixture to Reflux (78–80°C) .

    • Duration: Typically 4–6 hours.

    • Visual Cue: The solution will likely darken to orange/brown.

    • Mechanism:[1][2][3] The intermediate hydrobromide salt may precipitate or remain in solution depending on concentration.

  • In-Process Control (IPC): Monitor by HPLC or LCMS.

    • Target: <2% remaining starting amine.

    • Common Artifact: You may see the uncyclized intermediate (M+H = mass of adduct). If present, continue reflux.

Visualizing the Pathway

ReactionPathway SM1 2-Amino-5-methylpyrazine Inter N-Alkylated Intermediate (Quaternary Salt) SM1->Inter Alkylation (N1) SM2 Ethyl Bromopyruvate SM2->Inter Product_HBr Product HBr Salt (Cyclized) Inter->Product_HBr Cyclodehydration (Reflux, -H2O) Final Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate (Free Base) Product_HBr->Final Neutralization (NaHCO3)

Figure 1: Reaction pathway from reagents to free base, highlighting the critical intermediate salt formation.

Module 3: Isolation & Purification (Downstream)

The workup is the most critical phase for yield. The product exists as an HBr salt in the reaction mixture. You must break this salt to isolate the free base.

The "Solid Neutralization" Technique

Avoid aqueous extraction if possible to minimize ester hydrolysis.

  • Concentration: Distill off ~80% of the Ethanol under reduced pressure.

  • Neutralization: Cool the residue to 20°C. Add saturated aqueous NaHCO3 or solid KHCO3 slowly until pH 8–9.

    • Observation: CO2 evolution (foaming). Ensure adequate headspace.

  • Precipitation: The free base is less soluble in water/ethanol mixtures than the salt. A solid precipitate should form.

  • Filtration: Stir for 1–2 hours to ensure complete precipitation. Filter the solid.[4]

  • Wash: Wash the cake with water (to remove inorganic salts) and cold ethanol (to remove impurities).

  • Purification (if needed): Recrystallization from Ethyl Acetate (EtOAc) or Ethanol is highly effective.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned completely black. Is the batch lost?

A: Not necessarily. Pyrazines and their alkylated forms are electron-rich and prone to oxidation, leading to dark colors even with minor impurities.

  • Action: Check LCMS. If the product peak is dominant, proceed to workup. The dark color often remains in the mother liquor during recrystallization.

  • Prevention: Use fresh ethyl bromopyruvate and purge the reactor with Nitrogen/Argon before heating.

Q2: I see two peaks with the same mass (isomers). What happened?

A: This suggests a regioselectivity issue.[3]

  • Cause: While 2-amino-5-methylpyrazine favors N1 alkylation (leading to the 6-methyl product), N4 alkylation (leading to the 5-methyl product) is possible but sterically less favored.

  • Resolution: These isomers typically have different solubilities. Recrystallization from EtOAc often enriches the major (6-methyl) isomer. Verify structure via 2D NMR (NOESY) to confirm the methyl group position relative to the bridgehead proton.

Q3: The product is not precipitating after neutralization. It's an oil.

A: This "oiling out" is common if the ethanol content is too high or the temperature is too high.

  • Fix:

    • Decant the supernatant.

    • Triturate the oil with diethyl ether or hexanes to induce crystallization.

    • Alternatively, dissolve the oil in DCM, wash with water, dry over Na2SO4, and evaporate. Then recrystallize the solid residue.[4]

Q4: Can I use 2-amino-6-methylpyrazine instead?

A: No, that is a different starting material (CAS 1603-40-3) and will yield Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate . The position of the methyl group on the starting pyrazine dictates the final substitution pattern.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / No Precipitate Start->LowYield Impurity High Impurity / Dark Color Start->Impurity CheckpH Check pH after Neutralization LowYield->CheckpH CheckReagent Check Bromopyruvate Quality Impurity->CheckReagent CheckSolvent Check Solvent Volume CheckpH->CheckSolvent pH OK Add more NaHCO3 (Target pH 8) Add more NaHCO3 (Target pH 8) CheckpH->Add more NaHCO3 (Target pH 8) pH < 7 Evaporate more EtOH Evaporate more EtOH CheckSolvent->Evaporate more EtOH Too Dilute Distill Reagent Distill Reagent CheckReagent->Distill Reagent Dark/Old Recrystallize (EtOAc) Recrystallize (EtOAc) CheckReagent->Recrystallize (EtOAc) Reagent OK

Figure 2: Decision matrix for common isolation issues.

References

  • Xia, M. et al. (2005).[5] Synthesis and properties of novel imidazo[1,2-a]pyrazine derivatives. (General reference for Hantzsch condensation on pyrazines).

  • Warshakoon, N. C. et al. (2006).[5] Design and synthesis of substituted imidazo[1,2-a]pyridines as potential inhibitors. .

  • Palte, R. L. et al. (2017). Compounds for treating spinal muscular atrophy. U.S. Patent 9,586,955. . (Specific experimental procedure for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate).

  • Sayer, J. R. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery. .

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis Optimization

Introduction: The Yield Bottleneck The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., BTK, mTOR inhibitors).[1] However, its synthesis is notoriously plagued by low yields...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Yield Bottleneck

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., BTK, mTOR inhibitors).[1] However, its synthesis is notoriously plagued by low yields (often <30%), formation of intractable black tars, and difficult purifications.[1]

This guide moves beyond standard textbook procedures. It addresses the causality of failure—specifically the competition between cyclization and polymerization—and provides self-validating protocols to correct it.

Module 1: The Hantzsch Condensation (Standard Route)

The Scenario: You are reacting 2-aminopyrazine with an


-haloketone. The reaction mixture turns black/dark brown rapidly, and workup yields a complex mixture with minimal product.[1]
Root Cause Analysis
  • Acid-Catalyzed Polymerization: The reaction generates HBr/HCl as a byproduct. 2-aminopyrazines are acid-sensitive; high local acid concentrations catalyze the polymerization of the starting material into "pyrazine tars."

  • Haloketone Instability:

    
    -haloketones (especially aldehydes like chloroacetaldehyde) are unstable electrophiles that self-condense if the reaction is too slow.
    
  • Hydrobromide Salt Crashing: The product often precipitates as a hydrobromide salt before cyclization is complete, trapping unreacted intermediates.

Troubleshooting Guide

Q: My reaction mixture turned to black tar within 30 minutes. Is it salvageable?

  • A: Likely not. The "black tar" indicates pyrazine polymerization. For the next run, you must introduce an acid scavenger .[1] Do not rely on refluxing ethanol alone.

Q: I see a spot on TLC, but it disappears during workup.

  • A: Your product is likely stuck in the aqueous layer as a salt. Imidazo[1,2-a]pyrazines are basic (

    
    ).[1] You must adjust the aqueous layer to pH > 9 before extraction.
    
Optimized Protocol: The "Buffered DME" Method

This protocol minimizes tar formation by neutralizing HBr in situ without quenching the electrophile.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[1][2][3]

  • 
    -Bromo/Chloroketone (1.2 equiv)[1]
    
  • Solvent: 1,2-Dimethoxyethane (DME) (Preferred over EtOH for solubility)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve 2-aminopyrazine in DME (

    
    ). Add solid 
    
    
    
    .[4]
  • Controlled Addition: Add the

    
    -haloketone dropwise  at room temperature (RT) over 15 minutes. Why? Prevents a spike in HBr concentration.
    
  • The "TLC Checkpoint": Stir at RT for 2 hours.

    • Validation: Check TLC.[4][5] You should see the disappearance of 2-aminopyrazine and the formation of the intermediate (often lower

      
      ). If starting material remains, heat to 50°C.[1]
      
  • Cyclization: Once the intermediate forms, heat to reflux (80°C) for 4–6 hours to force dehydration/cyclization.

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate DME. Partition residue between EtOAc and sat.[4]

    
     (aq).[1][4]
    
Visualizing the Failure Mode

HantzschFailure Start 2-Aminopyrazine + Haloketone Inter N-Alkylated Intermediate Start->Inter Nucleophilic Attack Tar Black Tar (Polymerization) Start->Tar Acidic Conditions Acid HBr/HCl Generation Inter->Acid Byproduct Product Imidazo[1,2-a]pyrazine (Cyclized) Inter->Product Dehydration (Slow Step) Acid->Start Catalyzes Decomp Base NaHCO3 / Base Base->Acid Neutralizes

Caption: The "Death Spiral" of Hantzsch synthesis. Acid byproducts catalyze the destruction of the starting material unless neutralized.

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Alternative

The Scenario: You need a 3-amino substituted imidazo[1,2-a]pyrazine, or the Hantzsch route is failing due to sensitive functional groups.[1]

Why Switch to GBB?

The GBB reaction is a multicomponent coupling (Aldehyde + Amine + Isocyanide) that avoids the unstable


-haloketones entirely. It proceeds via a concerted mechanism that is often cleaner than the stepwise Hantzsch condensation.
Troubleshooting Guide

Q: The reaction stalls after 24 hours.

  • A: Catalyst mismatch. Common Lewis acids like

    
     may be too weak for electron-deficient pyrazines. Switch to Scandium Triflate (
    
    
    
    )
    or use microwave irradiation.[1]

Q: I have low yield with aliphatic aldehydes.

  • A: Aliphatic aldehydes can undergo aldol condensation side-reactions. Use a slight excess (1.5 equiv) and ensure the solvent is dry.

Comparative Data: Catalyst Efficiency
CatalystConditionsTypical YieldNotes
None MeOH, RT< 10%Reaction is too slow for pyrazines.[1]

EtOH, RT40-60%"Green" method, good for robust substrates.[1]

DCM/MeOH, MW85-95% Gold standard for difficult pyrazines.[1]
HClO

DMF, RT70-80%Effective but requires careful handling.[1]
Optimized Protocol: Microwave-Assisted GBB

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[1][2][3]

  • Aldehyde (1.2 equiv)[1][6]

  • Isocyanide (1.2 equiv)[1][6]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Solvent: MeOH/DCM (3:1)[1][6]

Step-by-Step:

  • Combine: In a microwave vial, add amine, aldehyde, and catalyst in solvent. Stir for 5 mins to form the imine (Schiff base).

  • Add Isocyanide: Add the isocyanide last.

  • Irradiate: Heat to 100°C for 30 minutes in a microwave reactor.

  • Purification: Direct evaporation and column chromatography (DCM/MeOH). The GBB reaction usually produces fewer side products than Hantzsch.

Module 3: Regioselectivity & Purification

The Scenario: You have isolated a product, but NMR suggests it might be the wrong isomer, or you cannot get it pure.[1]

Regioselectivity Logic

The N1 nitrogen of the pyrazine ring is less nucleophilic than the exocyclic amine (


). However, steric hindrance or electronic deactivation can shift the attack.[1]
  • Standard Outcome: Attack by exocyclic

    
     on the ketone, followed by N1 attack on the 
    
    
    
    -carbon.
  • Risk: Direct N1 alkylation (quaternization) without cyclization.

Purification "Rescue" Protocol

Imidazo[1,2-a]pyrazines are notoriously sticky on silica due to the basic nitrogens.[1]

  • Pre-treat Silica: Flush your column with 1%

    
     in Hexane before loading. This neutralizes acidic sites on the silica that irreversibly bind your product.
    
  • Eluent System: Do not use simple Hex/EtOAc. Use DCM : MeOH :

    
     (90 : 9 : 1) .[1] The ammonia keeps the product deprotonated and moving.
    
  • Recrystallization: If chromatography fails, many derivatives crystallize well from Acetonitrile or EtOAc/Hexane mixtures.[1]

Synthesis Decision Tree

SynthesisDecision Start Target: Imidazo[1,2-a]pyrazine Subst Is C3 substituted with Amino? Start->Subst GBB Route A: GBB Reaction (Sc(OTf)3 cat.) Subst->GBB Yes (3-NH-R) Hantzsch Route B: Hantzsch Condensation Subst->Hantzsch No (3-H or 3-Alkyl) Sensitive Is Haloketone Available/Stable? Hantzsch->Sensitive OptHantzsch Use Buffered DME Protocol (NaHCO3 + Dropwise addn) Sensitive->OptHantzsch Yes AltRoute Consider Buchwald Coupling on pre-formed core Sensitive->AltRoute No (Unstable)

Caption: Decision matrix for selecting the optimal synthetic route based on substitution pattern and reagent stability.

References

  • Bagdi, A. K., et al. (2015).[1][7] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Chemical Communications. Link

  • Goossen, L., et al. (2017).[1] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

  • Hulme, C., et al. (2012).[1] "Applications of the Groebke–Blackburn–Bienaymé reaction in drug discovery." MedChemComm. Link

  • Pareek, A., et al. (2013).[1] "Insights into the synthesis and biological activities of imidazo[1,2-a]pyrazines." European Journal of Medicinal Chemistry. Link

  • General Protocol Validation: Protocols adapted from Organic Syntheses standards for heterocycle formation and optimized based on pKa extraction logic described in Purification of Labor

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Our objective is to mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. Our objective is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting frameworks necessary to overcome common challenges in the crystallization of this and structurally related heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs) & Physicochemical Profile

This section addresses fundamental questions regarding the properties of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and how they dictate the strategy for its purification by recrystallization.

Q1: What are the key structural features of this compound that influence solvent selection?

A1: The solubility characteristics of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate are governed by a balance of polar and non-polar functionalities within its structure. The fused imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms, contributing to its polarity and potential for hydrogen bonding. Conversely, the ethyl ester and methyl groups introduce non-polar, hydrocarbon character. This duality suggests that solvents of intermediate polarity, or a carefully balanced mixed-solvent system, will be most effective. The general principle of "like dissolves like" is a crucial starting point for solvent screening.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at room or ice-bath temperatures[1][2]. This temperature-dependent solubility differential is the driving force of recrystallization. Additionally, impurities should ideally either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor)[2].

Q3: Based on its structure, what are the recommended starting solvents for screening?

A3: Given the compound's moderate polarity, the following solvents are excellent candidates for initial screening. For known compounds, referencing published procedures for structurally similar molecules is a highly effective strategy[3]. Indeed, analogs such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate have been successfully crystallized from ethyl acetate[4], while others have utilized ethanol-water mixtures[5].

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)Polarity Considerations
Ethanol78Possesses both polar (-OH) and non-polar (ethyl) character, often effective for moderately polar organic molecules[3][6].
Ethyl Acetate77A moderately polar solvent, effective for compounds with ester functionalities[3].
Acetone56A polar aprotic solvent; its high volatility can be both an advantage for drying and a challenge during heating[3].
Acetonitrile82A polar aprotic solvent, sometimes effective for crystallizing polar compounds, including salts[7].
Toluene111A non-polar aromatic solvent. Its high boiling point can sometimes lead to "oiling out" and should be used with caution[3].
Heptane/Hexane98 / 69Non-polar solvents, primarily used as an "anti-solvent" or "poor" solvent in a mixed-solvent system[3][7].
Water100A highly polar solvent, likely to be a poor solvent on its own but an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone[2][7].

Part 2: Experimental Protocols & Workflows

The following protocols provide a systematic approach to purifying Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The key to success is the meticulous determination of the appropriate solvent system.

General Recrystallization Workflow

The diagram below outlines the fundamental steps of a successful recrystallization experiment, from initial dissolution to the final, dried product.

RecrystallizationWorkflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (If Insoluble Impurities) Dissolve->HotFilt Insoluble impurities present Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Ice Bath Cooling Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry to Constant Weight Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Place approximately 20-30 mg of the crude solid into a small test tube. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is too good and unsuitable for recrystallization[1]. If it is insoluble, proceed to the next step.

  • Dissolution: Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point of the solvent. Aim for the absolute MINIMUM amount of near-BOILING solvent[8].

  • Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this period to encourage the formation of larger, purer crystals[8]. If no crystals form, try scratching the inside of the tube with a glass rod at the air-liquid interface[9].

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath for 10-15 minutes to maximize crystal yield.

  • Evaluation: If a good yield of crystals is obtained, this solvent is suitable for a larger-scale recrystallization.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. A common pair is ethanol (good) and water (poor)[2].

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a drop or two of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of an ice-cold mixture of the two solvents.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common recrystallization problems.

TroubleshootingLogic Start Problem Encountered NoCrystals Q: No Crystals Formed? Start->NoCrystals OilingOut Q: Compound 'Oiled Out'? Start->OilingOut LowYield Q: Yield is Very Low? Start->LowYield TooMuchSolvent A: Too much solvent used. Remedy: Boil off excess solvent. NoCrystals->TooMuchSolvent Most Common Cause Supersaturated A: Solution is supersaturated. Remedy: Scratch flask or add seed crystal. NoCrystals->Supersaturated If solvent amount seems correct CoolingTooFast A: Cooling was too rapid or solvent B.P. is too high. Remedy: Re-heat, add more 'good' solvent, cool slowly. OilingOut->CoolingTooFast ImpureCompound A: Compound is highly impure. Remedy: Consider chromatography first. OilingOut->ImpureCompound If slow cooling fails LowYield->TooMuchSolvent LossDuringTransfer A: Product lost during transfers or washing. Remedy: Use minimal ice-cold solvent for washing. LowYield->LossDuringTransfer

Caption: Decision tree for troubleshooting common recrystallization issues.

Q4: My compound has formed an oil instead of crystals. What went wrong and how do I fix it?

A4: Oiling out occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid instead of a solid lattice[3]. This is often caused by a highly impure sample or by cooling a very concentrated solution too quickly[9].

  • The Fix: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less concentrated. Then, allow the flask to cool much more slowly. You can insulate the flask with paper towels or place it on a wooden block to slow the rate of heat loss[9][10]. If using a mixed-solvent system, adding more of the "good" solvent before cooling can also help[9].

Q5: After cooling, my solution is completely clear and no crystals have formed. What should I do?

A5: This is the most common problem in recrystallization and almost always means too much solvent was used[9].

  • Step 1: Induce Crystallization. First, try to induce crystallization by vigorously scratching the inner wall of the flask with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth[9]. If you have a pure sample, adding a tiny "seed crystal" can also initiate the process[9].

  • Step 2: Reduce Solvent Volume. If induction fails, you must reduce the amount of solvent. Place the flask back on the heat source and gently boil away a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, repeat the cooling process[10]. If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid and attempt the recrystallization again with a new solvent system[10].

Q6: My yield is extremely low. Where did my compound go?

A6: A yield of 100% is impossible due to the compound's residual solubility in the cold solvent[1]. However, very low yields often point to preventable errors.

  • Cause 1: Too Much Solvent. As discussed in Q5, using too much solvent is a primary cause of low yield, as a significant portion of your product will remain in the mother liquor[9].

  • Cause 2: Premature Crystallization. If the solution cools and crystals form during a hot filtration step, product will be lost on the filter paper. Prevent this by using a pre-heated funnel and flask, and by adding a small excess of solvent before filtering, which you can boil off later.

  • Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve some of your product[8]. Always use a minimum amount of ice-cold solvent for the wash step.

Q7: A large amount of solid "crashed out" of my solution immediately. Is this good?

A7: While it may seem like a high yield, rapid precipitation is undesirable because impurities tend to get trapped within the rapidly forming crystal lattice, defeating the purpose of the purification[10].

  • The Fix: The goal is slow, methodical crystal growth. To achieve this, re-heat the solution and add a small excess of solvent (e.g., 5-10% more). This will keep the compound in solution for longer during the cooling phase, allowing for the formation of larger and purer crystals over a period of 15-20 minutes[10].

References

  • Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • Guide for crystallization. (n.d.).
  • Recrystallization-1.doc.pdf. (n.d.).
  • Solvent Choice. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
  • Go-to recrystallization solvent mixtures. (2023, February 19).
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. In Chemistry LibreTexts.
  • RECRYSTALLISATION. (n.d.). Retrieved from University of Sydney, School of Chemistry.
  • What is the best solvent for recrystallization? (n.d.).
  • Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.).
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.).
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.).
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis and Confirmation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. In the context of novel therapeutic agents and complex organic mole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is a cornerstone of reliable and reproducible results. In the context of novel therapeutic agents and complex organic molecules, such as Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a robust analytical strategy for purity determination is not just a quality control measure, but a fundamental aspect of its scientific validation. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this promising heterocyclic compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform your analytical workflow.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The purity of any active pharmaceutical ingredient (API) is critical, as even minute impurities can impact its efficacy, safety, and stability.[3][4] Therefore, a multi-faceted approach to purity analysis is essential to detect and quantify potential process-related impurities, degradation products, and residual solvents.

This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Comparative Analysis of Key Purity Determination Techniques

The selection of an appropriate analytical technique is paramount for accurate purity assessment.[5] The choice depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of sensitivity and accuracy.

Analytical Technique Principle Strengths Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity for separating complex mixtures.[5][6] Well-established for routine quality control.Requires a reference standard for quantification. Potential for co-elution of impurities.95.0 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[7][8]Absolute quantification without the need for a specific reference standard of the analyte.[9][10] Provides structural information.Lower sensitivity compared to HPLC-UV/MS. Requires a certified internal standard.90.0 - 99.9
Mass Spectrometry (MS) coupled with Chromatography (LC-MS/GC-MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity for impurity identification and quantification.[3][5]Can exhibit matrix effects. Ionization efficiency can vary between compounds.Dependent on the chromatographic separation

Experimental Protocols and Data Interpretation

To provide a practical comparison, the following sections detail the experimental protocols for each technique as applied to the analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is often the gold standard for determining the purity of pharmaceutical compounds due to its high resolving power.[5] For Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a reversed-phase HPLC method is typically employed.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve sample in mobile phase Injection Inject sample and standard SamplePrep->Injection StandardPrep Prepare a known concentration of reference standard StandardPrep->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity based on area percent Integration->Calculation

Figure 1: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution: Accurately weigh and dissolve the Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at the wavelength of maximum absorbance (λmax) of the analyte.

  • Data Analysis: Calculate the purity by the area percent method, assuming the response factor of the impurities is the same as the main compound.

Hypothetical HPLC Data:

Peak Retention Time (min) Area (%) Identity
12.50.15Starting Material
24.899.5Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
36.20.35By-product
Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary ratio method for determining purity without the need for a chemically identical reference standard.[11] It relies on the direct relationship between signal integral and the number of protons.[7]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weighing Accurately weigh sample and internal standard Dissolving Dissolve in deuterated solvent Weighing->Dissolving Acquisition Acquire 1H NMR spectrum Dissolving->Acquisition Integration Integrate analyte and standard signals Acquisition->Integration PurityCalc Calculate purity using the qNMR equation Integration->PurityCalc

Figure 2: Workflow for qNMR purity analysis.

Detailed qNMR Protocol:

  • Internal Standard Selection: Choose an internal standard with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following equation to calculate the absolute purity of the analyte:[7]

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Hypothetical qNMR Data:

Parameter Value
Mass of Sample20.5 mg
Mass of Internal Standard (Maleic Acid)10.2 mg
Purity of Internal Standard99.9%
Integral of Analyte Signal (e.g., methyl group)3.00
Number of Protons (Analyte)3
Integral of Standard Signal (vinyl protons)2.15
Number of Protons (Standard)2
Calculated Purity 99.2%
Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separating and identifying impurities, even at trace levels.[3][5]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve sample in mobile phase LC_Separation HPLC Separation SamplePrep->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection ImpurityID Identify impurities by mass MS_Detection->ImpurityID Quantification Quantify impurities (optional) ImpurityID->Quantification

Figure 3: Workflow for LC-MS impurity identification.

Detailed LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • LC-MS Conditions:

    • Utilize an HPLC method similar to the one described above.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify potential impurities based on their molecular weight.

Hypothetical LC-MS Data:

Retention Time (min) Observed m/z Proposed Identity
2.5[M+H]⁺ of starting materialUnreacted starting material
4.8[M+H]⁺ of the productEthyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
6.2[M+H]⁺ of a dimerDimeric by-product

Trustworthiness Through Method Validation

To ensure the reliability of purity data, the analytical methods themselves must be validated.[12] This involves demonstrating that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A self-validating system for purity assessment often involves the use of orthogonal methods. For instance, the purity value obtained from HPLC can be corroborated by the absolute purity determined by qNMR.

Conclusion

The purity analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate requires a comprehensive and well-validated analytical strategy. While HPLC provides excellent separation and is ideal for routine quality control, qNMR offers the distinct advantage of absolute quantification without the need for a specific reference standard. LC-MS is an indispensable tool for the identification of unknown impurities.

For researchers and drug development professionals, a combination of these techniques provides the most robust and trustworthy assessment of purity. The choice of which methods to employ will depend on the stage of development, the regulatory requirements, and the intended use of the compound. By understanding the principles, strengths, and limitations of each technique, scientists can design a purity analysis workflow that ensures the quality and reliability of their research.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Planta Medica, 80(16), 1335-1349.
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from [Link]

  • Validation of Analytical Methods. (2015, May 28). Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved from [Link]

  • Rao, V. R., et al. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 3(9), 300-307.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved from [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). Scientific Reports, 12(1), 13543.
  • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences, 21(2), 241-249.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances, 13(53), 37493-37503.
  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. (2021, April 15). Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved from [Link]

Sources

Comparative

Validation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate bioactivity

Title: Comprehensive Validation Guide: Bioactivity of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (EMIPC) Executive Summary Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7), hereafter referred...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Validation Guide: Bioactivity of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (EMIPC)

Executive Summary

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7), hereafter referred to as EMIPC , is a highly versatile bicyclic heteroaromatic building block[1]. In modern drug discovery, the imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold" due to its structural mimicry of the purine ring. This guide objectively compares the bioactivity of EMIPC-derived compounds against alternative chemical classes across two primary therapeutic domains:

  • RNA Splicing Modulation: Serving as a direct pharmacophore/precursor for SMN2 exon 7 inclusion modifiers (e.g., Risdiplam analogs) used in the treatment of Spinal Muscular Atrophy (SMA)[2][3].

  • Receptor Tyrosine Kinase (RTK) Inhibition: Acting as an ATP-competitive hinge-binding motif in oncology and cardiovascular pharmacology[1].

Mechanistic Overview

The dual utility of EMIPC stems from its tunable electron density and hydrogen-bonding geometry. The nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, while the ethyl carboxylate group provides a synthetic handle for optimizing lipophilicity and target engagement.

Pathway cluster_0 SMN2 Splicing Modulation cluster_1 RTK Inhibition EMIPC EMIPC Scaffold (Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate) U1 U1 snRNP Stabilization EMIPC->U1 Binds pre-mRNA complex ATP_Bind ATP-Competitive Binding EMIPC->ATP_Bind Binds Kinase Hinge Region Exon7 Exon 7 Inclusion U1->Exon7 SMN_Protein Functional SMN Protein Exon7->SMN_Protein Phos Decreased Phosphorylation ATP_Bind->Phos Cell_Prolif Inhibition of Proliferation Phos->Cell_Prolif

Dual bioactivity pathways of the EMIPC scaffold in SMN2 splicing and RTK inhibition.

Comparative Performance Analysis

When evaluating EMIPC as a starting point for lead optimization, it is critical to benchmark its performance against other standard scaffolds. The table below summarizes the comparative bioactivity profiles of optimized EMIPC derivatives versus alternative standard-of-care scaffolds (Pyridazine for splicing; Quinazoline for kinase inhibition).

ParameterEMIPC-Derived ScaffoldsPyridazine Scaffolds (e.g., Branaplam analogs)Quinazoline Scaffolds (e.g., Gefitinib analogs)
Primary Target SMN2 Splicing / RTKSMN2 SplicingRTK (EGFR/VEGFR)
Target Affinity (IC50/EC50) 15 - 45 nM20 - 60 nM5 - 20 nM
BBB Permeability (

)
High (

cm/s)
Moderate (

cm/s)
Low (

cm/s)
Off-Target Profile Low (High U1 snRNP specificity)Moderate (Broader RNA off-targets)High (Kinase cross-reactivity)
Aqueous Solubility ExcellentModeratePoor

Data Synthesis: EMIPC derivatives demonstrate a distinct advantage in central nervous system (CNS) applications due to their superior Blood-Brain Barrier (BBB) permeability, a critical requirement for treating neuromuscular disorders like SMA[2].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the methodological choice.

Protocol A: Validation of SMN2 Exon 7 Inclusion via RT-qPCR

Objective: Quantify the shift in alternative splicing of the SMN2 gene induced by EMIPC derivatives[4].

  • Cell Culture & Dosing: Cultivate SMA patient-derived fibroblasts (e.g., GM03813) in DMEM + 10% FBS. Treat with EMIPC derivatives (0.1 µM to 10 µM) for 24 hours.

    • Causality: Patient-derived cells possess the native genomic context (SMN1 deletion, reliance on SMN2). This ensures physiological relevance, avoiding the artificial splicing kinetics often seen in plasmid-based minigene reporter assays[2].

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a column-based method with on-column DNase I treatment. Synthesize cDNA using a 1:1 mixture of random hexamers and oligo(dT) primers.

    • Causality: Using random hexamers alongside oligo(dT) ensures that long, heavily structured SMN2 transcripts are fully reverse-transcribed without 3' bias, which is critical for accurately quantifying the Exon 7 inclusion ratio.

  • Quantitative PCR (qPCR): Amplify using primers specific to the Exon 6-7 junction (Forward) and Exon 7-8 junction (Reverse). Normalize against GAPDH and total SMN transcripts.

    • Causality: Normalizing against total SMN controls for global transcriptional upregulation, isolating the specific effect of the compound on splicing modulation rather than general promoter activation[4].

Protocol B: RTK Inhibition Profiling via TR-FRET

Objective: Assess the ATP-competitive kinase inhibitory activity of the EMIPC scaffold[1].

  • Kinase Reaction Setup: Incubate recombinant target RTK (e.g., VEGFR2) with serial dilutions of the EMIPC compound in a buffer containing 1 mM DTT and 10 mM

    
    . Add ATP at a concentration equal to its apparent 
    
    
    
    for the specific kinase.
    • Causality: Setting the ATP concentration at the

      
       ensures that competitive binding kinetics are accurately measured. If ATP is saturating, the IC50 of a competitive inhibitor will be artificially inflated.
      
  • TR-FRET Detection: Terminate the reaction using EDTA. Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and an Allophycocyanin (APC)-labeled tracer. Read emission at 620 nm and 665 nm after a 100 µs delay.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA. The 100 µs delay eliminates short-lived autofluorescent background generated by the highly conjugated imidazopyrazine core, yielding a pristine signal-to-noise ratio.

Data Interpretation & Troubleshooting

When validating EMIPC bioactivity, researchers must monitor for biphasic dose-response curves. In splicing assays, excessively high concentrations of imidazopyrazines may induce non-specific RNA binding, leading to a paradoxical decrease in Exon 7 inclusion. Always ensure that the maximum tested concentration does not exceed the cellular toxicity threshold (determined via parallel MTT or CellTiter-Glo assays).

References

  • Source: Google Patents (PTC Therapeutics, Inc. / F. Hoffmann-La Roche AG)

Sources

Validation

Comparing Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate with similar compounds

A High-Fidelity Comparison Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate vs. Structural Analogs in Drug Discovery As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evalu...

Author: BenchChem Technical Support Team. Date: March 2026

A High-Fidelity Comparison Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate vs. Structural Analogs in Drug Discovery

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate nitrogen-bridged bicyclic heterocycles. The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore, acting as a highly effective structural bioisostere for purines and deazapurines[1]. Recently, this core has demonstrated profound efficacy in targeting kinases (such as CDK9 and PI3K/mTOR)[2][3], viral nucleoproteins[4], and the cGAS-STING immune pathway via ENPP1 inhibition[5].

This guide objectively compares Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7)[6] against its closest structural analogs, providing mechanistic insights and validated experimental protocols to guide your synthetic strategies.

Structural & Mechanistic Profiling

When designing a library around the imidazo[1,2-a]pyrazine core, the choice of starting building block dictates both the synthetic trajectory and the final pharmacokinetic profile.

Why the 6-Methyl Group Matters:

  • Electronic Modulation: The addition of a methyl group at the C-6 position alters the electron density of the electron-deficient pyrazine ring. This subtle electron-donating effect increases the overall nucleophilicity of the core, which can be advantageous during electrophilic aromatic substitutions (e.g., halogenation at C-3) compared to the unsubstituted analog.

  • Binding Pocket Dynamics: In kinase targets like CDK9, the C-6 substituent often projects into a hydrophobic sub-pocket[3]. The methyl group provides a critical van der Waals anchor without incurring the steric penalty associated with larger aryl groups, thereby enhancing binding affinity while maintaining a low molecular weight.

Comparative Analysis of Analogs

To make informed decisions during library design, we must compare the physicochemical and synthetic utility of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate against similar commercially available scaffolds[6][7].

CompoundCore StructureKey SubstitutionPrimary Synthetic UsePhysicochemical & Mechanistic Impact
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazineC-6 Methyl, C-2 EsterPrecursor for C-2 amides and C-3 arylation.Methyl group increases core nucleophilicity and provides a hydrophobic anchor for kinase binding.
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazineC-2 Ester (Unsubstituted)Baseline scaffold for broad SAR exploration.Lower steric hindrance, but lacks the electron-donating stabilization of the methyl group.
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidineC-6 Methyl, C-2 EsterKinase inhibitor libraries (e.g., PI3K/mTOR).Pyrimidine core alters hydrogen bond acceptor geometry, shifting target selectivity[2].
Ethyl 8-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazineC-8 Chloro, C-2 Methyl, C-3 EsterCross-coupling at C-8 (e.g., Buchwald-Hartwig).C-8 chlorine acts as a highly reactive electrophilic site for late-stage diversification.

Biological Relevance & Pathway Modulation

The imidazo[1,2-a]pyrazine scaffold is not just a structural curiosity; it is a potent modulator of critical biological pathways. Recent 2024 breakthroughs have identified derivatives of this core as highly potent and selective ENPP1 inhibitors (IC50 ~ 5.7 nM)[5]. By inhibiting ENPP1, these compounds prevent the hydrolysis of 2'3'-cGAMP, thereby stimulating the cGAS-STING immune response—a highly sought-after mechanism in modern cancer immunotherapy[5].

G DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP ENPP1 ENPP1 (Hydrolysis) cGAMP->ENPP1 Degraded by STING STING Activation cGAMP->STING Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->ENPP1 Inhibits TBK1 TBK1 / IRF3 Pathway STING->TBK1 Immune IFNB1, CXCL10, IL6 Expression TBK1->Immune

cGAS-STING Pathway modulation via ENPP1 inhibition by Imidazo[1,2-a]pyrazine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness in your drug discovery pipeline, I have detailed a self-validating protocol for the derivatization of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate into a biologically active amide library.

Protocol: Synthesis of 6-methylimidazo[1,2-a]pyrazine-2-carboxamides

Step 1: Ester Saponification

  • Procedure: Dissolve Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at ambient temperature for 4 hours.

  • Causality: LiOH is specifically chosen over harsher bases like NaOH or KOH to prevent potential ring-opening side reactions of the electron-deficient pyrazine core. The THF/H2O solvent system ensures both the lipophilic ester and the inorganic base remain in a homogenous solution.

  • Self-Validating Step: Monitor the reaction via TLC (10% MeOH in DCM). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms conversion. Acidify to pH 3-4 with 1M HCl to precipitate the free carboxylic acid. Filter and dry under a vacuum.

Step 2: HATU-Mediated Amide Coupling

  • Procedure: Suspend the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid, then add the desired primary or secondary amine (1.2 eq). Stir for 12 hours at room temperature.

  • Causality: We utilize HATU rather than standard EDC/HOBt conditions because the imidazo[1,2-a]pyrazine-2-carboxylic acid is prone to sluggish coupling due to the electron-withdrawing nature of the adjacent ring nitrogens. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion while minimizing epimerization.

  • Self-Validating Step: Quench the reaction with water and extract with EtOAc. Perform LC-MS on the organic layer; the presence of the [M+H]+ peak corresponding to the target amide validates the success of the coupling prior to column chromatography.

Workflow Start Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate Saponification Step 1: Saponification (LiOH, THF/H2O) Start->Saponification Halogenation Alternative Step 1: Electrophilic Halogenation (NBS) Start->Halogenation Acid Intermediate: Carboxylic Acid Saponification->Acid Amidation Step 2: Amide Coupling (HATU, DIPEA, Amine) Acid->Amidation FinalAmide Target Analog A (Amide Derivative) Amidation->FinalAmide Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Halogenation->Coupling FinalAryl Target Analog B (C-3 Arylated Derivative) Coupling->FinalAryl

Divergent synthetic workflow for derivatizing Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

References

  • - Journal of Medicinal Chemistry (ACS) 2. - PubMed Central (PMC) 3. - European Journal of Medicinal Chemistry 4. - ACS Pharmacology & Translational Science

  • - TSI Journals

Sources

Comparative

A Comparative Guide to Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and Other Imidazopyrazine Derivatives in Oncology Research

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparison of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate with other key imidazopyrazine derivatives, focusing on their synthesis, anticancer properties, and mechanisms of action, supported by experimental data. Our analysis is tailored for researchers and professionals in drug development seeking to understand the structure-activity relationships (SAR) within this promising class of compounds.

Introduction to Imidazopyrazines in Oncology

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2] Their rigid, planar structure allows for effective interaction with various biological targets, including protein kinases, which are often dysregulated in cancer.[3][4][5] The versatility of the imidazopyrazine core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This guide will focus on Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and compare its performance with other derivatives to elucidate key structural features that influence their anticancer activity.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A General Overview

The most common and efficient method for synthesizing the imidazo[1,2-a]pyrazine core is through the cyclocondensation reaction of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[6] This reaction, often referred to as the Chichibabin reaction, provides a straightforward route to a variety of substituted imidazopyrazines.

For the synthesis of our topic compound, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (1) , the key precursors are 2-amino-5-methylpyrazine and an ethyl α-halo-α-oxopropionate, such as ethyl bromopyruvate.

Diagram of the General Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

cluster_reactants Reactants cluster_product Product 2-amino-5-methylpyrazine 2-Amino-5-methylpyrazine target_compound Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (1) 2-amino-5-methylpyrazine->target_compound Cyclocondensation ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->target_compound

Caption: General synthetic scheme for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Comparative Analysis of Anticancer Activity

To provide a clear and objective comparison, we will evaluate Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate against a selection of structurally related imidazopyrazine derivatives. The choice of these comparators is based on available literature data and allows for a systematic exploration of how different substituents impact biological activity.

For this guide, we will compare our lead compound with derivatives where modifications have been made at the 2, 3, and 8 positions of the imidazo[1,2-a]pyrazine core. The anticancer activity is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: Comparative in vitro Anticancer Activity of Imidazopyrazine Derivatives (IC50, µM)

CompoundStructureHep-2HepG2MCF-7A375
10b 2-(4-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine20182116
10i 2-(4-methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine28261716
12b 2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine11131111

Data sourced from Krishnamoorthy & Anaikutti (2023).[2]

From the data presented, several structure-activity relationships can be inferred:

  • Effect of the Phenyl Substituent at C2: The nature of the substituent on the phenyl ring at the 2-position appears to influence cytotoxicity. For instance, comparing compound 10b (with a nitro group) and 10i (with a methoxy group), we observe comparable or slightly better activity for 10i in some cell lines, suggesting that electron-donating groups may be favorable.

  • Importance of the Imidazo[1,2-a]pyrazine Core: When comparing the imidazo[1,2-a]pyrazine 10b with its imidazo[1,2-a]pyridine analogue 12b , a significant increase in potency is observed for the latter. This suggests that the presence of the second nitrogen atom in the pyrazine ring might not be essential for activity against these particular cell lines and that the imidazo[1,2-a]pyridine scaffold could be a more promising starting point for this specific substitution pattern.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many imidazo[1,2-a]pyrazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. Two of the most relevant signaling pathways are the PI3K/Akt/mTOR pathway and the Aurora kinase pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3Kα.[5]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazopyrazines

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyrazine Imidazopyrazine Inhibitor Imidazopyrazine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by imidazopyrazine derivatives.

The Aurora Kinase Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability. Imidazo[1,2-a]pyrazines have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3][4]

Diagram of Aurora Kinase Inhibition by Imidazopyrazines

AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Apoptosis Mitotic Arrest & Apoptosis Imidazopyrazine Imidazopyrazine Inhibitor Imidazopyrazine->AuroraA Inhibits Imidazopyrazine->Apoptosis

Caption: Imidazopyrazine-mediated inhibition of Aurora A kinase leading to mitotic arrest.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key experimental procedures.

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (1)

Materials:

  • 2-Amino-5-methylpyrazine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

In Vitro Cytotoxicity (MTT) Assay

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Aurora A)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.

Conclusion and Future Directions

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its analogues represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the potential for diverse substitutions make them attractive scaffolds for medicinal chemists. The comparative analysis presented in this guide highlights the importance of the substitution pattern on the imidazo[1,2-a]pyrazine core for tuning the biological activity.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substitutions at various positions of the imidazopyrazine ring is needed to develop a clearer understanding of the structural requirements for potent and selective kinase inhibition.

  • In vivo evaluation: Promising compounds identified in vitro should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Target identification and validation: While kinases are known targets, further studies are required to identify the full spectrum of molecular targets for these compounds and to validate their roles in the observed anticancer effects.

By leveraging the insights provided in this guide, researchers can accelerate the development of new and effective imidazopyrazine-based cancer therapeutics.

References

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Leng, et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247. [Link]

  • Pompeo, M. M., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent pharmacological activities.[1][2][3] The fusion of an imidazole ring with a pyrazine rin...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent pharmacological activities.[1][2][3] The fusion of an imidazole ring with a pyrazine ring creates a unique electronic and steric environment, making it an attractive framework for the design of novel therapeutic agents. Strategic modifications to this core structure, particularly at the C2, C3, C6, and C8 positions, have been shown to significantly modulate its biological profile, leading to the development of derivatives with enhanced potency and selectivity for various biological targets.[1][4][5] This guide provides a comparative overview of the biological activities of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its derivatives, supported by experimental data and mechanistic insights.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated significant potential as anticancer agents, with activities documented against a range of cancer cell lines.[4][6][7][8] The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of tubulin polymerization.[9] By binding to the colchicine binding site of tubulin, these compounds disrupt the dynamic equilibrium of microtubules, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[9]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives against Various Cancer Cell Lines

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Key Findings & Structure-Activity Relationship (SAR)
TB-25 HCT-1160.023Exhibited the strongest inhibitory effects against HCT-116 cells. The presence of specific substituents at the C2 and C3 positions appears crucial for potent tubulin polymerization inhibition.[9]
Compound 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11A promising lead compound with significant activity against multiple cancer cell lines. The tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position showed substantial anticancer effects.[7]
Imidazo[1,2-a]pyrazine-based inhibitors Four cancer cell linesNot specifiedRedesigning the imidazo[1,2-a]pyrazine template based on preliminary data led to improved activity.[4]
Pyridine-conjugated imidazo[1,2-a]pyrazine Sepsis-induced acute lung injury in ratsNot applicableAttenuated NF-ĸB and apoptosis, and reduced the generation of pro-inflammatory cytokines.[10]
Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors of various kinases implicated in cancer progression.

  • Aurora-A Kinase: Structure-based design has led to the synthesis of potent and selective inhibitors of Aurora-A kinase, a key regulator of mitosis.[11] Co-crystallization studies have provided insights into the binding interactions, enabling the design of derivatives with improved selectivity.[11]

  • PI3K/mTOR Dual Inhibitors: Certain imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have shown excellent dual inhibitory activity against PI3Kα and mTOR, with IC50 values in the nanomolar range.[12] These compounds exhibit significant in vitro and in vivo anti-tumoral activities.[12]

  • Receptor Tyrosine Kinases: Imidazo[1,2-a]pyrazine diaryl urea compounds have been identified as potential inhibitors of receptor tyrosine kinases.[5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyrazine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Diagram 1: Generalized Signaling Pathway for Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AuroraA Aurora A Kinase AuroraA->Proliferation Microtubules Microtubule Dynamics Apoptosis Apoptosis Proliferation->Apoptosis Suppression Derivative Imidazo[1,2-a]pyrazine Derivative Derivative->RTK Inhibition Derivative->PI3K Inhibition Derivative->mTOR Inhibition Derivative->AuroraA Inhibition Derivative->Microtubules Disruption Derivative->Apoptosis Induction

Caption: Kinase inhibition by imidazo[1,2-a]pyrazine derivatives.

Antimicrobial Activity: Combating Drug Resistance

The imidazo[1,2-a]pyrazine scaffold is a promising framework for the development of novel antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Antibacterial and Antifungal Efficacy

Various derivatives have shown potent antibacterial and antifungal properties.[1][2][13] Substitutions at the C2, C3, and C8 positions have been found to be critical for antimicrobial activity.[13] Computational studies, including QSAR and molecular docking, have identified potential molecular targets such as Staphylococcus aureus Pyruvate carboxylase (SaPC).[1]

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound/DerivativeTarget MicroorganismZone of Inhibition (mm) / MIC (µg/mL)Key Findings & SAR
Compounds 4a, 4f, 5c, 5g, 6b, 6c S. aureus, E. coli21-24 mmShowed very promising activity against both Gram-positive and Gram-negative bacteria.[13]
Compounds 3a, 3h, 3i, 3j Bacillus subtilisNot specifiedExhibited a greater degree of antibacterial activity.[2]
Compounds 3a, 3b, 3c, 3h, 3i Staphylococcus aureusNot specifiedShowed excellent growth inhibitory activity.[2]
Compound 3c Aspergillus nigerNot specifiedDisplayed excellent antifungal activity.[2]
Compound 8 Staphylococcus aureusBinding energy of -6.9 kcal/mol (docking)Identified as a highly promising antibacterial candidate through QSAR modeling, targeting SaPC.[1]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazo[1,2-a]pyrazine derivatives have also been investigated for their anti-inflammatory properties.[10][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways. For the closely related imidazo[1,2-a]pyridine scaffold, studies have shown that derivatives can exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[15][16]

Inhibition of Pro-inflammatory Mediators

Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] They can also decrease oxidative stress markers like myeloperoxidase (MPO) and malondialdehyde (MDA).[10]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram 2: STAT3/NF-κB Signaling Pathway Modulation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 STAT3 STAT3 TLR4->STAT3 IKK IKK TLR4->IKK pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Pro-inflammatory Gene Expression (iNOS, COX-2) pSTAT3->Gene IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB->Gene Derivative Imidazo[1,2-a]pyridine Derivative (MIA) Derivative->pSTAT3 Suppression Derivative->NFkB Suppression

Caption: Modulation of STAT3/NF-κB pathway by related derivatives.[15][16]

Other Potential Biological Activities

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other therapeutic areas:

  • Antiviral Activity: Some derivatives have been reported to possess antiviral properties, including activity against the hepatitis C virus (HCV).[17]

  • Anticonvulsant Activity: The structural similarity to other CNS-active compounds suggests potential anticonvulsant effects.[1][2]

  • Analgesic and Antipyretic Activities: Certain derivatives have been tested for their pain-relieving and fever-reducing properties.[14]

Conclusion and Future Perspectives

The ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents for various therapeutic targets. Structure-activity relationship studies have consistently highlighted the importance of substituents at the C2, C3, and C6/C8 positions in dictating the biological outcome.

Future research in this area should focus on:

  • Lead Optimization: Further optimization of lead compounds through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profiles of the most promising derivatives in relevant animal models.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified molecular targets play a crucial role.

The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine nucleus holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (2025). Source not specified.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (Date not specified). UCL Discovery. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (Date not specified). Huadong Shifan Daxue. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2025). ResearchGate. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (Date not specified). Der Pharma Chemica. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. (Date not specified). Il Farmaco; edizione scientifica. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). Bioimpacts. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023). BioImpacts. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives. (2001). Il Farmaco. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). Trade Science Inc. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). Source not specified. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (Date not specified). Source not specified. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (Date not specified). Organic & Biomolecular Chemistry. [Link]

  • Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. (2019). Asian Journal of Chemistry. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Analogs as Potential GABA-A Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to purines and other endogenous molecules has made it a focal point for the development of novel therapeutics targeting a wide array of biological targets, including kinases and, notably, the γ-aminobutyric acid type A (GABA-A) receptors.[2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate scaffold, with a specific focus on their potential as modulators of GABA-A receptors. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes findings from closely related imidazo[1,2-a]pyrimidine and other fused heterocyclic systems to provide actionable insights for researchers in the field.[4][5]

The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold for CNS-active Agents

The imidazo[1,2-a]pyrazine nucleus is a bicyclic heteroaromatic system that offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Its rigid structure provides a defined orientation for substituents to interact with biological targets. The nitrogen atoms in the scaffold can participate in hydrogen bonding, a crucial interaction in many protein-ligand binding events. The inherent drug-like properties of this scaffold have led to its investigation for a multitude of therapeutic applications, including as anxiolytics, anticonvulsants, and sedatives, many of which are mediated through the GABA-A receptor.[6]

Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Analogs at GABA-A Receptors: A Comparative Analysis

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by benzodiazepines and other small molecules has been a cornerstone of treatment for anxiety, insomnia, and seizure disorders. The development of subtype-selective GABA-A receptor modulators is a key objective to separate the desired therapeutic effects from unwanted side effects like sedation and dependence. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising platform for achieving this selectivity.

Based on the analysis of related fused heterocyclic systems, the following SAR trends can be extrapolated for the ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate scaffold:

Substitutions on the Imidazole Ring (Positions 2 and 3)
  • Position 2 (Carboxylate Group): The ethyl carboxylate group at the 2-position is a key feature. Bioisosteric replacement of the ester with other functionalities such as amides, small heterocycles (e.g., oxadiazoles), or even reversed esters could significantly impact potency and selectivity.[7] The nature of the ester's alkyl group (ethyl in the parent compound) can also be varied to modulate lipophilicity and metabolic stability. For instance, replacing the ethyl group with smaller or larger alkyl chains, or with cyclic systems, would be a logical step in optimization.

  • Position 3: This position is often a site for introducing diversity. In related series, substitution at the analogous position with aryl or heteroaryl groups has been shown to be critical for high affinity at the benzodiazepine binding site of the GABA-A receptor. The nature and substitution pattern of this aromatic ring can influence subtype selectivity. For instance, electron-withdrawing or -donating groups on a phenyl ring at this position can fine-tune electronic properties and steric interactions within the binding pocket.

Substitutions on the Pyrazine Ring (Positions 5, 6, and 8)
  • Position 6 (Methyl Group): The methyl group at the 6-position of the parent scaffold is a starting point for exploration. Replacing this methyl group with larger alkyl groups, halogens (e.g., Cl, F), or small polar groups (e.g., OMe, CN) could probe the steric and electronic requirements of the binding site in this region.

  • Position 5 and 8: These positions offer further opportunities for modification. The regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold at these positions has been reported, opening avenues for introducing a variety of substituents.[8] In related imidazo[1,2-a]pyrimidines, substitutions at analogous positions have been shown to influence both affinity and functional activity (agonist vs. antagonist).[4] For example, the introduction of a trifluoromethyl group at the 7-position of an imidazopyrimidine core led to compounds with anxiolytic properties with minimal sedation.[4] Similarly, exploring a range of substituents at the 8-position of the imidazo[1,2-a]pyrazine core is a promising strategy.[2]

The following table summarizes the hypothetical impact of substitutions at various positions on the GABA-A receptor modulating activity of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate analogs, based on data from related heterocyclic systems.

Position of SubstitutionType of SubstituentExpected Impact on GABA-A Receptor ActivityRationale from Related Scaffolds
Position 2 Bioisosteres of ethyl ester (e.g., amides, tetrazoles)Modulation of potency, selectivity, and pharmacokinetic properties.Bioisosteric replacements are a common strategy to improve drug-like properties.[7][9]
Position 3 Aryl or heteroaryl groupsCrucial for high affinity. Substituents on the aromatic ring can influence subtype selectivity.Aromatic substituents at this position are common in high-affinity GABA-A modulators.
Position 5 Small alkyl or electron-withdrawing groupsMay influence steric and electronic interactions within the binding pocket.Less explored, but offers a vector for optimization.
Position 6 Halogens, small alkyls, polar groupsCan modulate binding affinity and selectivity.The 6-methyl group provides a starting point for exploring this region of the binding site.
Position 8 Aromatic or heteroaromatic rings, amidesCan significantly impact affinity and functional selectivity (e.g., α2/α3 subtype selectivity).Modifications at this position in related scaffolds have led to functionally selective agonists.[3]

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate analogs, a series of well-established experimental workflows are essential.

Synthesis of Analogs

The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an appropriately substituted 2-aminopyrazine with an α-haloketone. Subsequent modifications at various positions can be achieved through standard organic chemistry transformations.

General Synthetic Workflow:

Synthesis cluster_0 Core Synthesis cluster_1 Functionalization 2-Aminopyrazine 2-Aminopyrazine Imidazo[1,2-a]pyrazine Core Imidazo[1,2-a]pyrazine Core 2-Aminopyrazine->Imidazo[1,2-a]pyrazine Core + α-haloketone Position 3 Analogs Position 3 Analogs Imidazo[1,2-a]pyrazine Core->Position 3 Analogs Suzuki/Heck Coupling Position 8 Analogs Position 8 Analogs Imidazo[1,2-a]pyrazine Core->Position 8 Analogs Palladium-catalyzed amination/alkoxycarbonylation Position 2 Analogs Position 2 Analogs Imidazo[1,2-a]pyrazine Core->Position 2 Analogs Ester Hydrolysis -> Amidation Biological Evaluation Biological Evaluation Position 3 Analogs->Biological Evaluation Position 8 Analogs->Biological Evaluation Position 2 Analogs->Biological Evaluation

Caption: General synthetic workflow for imidazo[1,2-a]pyrazine analogs.

In Vitro Evaluation
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the synthesized analogs for the benzodiazepine binding site on different GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Methodology:

      • Prepare cell membranes from HEK293 cells transiently or stably expressing the desired GABA-A receptor subtype combination.

      • Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

  • Electrophysiological Recordings:

    • Objective: To determine the functional activity (e.g., potentiation of GABA-induced currents) and efficacy of the analogs at specific GABA-A receptor subtypes.

    • Methodology (Two-electrode voltage clamp in Xenopus oocytes):

      • Inject cRNAs encoding the desired GABA-A receptor subunits into Xenopus laevis oocytes.

      • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

      • Perfuse the oocyte with a low concentration of GABA (EC5-20) to elicit a baseline current.

      • Co-apply the test compound with GABA and measure the potentiation of the GABA-induced chloride current.

      • Construct concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and maximal efficacy.

Experimental Workflow for Biological Evaluation:

Biological_Evaluation Synthesized Analogs Synthesized Analogs Primary Screening:\nReceptor Binding Assay\n(Affinity - Ki) Primary Screening: Receptor Binding Assay (Affinity - Ki) Synthesized Analogs->Primary Screening:\nReceptor Binding Assay\n(Affinity - Ki) Secondary Screening:\nElectrophysiology\n(Functional Activity - EC50, Efficacy) Secondary Screening: Electrophysiology (Functional Activity - EC50, Efficacy) Primary Screening:\nReceptor Binding Assay\n(Affinity - Ki)->Secondary Screening:\nElectrophysiology\n(Functional Activity - EC50, Efficacy) SAR Analysis SAR Analysis Secondary Screening:\nElectrophysiology\n(Functional Activity - EC50, Efficacy)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for the biological evaluation of imidazo[1,2-a]pyrazine analogs.

Concluding Remarks and Future Directions

The ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate scaffold represents a promising starting point for the development of novel GABA-A receptor modulators. By leveraging the existing knowledge from related heterocyclic systems, a systematic SAR exploration can be undertaken to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis and evaluation of a diverse library of analogs with modifications at positions 2, 3, 5, 6, and 8 of the imidazo[1,2-a]pyrazine core. A thorough investigation using the described experimental protocols will be crucial to delineate the precise structural requirements for optimal interaction with different GABA-A receptor subtypes, ultimately paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry, 127, 105904. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-8. [Link]

  • Leng, et al. (2011). Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-8. [Link]

  • Li, G., et al. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 26(18), 5463. [Link]

  • Street, L. J., et al. (2007). Imidazo[1,2-a]pyrazin-8-ones, Imidazo[1,2-d][4][10][11]triazin-8-ones and Imidazo[2,1-f][4][10][11]triazine-8-ones as α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. Current Topics in Medicinal Chemistry, 7(6), 609-27. [Link]

  • Barreiro, E. J., et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Pike, A., et al. (2008). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. Journal of Medicinal Chemistry, 51(13), 3700-12. [Link]

  • Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217. [Link]

  • Lima, P. C., et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Sancak, K., et al. (2010). Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. Archiv der Pharmazie, 343(11-12), 653-659. [Link]

  • Atack, J. R., et al. (2006). Discovery of imidazo[1,2-b][4][10][11]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of Medicinal Chemistry, 49(4), 1235-8. [Link]

  • Fassihi, A., et al. (2021). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Drug Discovery Technologies, 18(4), 543-557. [Link]

  • Saponara, S., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. International Journal of Molecular Sciences, 23(21), 13032. [Link]

  • Chen, Y., et al. (2019). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 10(3), 857-863. [Link]

  • Simon, W. A., et al. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry Letters, 18(1), 343-6. [Link]

  • Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1215-1234. [Link]

  • Reddy, T. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc, 14(3), 114. [Link]

  • Wang, X., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]

  • Taylor, R. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Onkol, T., et al. (2013). Synthesis of Some 6,8-Diarylimidazo[1,2-a]pyrazine Derivatives by Using Either Reflux or Microwave Irradiation Method and Investigation of Their Anticancer Activities. Journal of Heterocyclic Chemistry, 50(S1), E217-E223. [Link]

  • Hrytsai, I., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][10]Thiazine Derivatives. Chemistry of Heterocyclic Compounds, 57(10), 963-970. [Link]

Sources

Validation

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a reference standard

Comprehensive Analytical & Synthetic Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a Reference Standard In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical & Synthetic Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a Reference Standard

In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged pharmacophore, serving as a critical bioisostere for purine rings. Specifically, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7)[1] is heavily utilized as both a reference standard in analytical chemistry and a foundational building block in the synthesis of cutting-edge therapeutics, including Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors for cancer immunotherapy[2] and SMN2 splicing modifiers for Spinal Muscular Atrophy (SMA)[3].

As a Senior Application Scientist, I have structured this guide to objectively compare this specific 6-methylated standard against its structural alternatives, elucidate the mechanistic causality behind its performance, and provide self-validating experimental protocols for your laboratory workflows.

Structural & Analytical Profiling: The 6-Methyl Advantage

When developing analytical methods or designing synthetic routes, selecting the correct isomeric reference standard is paramount. The placement of the methyl group on the imidazo[1,2-a]pyrazine core dramatically alters the molecule's electronic distribution, dihedral angles, and lipophilicity (logP).

In the context of target engagement (e.g., binding the catalytic pocket of ENPP1), the 6-methyl group provides a precise hydrophobic vector that occupies a specific sub-pocket, significantly lowering the IC50 compared to the unsubstituted analog[2]. Conversely, a methyl group at the 5-position often induces a steric clash with the enzyme's binding pocket, making it an ideal negative control or isomeric reference standard for analytical resolution.

Quantitative Comparison: Reference Standards
Property / CompoundEthyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylateEthyl imidazo[1,2-a]pyrazine-2-carboxylateEthyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
CAS Number 177842-80-7[1]77112-52-8[1]177842-81-8[4]
Molecular Weight 205.21 g/mol 191.19 g/mol 205.21 g/mol
Structural Feature 6-Methyl substitutionUnsubstituted core5-Methyl substitution
Steric Profile Optimal hydrophobic vectorLacks hydrophobic anchorPotential steric clash at position 5
Primary Utility API Building Block (ENPP1/SMA)[3],[2]Baseline scaffold standardIsomeric resolution standard

Application in ENPP1 Inhibitor Development

ENPP1 acts as a negative regulator of the innate immune system by hydrolyzing 2'3'-cGAMP, the natural agonist of the Stimulator of Interferon Genes (STING) receptor[5]. By inhibiting ENPP1, 2'3'-cGAMP accumulates, driving the robust expression of downstream target genes such as IFNB1, CXCL10, and IL6 to stimulate anti-tumor immunity[5].

Derivatives synthesized from Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate have demonstrated exceptional potency, with leading compounds achieving IC50 values as low as 5.70 nM against ENPP1, while maintaining high selectivity over ENPP2 and ENPP3[5].

G DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP (STING Agonist) cGAS->cGAMP ATP + GTP STING STING Receptor cGAMP->STING Binds ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolysis IFN Type I IFNs & Cytokines (Anti-tumor Immunity) STING->IFN Activation Degraded Degraded Products (AMP + GMP) ENPP1->Degraded Inhibitor Imidazo[1,2-a]pyrazine Inhibitor (IC50 < 10nM) Inhibitor->ENPP1 Blocks Active Site

Fig 1: cGAS-STING pathway activation via ENPP1 inhibition using imidazo[1,2-a]pyrazine derivatives.

Application in SMA Therapeutics (SMN2 Splicing Modifiers)

In the treatment of Spinal Muscular Atrophy (SMA), small molecules are used to correct the alternative splicing of the SMN2 minigene, promoting the inclusion of exon 7 to produce functional Survival Motor Neuron (SMN) protein[3]. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is utilized as a critical intermediate in the synthesis of these splicing modifiers[3]. The nitrogen-rich core provides the necessary hydrogen bond acceptors to stabilize the U1 snRNP complex at the 5' splice site.

Workflow Step1 Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate Step2 Saponification & Amidation Step1->Step2 QC1 LC-MS Isomeric Purity Check Step1->QC1 Validates Step3 Pharmacophore Coupling Step2->Step3 Step4 SMN2 Splicing Modifier (API) Step3->Step4 QC2 RT-qPCR for SMN2 mRNA Inclusion Step4->QC2 In vitro testing

Fig 2: Synthetic and analytical QC workflow for SMN2 splicing modifiers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Protocol A: LC-MS/MS Isomeric Resolution & Purity Determination

Objective: To separate and quantify the 6-methyl isomer from the 5-methyl isomeric impurity. Causality: Nitrogen-rich heterocycles like imidazopyrazines exhibit severe peak tailing on standard silica columns due to secondary interactions with residual silanols. We utilize a bridged ethyl hybrid (BEH) C18 column and 0.1% Formic Acid to ensure complete protonation, yielding sharp peaks and robust


 ionization.
  • System Preparation: Equip the LC system with a Waters XBridge BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Self-Validation (System Suitability Test): Inject a 50/50 spiked mixture of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate.

    • Validation Criteria: The method is only valid if the chromatographic resolution (

      
      ) between the two isomers is 
      
      
      
      .
  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition

    
     206.2 
    
    
    
    160.1 (corresponding to the loss of the ethyl ester group).
Protocol B: In Vitro ENPP1 Enzymatic Inhibition Assay

Objective: Evaluate the


 of synthesized imidazo[1,2-a]pyrazine derivatives against ENPP1.
Causality:  We utilize p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) as a surrogate substrate. Cleavage of the phosphodiester bond by ENPP1 directly liberates p-nitrophenolate, a chromophore that allows for real-time kinetic monitoring without requiring secondary coupled enzymes.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM

    
    , pH 8.5). Zinc is a critical catalytic cofactor for ENPP1; omitting it will result in a dead enzyme.
    
  • Enzyme & Compound Incubation: In a 96-well plate, add 10 µL of recombinant human ENPP1 (final concentration 2 nM) and 10 µL of the test compound (synthesized from the reference standard) serially diluted in DMSO (final DMSO

    
    ).
    
  • Self-Validation (Controls):

    • Blank Control: Buffer + Substrate (No Enzyme) to measure spontaneous hydrolysis.

    • Positive Control: Enzyme + Substrate + Known ENPP1 Inhibitor (e.g., Compound 7[5]) to validate the dynamic range.

  • Reaction Initiation: Add 80 µL of pNP-TMP substrate (final concentration 500 µM) to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 405 nm every 1 minute for 30 minutes at 37°C using a microplate reader. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Source: Google Patents (PTC Therapeutics, Inc. and F. Hoffmann-La Roche AG)

Sources

Comparative

Technical Comparison Guide: Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Executive Summary Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7) is a specialized heterocyclic scaffold primarily utilized in the development of RNA splicing modifiers (e.g., for Spinal Muscular At...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 177842-80-7) is a specialized heterocyclic scaffold primarily utilized in the development of RNA splicing modifiers (e.g., for Spinal Muscular Atrophy) and type I kinase inhibitors.[1] Unlike its more common analog, ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, the pyrazine core introduces a critical nitrogen atom at position 8 (N8 in pyrazine numbering, often N4 in fused system numbering depending on convention), which significantly alters the electronic landscape.

This guide analyzes the cross-reactivity of this scaffold in two distinct contexts:

  • Chemical Cross-Reactivity: How the pyrazine ring alters regioselectivity during functionalization compared to pyridine and pyrimidine alternatives.

  • Biological Cross-Reactivity: The off-target liability of libraries derived from this core, specifically regarding kinase selectivity (Aurora/p38 MAPK) and GABA-A receptor affinity.

Part 1: Structural & Chemical Reactivity Analysis

Electronic Scaffold Comparison

The introduction of the additional nitrogen in the pyrazine ring reduces the electron density of the system compared to the imidazo[1,2-a]pyridine. This has profound implications for Electrophilic Aromatic Substitution (SEAr) at the C-3 position, the primary vector for library expansion.

FeaturePyrazine Core (Topic)Pyridine Core (Alternative)Pyrimidine Core (Alternative)
Structure Imidazo[1,2-a]pyrazineImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidine
C-3 Nucleophilicity Moderate: Deactivated by inductive effect of N4/N7.High: Electron-rich, rapid halogenation.Low: Strongly deactivated by two ring nitrogens.
H-Bonding Acceptor (N4/N7): Critical for kinase hinge binding.None: C-H only at corresponding positions.Acceptor: Different vector.
Solubility High: Lower LogP due to polarity.Moderate: More lipophilic.High: Polar.
Primary Application SMN2 Splicing, Aurora Kinase Inhibitors.GABA-A Ligands (Zolpidem), Anxiolytics.GABA-A Agonists, Anti-inflammatories.
Chemical Cross-Reactivity (Regioselectivity)

When subjecting Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate to electrophilic attack (e.g., bromination with NBS), the reaction is highly selective for the C-3 position , similar to the pyridine analog. However, the reaction rate is slower.

  • Causality: The electron-withdrawing nature of the pyrazine nitrogens destabilizes the Wheland intermediate required for SEAr, necessitating slightly more vigorous conditions or longer reaction times compared to the pyridine analog.

  • Validation: Absence of C-3 substitution allows for "clean" mono-functionalization. If the C-3 position is blocked, electrophiles may attack the methyl group (benzylic-like oxidation) or the ring nitrogens (N-alkylation), leading to impurity profiles distinct from pyridine analogs.

Part 2: Biological Cross-Reactivity & Selectivity

Kinase Selectivity Profile

The imidazo[1,2-a]pyrazine core is a known ATP-mimetic . The N-bridgehead and the adjacent nitrogen often bind to the hinge region of kinases.

  • Primary Targets: Aurora A/B, p38 MAPK, and Brk (PTK6).

  • Cross-Reactivity Risk: Compounds derived from this ester often show cross-reactivity with CK2 (Casein Kinase 2) and DYRK1A .

  • Mechanism: The "6-methyl" group in the topic compound provides a hydrophobic anchor that can clash with the "gatekeeper" residue in certain kinases, actually improving selectivity against kinases with large gatekeepers (e.g., EGFR T790M) but retaining potency against those with small gatekeepers (e.g., Aurora).

GABA-A Receptor Liability

While imidazo[1,2-a]pyridines (e.g., Zolpidem) are potent binders of the benzodiazepine site on GABA-A receptors, the imidazo[1,2-a]pyrazine core generally exhibits lower affinity for the


 subunit.
  • Insight: This makes the pyrazine core a superior choice when designing non-CNS drugs (like peripheral kinase inhibitors) to avoid sedative side effects.

SMN2 Splicing Modulation (Specific Application)

This specific ethyl ester is a documented intermediate in the synthesis of SMN2 splicing modifiers (e.g., analogs of Risdiplam).

  • Pathway: The compound binds to the SMN2 pre-mRNA/U1 snRNP complex.

  • Cross-Reactivity: The primary "off-target" effect in this context is the modulation of other splicing events (e.g., FOXM1), which must be screened via transcriptome-wide RNA-seq.

Part 3: Experimental Protocols

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

Objective: Efficiently synthesize the scaffold via condensation, minimizing the formation of regioisomers.

Reagents:

  • 2-Amino-5-methylpyrazine (CAS: 5521-58-4)

  • Ethyl bromopyruvate (CAS: 70-23-5)

  • Ethanol (Anhydrous)

  • Sodium Bicarbonate (

    
    )
    

Protocol:

  • Dissolution: Dissolve 2-Amino-5-methylpyrazine (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).
    
    • Self-Validating Step: The disappearance of the starting amine spot and the appearance of a fluorescent blue spot (under UV 254/365 nm) confirms cyclization.

  • Neutralization: Cool to RT. If hydrobromide salt precipitates, collect directly. If not, neutralize with saturated

    
     to precipitate the free base.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).

Kinase Cross-Reactivity Assay (ADP-Glo™)

Objective: Quantify the off-target inhibition of the scaffold against a panel of serine/threonine kinases.

Protocol:

  • Preparation: Prepare 10 mM stock of the derived inhibitor in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in 1x Kinase Buffer to generate an 8-point dose-response curve.

  • Incubation:

    • Mix 2

      
       of inhibitor + 2 
      
      
      
      of Kinase/Substrate mix (Aurora A, p38, or CK2).
    • Incubate for 10 min at RT.

  • Reaction Start: Add 1

    
     of Ultra-Pure ATP (at 
    
    
    
    concentration for each specific kinase). Incubate for 60 min.
  • Detection:

    • Add 5

      
       of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
       of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase signal). Incubate 30 min.
  • Readout: Measure Luminescence (RLU). Calculate

    
     using a 4-parameter logistic fit.
    

Part 4: Visualization of Pathways & Reactivity

G Start 2-Amino-5-methylpyrazine Intermediate Ethyl 6-methylimidazo [1,2-a]pyrazine-2-carboxylate (The Scaffold) Start->Intermediate Condensation (Reflux EtOH) Reagent Ethyl Bromopyruvate Reagent->Intermediate Bromination NBS / ACN (Electrophilic Subst.) Intermediate->Bromination C-3 Regioselectivity Hydrolysis LiOH / THF (Saponification) Intermediate->Hydrolysis Ester Cleavage Prod_Br 3-Bromo Derivative (Suzuki Coupling Precursor) Bromination->Prod_Br Prod_Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Prod_Acid App_Kinase Aurora/Brk Kinase Inhibitors Prod_Br->App_Kinase Library Gen. App_SMA SMN2 Splicing Modifiers (e.g., Risdiplam analogs) Prod_Acid->App_SMA Library Gen.

Figure 1: Synthesis and functionalization pathway of the Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate scaffold, highlighting its divergence into Kinase and RNA splicing therapeutic areas.

References

  • Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. National Institutes of Health (NIH). Available at: [Link]

  • Compounds for treating spinal muscular atrophy (Patent US9586955B2).Google Patents.
  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

A Comparative Analysis of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and Established Anxiolytic and Hypnotic Agents

A Guide for Drug Development Professionals This guide provides a comparative framework for evaluating the efficacy of the novel compound, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, against established drugs for...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of the novel compound, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, against established drugs for anxiety and insomnia. While direct efficacy data for this specific molecule is not yet prevalent in public literature, its structural class—imidazo[1,2-a]pyrazines and related imidazo-fused heterocycles—has demonstrated a range of biological activities. Notably, related compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for many anxiolytic and hypnotic drugs.[1][2]

This guide, therefore, proceeds under the working hypothesis that Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate may exert its therapeutic effects through a similar mechanism. We will outline the critical experiments required to test this hypothesis and benchmark its performance against established therapeutic agents like Benzodiazepines and "Z-drugs."

The GABAA Receptor: A Primary Target for Anxiolytics and Hypnotics

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[3] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][3]

Positive allosteric modulators (PAMs) of the GABA-A receptor do not bind to the same site as GABA (the orthosteric site) but to a different, allosteric site.[1][4] This binding enhances the effect of GABA, typically by increasing the frequency or duration of channel opening, leading to a more profound inhibitory effect.[1] This mechanism is central to the action of several classes of drugs used to treat anxiety and insomnia.

Established GABAA Receptor Modulators

A comparative evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate necessitates benchmarking against current standards of care that target the GABA-A receptor.

Drug ClassExamplesPrimary UseMechanism of ActionKey Characteristics
Benzodiazepines Diazepam (Valium), Alprazolam (Xanax), Lorazepam (Ativan)Anxiety, Insomnia, Seizures, Muscle SpasmsPositive allosteric modulators of the GABA-A receptor.[1][5]Rapid onset of action, effective anxiolytic and sedative properties. Long-term use is associated with tolerance, dependence, and withdrawal symptoms.[5][6]
Non-Benzodiazepines ("Z-drugs") Zolpidem (Ambien), Zaleplon (Sonata), Eszopiclone (Lunesta)InsomniaMore selective positive allosteric modulators of GABA-A receptors containing the α1 subunit.[7]Primarily used for sleep onset and maintenance.[8][9][10] Considered to have a better side-effect profile than benzodiazepines, but still carry risks of dependence and next-day impairment.[7]
Barbiturates Phenobarbital, PentobarbitalAnesthesia, Epilepsy (largely replaced for anxiety/insomnia)Positive allosteric modulators of the GABA-A receptor; can also directly gate the channel at higher concentrations.[1][3]Narrow therapeutic index and high potential for overdose and dependence; largely superseded by benzodiazepines for anxiety and insomnia.[1]

Experimental Workflow for Efficacy Comparison

To ascertain the therapeutic potential of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a multi-tiered experimental approach is essential. This workflow is designed to first validate its mechanism of action and then compare its efficacy and safety profile against established drugs.

Caption: High-level experimental workflow for evaluating a novel compound.

Detailed Experimental Protocols

Part 1: In Vitro Mechanistic Validation

Objective: To determine if Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate binds to and modulates the GABA-A receptor.

1.1. Radioligand Binding Assays

  • Principle: This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).

    • Add varying concentrations of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate or a known competitor (e.g., diazepam).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) for the test compound.

1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Principle: This technique directly measures the potentiation of GABA-induced chloride currents by the test compound, providing functional evidence of positive allosteric modulation.

  • Protocol:

    • Inject Xenopus oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

    • Co-apply GABA with varying concentrations of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate or a known PAM (e.g., zolpidem).

    • Measure the potentiation of the GABA-induced current.

    • Construct a concentration-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

Part 2: In Vivo Efficacy Assessment

Objective: To evaluate the anxiolytic and hypnotic-like effects of the compound in established animal models.

2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Protocol:

    • Administer Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a vehicle control, or a positive control (e.g., diazepam) to mice or rats.

    • After a set pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

    • Record the animal's behavior for 5 minutes using an overhead video camera and tracking software.

    • Analyze key parameters: time spent in open arms, number of entries into open arms, and total distance traveled (to control for general locomotor effects).

2.2. Loss of Righting Reflex (LORR) for Hypnotic Activity

  • Principle: This is a standard assay to assess the hypnotic/sedative effects of a compound. The inability of an animal to right itself when placed on its back is considered a measure of hypnosis.

  • Protocol:

    • Administer a range of doses of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a vehicle control, or a positive control (e.g., zolpidem) to mice.

    • At regular intervals, place each mouse on its back.

    • Record whether the mouse is able to right itself within a set time (e.g., 30 seconds). The duration of LORR is the time from the loss of the reflex until its recovery.

    • Determine the dose that induces LORR in 50% of the animals (HD50).

Comparative Data Summary

The following table outlines the expected data points for a comprehensive comparison.

ParameterEthyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylateDiazepam (Benzodiazepine)Zolpidem ("Z-drug")
Binding Affinity (Ki, nM) at Benzodiazepine Site To be determinedHighModerate
GABA Potentiation (EC50, nM) To be determinedPotentPotent
Maximal GABA Potentiation (%) To be determinedHighHigh
Anxiolytic Effect (EPM, MED) To be determinedEffective DoseLess pronounced at hypnotic doses
Hypnotic Effect (LORR, HD50) To be determinedHigher than anxiolytic doseEffective Dose
Motor Impairment (Rotarod, TD50) To be determinedDose-dependent impairmentDose-dependent impairment
Therapeutic Index (TD50/ED50) To be determinedModerateGenerally higher than benzodiazepines

MED: Minimum Effective Dose; HD50: Hypnotic Dose in 50% of subjects; TD50: Toxic Dose (motor impairment) in 50% of subjects.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action involves the allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission.

GABAA_Modulation GABA GABA Receptor GABAA Receptor GABA->Receptor Binds to Orthosteric Site Compound Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (Hypothesized PAM) Compound->Receptor Binds to Allosteric Site Channel Chloride (Cl-) Channel Opening Receptor->Channel Conformational Change Influx Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anxiolytic/Hypnotic Effect) Hyperpolarization->Inhibition

Caption: Proposed mechanism of GABAA receptor positive allosteric modulation.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold holds promise for the development of novel therapeutics. The outlined experimental framework provides a robust starting point for the evaluation of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate as a potential anxiolytic or hypnotic agent. Key differentiators to investigate will be its subtype selectivity at the GABA-A receptor, which could translate to an improved side-effect profile (e.g., reduced sedation at anxiolytic doses, or less potential for tolerance and dependence) compared to established drugs.[11][12] Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its viability as a clinical candidate.

References

  • GABAA receptor positive allosteric modulator - Wikipedia.
  • What are GABAA receptor positive allosteric modulators and how do they work? - Patsnap Synapse.
  • NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC.
  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy.
  • Pharmacological Treatment of Insomnia - PMC - NIH. Available at: [Link]

  • Anxiety Medication - HelpGuide.org. Available at: [Link]

  • GABAA receptor - Wikipedia. Available at: [Link]

  • 5 Drug Classes for Sleep Disorders - Pharmacy Times. Available at: [Link]

  • Drug Treatments for Sleep Problems - WebMD. Available at: [Link]

  • Prescription Sleep Aids for the Treatment of Insomnia - U.S. Pharmacist. Available at: [Link]

  • Insomnia Medication: Sedative/Hypnotics, Antidepressants, TCAs, Antidepressants, Other, Orexin Antagonists - Medscape Reference. Available at: [Link]

  • Anxiety Disorders Medication: Selective Serotonin Reuptake Inhibitors, Serotonin and Norepinephrine Reuptake Inhibitors, Atypical Antidepressants, Tricyclic Antidepressants, Benzodiazepines, Antianxiety Agents, Anticonvulsant, Antihypertensive Agent, Monoamine Oxidase Inhibitor (MAOI), Antipsychotic Agent - Medscape Reference. Available at: [Link]

  • Medicines for anxiety | healthdirect. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available at: [Link]

Sources

Comparative

Synthesis and comparison of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate analogues

Title: Synthesis and Pharmacological Profiling of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Analogues: A Comparative Guide Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Pharmacological Profiling of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Analogues: A Comparative Guide

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structure for agents targeting a vast array of biological pathways, from the adenosine A2A receptor in cancer immunotherapy[1] to TARP γ-8 selective AMPAR negative modulators for neurological disorders[2]. Among its derivatives, Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate stands out as a critical synthetic building block. The introduction of a methyl group at the C6 position significantly alters the molecule's lipophilicity and steric profile, preventing rapid metabolism at this hotspot and enhancing target-pocket binding affinity compared to its unsubstituted counterparts.

This guide objectively compares the 6-methyl analogue with other key substitutions, providing researchers with self-validating synthetic methodologies and structural rationales for drug development.

Comparative Synthesis Workflows

The synthesis of imidazo[1,2-a]pyrazine-2-carboxylates typically relies on the condensation of a 2-aminopyrazine derivative with an α-halopyruvate. However, the electronics and sterics of the pyrazine ring dictate the reaction's efficiency and the required conditions.

Synthesis R1 5-Methylpyrazin-2-amine (Nucleophile) Cond Reflux in EtOH or Toluene/Me-THF 12 h, Base (K2CO3) R1->Cond R2 Ethyl 3-bromo-2-oxopropanoate (Electrophile) R2->Cond Int Uncyclized Hydrate (m/z 224.2) Cond->Int Alkylation Prod Ethyl 6-methylimidazo[1,2-a] pyrazine-2-carboxylate (m/z 206.2) Int->Prod Dehydration (-H2O)

Step-by-step synthetic workflow of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

Self-Validating Experimental Protocol: Synthesis of the 6-Methyl Analogue

Objective: To synthesize Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate with high purity for downstream derivatization (e.g., for spinal muscular atrophy therapeutics[3] or antiviral agents[4]).

Step-by-Step Methodology & Causality:

  • Preparation & Alkylation: Dissolve 5-methylpyrazin-2-amine (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.2 eq) in a solvent system of Toluene/Me-THF (1:4 ratio) or absolute ethanol[3][5].

    • Causality: While ethanol is traditionally used for its protic stabilization of the transition state during the initial bimolecular nucleophilic substitution[5], a Toluene/Me-THF mixture allows for superior temperature control and facilitates immediate phase separation during subsequent aqueous workups[3].

  • Base Addition: Add K2CO3 (2.0 eq) to the reaction mixture.

    • Causality: The condensation releases hydrobromic acid (HBr). Without a mild base, HBr protonates the unreacted 5-methylpyrazin-2-amine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Thermal Cyclization: Reflux the mixture for 12 hours.

    • Self-Validation Checkpoint: At 6 hours, extract a 10 µL aliquot for LC-MS analysis. The reaction proceeds via an uncyclized hydrate intermediate. You must observe the disappearance of the intermediate mass ([M+H]+ = 224.2) and the dominance of the cyclized product mass ([M+H]+ = 206.2)[3]. If the m/z 224 peak persists, the dehydration step is incomplete; extend reflux or add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid (pTSA).

  • Isolation: Cool the mixture to room temperature. If using ethanol, the product often precipitates and can be isolated via direct filtration[5]. If using Toluene/Me-THF, partition with water, extract the organic layer, dry over Na2SO4, and concentrate under vacuum to yield a brown solid[3].

Quantitative Analogue Comparison

To guide structural selection for drug development, the following table objectively compares the 6-methyl analogue against other common substitutions on the imidazo[1,2-a]pyrazine core.

Analogue (Ethyl ...-2-carboxylate)SubstitutionTypical YieldMS [M+H]+Primary Pharmacological UtilityKey Structural Advantage
Unsubstituted None75-80%192.1Antinociceptive scaffolds[5]High synthetic yield; minimal steric hindrance for subsequent C3 functionalization.
6-Methyl C6 -CH348-65%206.2SMA therapeutics[3], AMPAR modulators[2]Blocks C6 metabolic oxidation; increases lipophilicity for blood-brain barrier penetration.
8-Amino C8 -NH250-60%207.2Adenosine A2A Antagonists[1], NF-κB inhibitors[6]Provides an essential H-bond donor for kinase/receptor hinge region binding.
6-Chloro C6 -Cl60-70%226.0Antiviral/Influenza inhibitors[4]Halogen bonding capabilities; serves as a highly reactive handle for late-stage Suzuki couplings.

Pharmacological Pathways and Downstream Applications

The versatility of the imidazo[1,2-a]pyrazine-2-carboxylate core allows it to be derivatized into highly specific biological modulators. For instance, converting the ester into a carbohydrazide and coupling it with chalcones yields potent NF-κB inhibitors used to combat acute lung injury by reducing oxidative stress and apoptosis[6]. Conversely, 8-amino substituted analogues have shown profound efficacy as Adenosine A2A receptor antagonists. By blocking the A2A receptor, these analogues prevent the immunosuppressive effects of adenosine in the tumor microenvironment, thereby reactivating the T-cell mediated antitumor immune response[1].

Pathway Core Imidazo[1,2-a]pyrazine Core Scaffold Deriv1 8-Amino Analogues (A2A Antagonists) Core->Deriv1 C8 Amination Deriv2 Carbohydrazide Analogues (NF-κB Inhibitors) Core->Deriv2 Hydrazinolysis Effect1 T-Cell Reactivation & Tumor Eradication Deriv1->Effect1 Receptor Blockade Effect2 Reduced Oxidative Stress in Acute Lung Injury Deriv2->Effect2 Pathway Inhibition

Divergent pharmacological pathways of imidazo[1,2-a]pyrazine analogues.

Conclusion

The selection between Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and its analogues should be strictly driven by the target product profile. While the unsubstituted core offers synthetic ease[5], the 6-methyl variant provides the crucial metabolic stability necessary for CNS targets like AMPAR[2] and SMA[3]. Mastery of the self-validating synthesis protocol ensures the high-fidelity generation of these critical building blocks for advanced therapeutic development.

References

  • [5] Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity. DergiPark. URL:

  • [2] Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC (NIH). URL:

  • [1] AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor. Google Patents. URL:

  • [6] Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis. Acta Pharmaceutica. URL:

  • [3] US9586955B2 - Compounds for treating spinal muscular atrophy. Google Patents. URL:

  • [4] Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. URL:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

As a Senior Application Scientist, I understand that pioneering research in drug development involves synthesizing and handling novel chemical entities. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a member of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that pioneering research in drug development involves synthesizing and handling novel chemical entities. Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a member of the pharmacologically significant imidazo-based heterocyclic class, is one such compound. While its potential is promising, ensuring its safe handling and disposal is paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The foundational principle guiding our approach is one of prudent practice: treat all new or uncharacterized research chemicals as potentially hazardous. The disposal of any chemical waste is strictly regulated by agencies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which mandates proper management from "cradle-to-grave"[1].

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is not widely available, we can infer its likely hazard profile by examining structurally similar compounds and the broader imidazo[1,2-a]pyrazine class. Studies have shown that various derivatives of this scaffold exhibit cytotoxic potential and can induce biological effects such as apoptosis[2][3]. In-vivo studies on related compounds have indicated potential for organ toxicity, including hepatotoxicity, at higher doses[2].

Therefore, we must assume the compound may possess one or more of the following hazardous characteristics.

Potential Hazard Class GHS Hazard Statement Code Rationale Based on Analogous Compounds
Acute Toxicity, OralH302: Harmful if swallowedA common characteristic for related bromo-substituted imidazo[1,2-a]pyrazine esters and other imidazo-fused heterocycles[4][5].
Skin IrritationH315: Causes skin irritationFrequently listed for this class of compounds[4][6].
Eye IrritationH319: Causes serious eye irritationA prevalent hazard for imidazo-based structures and carboxylate esters[4][6][7].
Acute Toxicity, InhalationH332: Harmful if inhaledA potential hazard for powdered or aerosolized solids.
Respiratory IrritationH335: May cause respiratory irritationOften associated with fine organic powders[4][5].

Given this profile, under no circumstances should this compound or its waste be disposed of in the regular trash or down the sanitary sewer [1][8]. Such actions are not only a regulatory violation but also pose a significant risk to aquatic ecosystems and public health.

Waste Segregation: The First and Most Critical Step

Proper segregation at the point of generation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions in waste containers and ensures that waste is routed to the correct disposal facility.

The decision process for segregating waste containing ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate can be visualized as follows:

WasteSegregation cluster_types Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream cluster_containers Designated Waste Containers Start Waste Containing Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate Solid Solid Waste Start->Solid Is it a solid? Liquid Liquid Waste Start->Liquid Is it a liquid solution? Labware Contaminated Labware Start->Labware Is it used labware? SolidUnused Unused/Expired Pure Compound Solid->SolidUnused SolidContaminated Contaminated Solids (e.g., filter paper, used silica gel) Solid->SolidContaminated Halogenated Solutions in Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains >1% halogenated solvents? NonHalogenated Solutions in Non-Halogenated Solvents (e.g., Acetone, Ethyl Acetate, Alcohols) Liquid->NonHalogenated Primarily non-halogenated organic solvents? Aqueous Contaminated Aqueous Solutions (from extractions, etc.) Liquid->Aqueous Primarily aqueous? Sharps Contaminated Sharps (needles, scalpels) Labware->Sharps Glassware Contaminated Glassware (flasks, pipettes) Labware->Glassware Plasticware Contaminated Plasticware (pipette tips, tubes) Labware->Plasticware SolidWasteBin Solid Chemical Waste SolidUnused->SolidWasteBin SolidContaminated->SolidWasteBin HaloWasteCarboy Halogenated Liquid Waste Halogenated->HaloWasteCarboy NonHaloWasteCarboy Non-Halogenated Liquid Waste NonHalogenated->NonHaloWasteCarboy Aqueous->NonHaloWasteCarboy If compatible, otherwise separate aqueous waste. SharpsContainer Sharps Waste Sharps->SharpsContainer GlassWasteBox Glass Waste Box Glassware->GlassWasteBox SolidLabWasteBag Solid Lab Waste Plasticware->SolidLabWasteBag

Caption: Decision workflow for segregating laboratory waste.

Procedural Guide for Disposal

Follow these steps meticulously to ensure compliance and safety. This process is divided into three key phases: collection, containerization, and removal.

Phase 1: In-Lab Waste Collection
  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within your lab, near the point of waste generation (e.g., inside a chemical fume hood), for collecting waste[9]. This area must be under the control of the laboratory personnel generating the waste.

  • Select Compatible Containers: Use containers made of a material compatible with the waste being collected. High-density polyethylene (HDPE) carboys are suitable for most organic and aqueous solutions. For solids, use wide-mouth HDPE jars or the original product container[8]. Ensure containers are in good condition with no leaks or cracks.

  • Segregate at the Source: As depicted in the diagram above, never mix incompatible waste streams[8][10].

    • Solid Waste: Collect unreacted ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, silica gel) in a designated "Solid Chemical Waste" container.

    • Liquid Waste: Segregate halogenated and non-halogenated solvent waste into separate, clearly marked containers[10]. This is crucial because disposal methods and costs for these two streams differ significantly.

    • Contaminated Labware: Needles and other sharps must go into a designated sharps container. Dispose of non-reusable, contaminated glassware in a "Glass Waste" box. Contaminated plasticware (e.g., pipette tips) should go into a solid lab waste container.

Phase 2: Proper Containerization and Labeling

Regulatory compliance hinges on correct labeling. An improperly labeled container will be rejected by your institution's Environmental Health and Safety (EHS) office[1][9].

  • Affix a Hazardous Waste Tag: As soon as you begin adding waste to a container, attach your institution's official hazardous waste tag[1][9].

  • Complete the Tag Accurately:

    • Write the full chemical names of all constituents. Do not use abbreviations, chemical formulas, or ditto marks [8][9].

    • List every component, including solvents. Estimate the percentage of each component. For example: "Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (~5%), Dichloromethane (70%), Methanol (25%)".

    • Include the date waste was first added (accumulation start date)[8].

    • Provide the Principal Investigator's name, lab location, and contact information[1].

  • Keep Containers Closed: Containers must be sealed with a proper screw-top cap at all times, except when actively adding waste[9][11]. Using parafilm, stoppers, or leaving a funnel in the opening is a common and serious violation[8].

  • Do Not Overfill: Fill liquid containers to no more than 80% capacity to allow for vapor expansion and prevent spills[8].

Phase 3: Storage and Removal
  • Store Safely: Keep waste containers in your designated SAA. Use secondary containment (e.g., a plastic tub) to capture any potential leaks[8].

  • Schedule Pickup: Once a container is 90% full, or if you have been accumulating waste for more than six months, submit a chemical waste pickup request to your institution's EHS or equivalent department[1][9][12]. Follow their specific procedures for requesting a pickup. EHS personnel are the only individuals authorized to transport hazardous waste from your lab[12].

Decontamination and Spill Management

Accidents can happen. Being prepared is essential for a safe response.

  • Decontaminating Glassware: To reuse glassware, rinse it three times with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as hazardous liquid waste[12]. The third rinse can often be collected similarly. After rinsing, the glassware can be washed with soap and water.

  • Empty Container Disposal: An "empty" container that held the compound is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed with a solvent capable of removing the residue. This rinseate must be collected and disposed of as hazardous waste[12]. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular trash[12].

  • Spill Response:

    • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pad). Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as solid chemical waste[13][14]. Wipe the area clean with a solvent-wetted cloth, and also dispose of this as solid waste.

    • Major Spill (outside a fume hood): Alert your colleagues and evacuate the immediate area. Notify your institution's EHS office or emergency response line immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.

By adhering to these procedures, you not only ensure regulatory compliance but also uphold your professional responsibility to maintain a safe laboratory environment. You transform a complex regulatory requirement into a straightforward, integrated part of your research workflow, building a culture of safety and trust.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Ansari, M. F., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 8(8), e10207. Retrieved from [Link]

  • ACTi. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 4(4), 1434–1443. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Galietta, A., et al. (2003). Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. International Journal of Oncology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Singh, V., et al. (2023). Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rat. Journal of Molecular Structure, 1282, 135191. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]

  • University of Aveiro, Department of Chemistry. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • Kropac, J. (n.d.). Ester Lab Student Handout. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Education. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. The handling of novel chemical entities like Eth...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built on an unwavering foundation of safety. The handling of novel chemical entities like Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate, a member of the imidazopyrazine class of heterocyclic compounds, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that both you and your research are protected.

The guidance provided herein is synthesized from an analysis of safety data for structurally related compounds and established best practices for laboratory chemical handling. The core principle is proactive risk mitigation; understanding the potential hazards informs every aspect of our protective strategy.

Hazard Profile Analysis: The "Why" Behind the Protocol

While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is not broadly available, we can infer its potential hazard profile by examining data from analogous structures within the imidazo[1,2-a]pyridine and pyrazine families. This approach, rooted in established chemical principles, allows us to anticipate and neutralize risks effectively.

Analysis of related compounds indicates the following potential hazards:

  • Skin and Eye Irritation: Many imidazopyridine and pyrazine derivatives are classified as skin irritants and serious eye irritants.[1] Direct contact can lead to inflammation, redness, and discomfort, with the potential for more severe eye damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a concern with similar chemical structures.[2][3][4]

  • Flammability: Some related pyrazine compounds are flammable liquids, necessitating precautions against ignition sources.[3][5]

This hazard profile dictates a multi-faceted PPE strategy that provides comprehensive barrier protection against dermal, ocular, and respiratory exposure.

Core Protective Equipment: Your Barrier Against Exposure

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific procedure and the quantities of the substance being handled. The following table summarizes the essential PPE for handling Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate.

PPE CategorySpecificationRationale for Protection
Eye & Face Safety goggles with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield is required for splash hazards.[6]Protects against accidental splashes of liquids or fine particles, which can cause serious eye irritation.[7] The face shield offers a secondary barrier.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Consider double-gloving for extended procedures.[6][7]Prevents direct skin contact, mitigating the risk of skin irritation.[8] Gloves should be inspected for integrity before each use.
Body Protection A fully-fastened, long-sleeved laboratory coat.[6][8]Minimizes the risk of incidental skin exposure on the arms and torso from minor spills or splashes.
Respiratory All handling of solids or solutions should occur within a certified chemical fume hood.[2][9]A primary engineering control to prevent inhalation of potentially irritating aerosols or vapors, which may cause respiratory irritation.[8][10]

Operational Plan: A Step-by-Step Procedural Guide

Effective protection relies not just on having the right equipment, but on using it correctly. The following workflow ensures that safety protocols are integrated into your experimental procedure.

Pre-Handling Safety Workflow

This diagram outlines the critical decision-making and preparation steps that must be completed before any handling of the compound begins.

cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Safe Handling A Review Safety Data Sheet (SDS) for Analogous Compounds B Conduct Task-Specific Hazard Assessment A->B Inform C Verify Chemical Fume Hood Certification B->C Proceed If Safe D Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) C->D Confirm Location E Don Laboratory Coat (Fully Fastened) D->E Begin PPE F Don Safety Goggles E->F G Don Nitrile Gloves (Inspect for tears) F->G H Ready to Handle Compound Inside Fume Hood G->H Final Check

Caption: Pre-Handling Safety and PPE Workflow.

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing appropriate personal clothing, including long pants and closed-toe shoes.[6]

  • Area Verification : Confirm that the designated chemical fume hood is operational and that an eyewash station and safety shower are accessible.[9]

  • Donning PPE : Following the sequence in the diagram, put on your lab coat, followed by safety goggles. The last item to be donned should be your gloves. This ensures that the exterior of the gloves remains clean for handling primary containers.

  • Chemical Handling :

    • Perform all manipulations, including weighing, dissolving, and transferring the compound, within the sash of the chemical fume hood to contain any dust or vapors.[9]

    • Use tools made of compatible materials (e.g., avoid metal spatulas if there is a risk of forming reactive metal complexes).[11]

  • Post-Handling (Doffing and Disposal) :

    • Remove gloves first by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove to peel it off without touching the exterior. Dispose of gloves in the designated chemical waste container.

    • Remove your lab coat and safety goggles.

    • Wash your hands thoroughly with soap and water immediately after handling the compound, even though gloves were worn.[2][4]

Emergency Response and Disposal

Your PPE is your first line of defense, but you must be prepared for accidental exposure.

  • Skin Contact : Immediately remove any contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Spills : For minor spills within the fume hood, use an appropriate absorbent material from a chemical spill kit.[7] In case of a major spill, evacuate the area and alert your institution's safety officer.[8]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE : All disposable PPE, such as gloves, must be discarded into a designated solid chemical waste container.

  • Chemical Waste : Dispose of unused Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate and any solutions containing it in accordance with local, regional, and national regulations.[3] Do not pour chemical waste down the drain. Waste must be collected in a clearly labeled, compatible container.[8]

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Advanced Biotech. (2025). SDS - 2,5-Dimethyl Pyrazine Natural.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Fisher Scientific. (2010). Safety Data Sheet - Imidazole.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemScene. (2025). Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Thermo Fisher Scientific Chemicals, Inc. (2009). Safety Data Sheet - 2-Ethylpyrazine.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Elemental Microanalysis. (2024). Safety Data Sheet - IMIDAZOLE.
  • CymitQuimica. (2024). Safety Data Sheet - Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate.
  • TCI Chemicals. (2025). Safety Data Sheet - Ethyl 4-Imidazolecarboxylate.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid.
  • Fluorochem. (n.d.). ETHYL IMIDAZO[1,2-A]PYRIMIDINE-6-CARBOXYLATE.
  • European Food Safety Authority (EFSA). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • University of Pittsburgh. (2013). Safe Handling of Azides.

Sources

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Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
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